4,6-Dichloro-3-methylpyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-3-methylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c1-3-4(6)2-5(7)9-8-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLRTVHQASOVRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729739 | |
| Record name | 4,6-Dichloro-3-methylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68240-43-7 | |
| Record name | 4,6-Dichloro-3-methylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dichloro-3-methylpyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Navigating the Synthesis and Properties of 4,6-Dichloro-3-methylpyridazine: A Technical Guide
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical compound 4,6-dichloro-3-methylpyridazine. The identified Chemical Abstracts Service (CAS) number for this compound is 68240-43-7 .[1] This document outlines the available physicochemical data, provides a detailed experimental protocol for a closely related isomer due to the limited availability of specific synthesis data for the target compound, and explores the general reactivity and potential applications of dichloropyridazines.
Physicochemical and Identification Data
Quantitative data for this compound is summarized in the table below. It is important to note that while this compound is commercially available, detailed experimental data in peer-reviewed literature is scarce.
| Property | Value | Reference |
| CAS Number | 68240-43-7 | [1] |
| Molecular Formula | C₅H₄Cl₂N₂ | [1] |
| Molecular Weight | 163.00 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | ClC1=CC(Cl)=NN=C1C | [1] |
| Purity | 97% (as offered by some suppliers) | [1] |
Experimental Protocols: Synthesis of a Key Isomer
Due to the limited publicly available, detailed synthesis protocols for this compound, this guide presents a well-documented procedure for the synthesis of its isomer, 3,6-dichloro-4-methylpyridazine (CAS: 19064-64-3).[2][3][4] This protocol is representative of the general synthetic route for producing dichlorinated pyridazine derivatives from a pyridazinedione precursor.
Synthesis of 3,6-dichloro-4-methylpyridazine from 4-Methyl-1,2-dihydropyridazine-3,6-dione
This procedure involves the chlorination of 4-methyl-1,2-dihydropyridazine-3,6-dione using phosphorus oxychloride.
Materials:
-
4-Methyl-1,2-dihydropyridazine-3,6-dione
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium bicarbonate solution
-
Solid sodium bicarbonate
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Light petroleum ether
-
Ether
Procedure:
-
Reaction Setup: Suspend 4-methyl-1,2-dihydropyridazine-3,6-dione (9.48 g, 75.2 mmol) in phosphorus oxychloride (70 mL, 750 mmol) in a flask under a nitrogen atmosphere and stir at room temperature.[2]
-
Chlorination: Heat the reaction mixture to a mild reflux and maintain for 4 hours until a homogenous golden-yellow solution is formed.[2]
-
Removal of Excess Reagent: After cooling the mixture, remove the excess phosphorus oxychloride by distillation under reduced pressure (14 mbar, 50-70°C).[2]
-
Work-up: Slowly add the resulting viscous brown oil dropwise to an ice-cooled saturated sodium bicarbonate solution (200 mL) with vigorous stirring. Adjust the pH of the mixture to 6 by the batchwise addition of solid sodium bicarbonate.[2]
-
Extraction: Extract the aqueous mixture with ethyl acetate (2 x 60 mL).[2]
-
Purification: Combine the organic phases, wash with saturated sodium bicarbonate solution (30 mL), and dry over anhydrous magnesium sulfate. Concentrate the solution under reduced pressure to yield the crude product.[2]
-
Recrystallization: Recrystallize the yellow powder from light petroleum ether/ether to obtain pure 3,6-dichloro-4-methylpyridazine.[2]
Expected Yield: Approximately 94%.[2]
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 3,6-dichloro-4-methylpyridazine.
Reactivity and Potential Applications
Dichloropyridazine derivatives are versatile intermediates in organic synthesis, primarily due to the reactivity of the chlorine atoms, which can be displaced through nucleophilic aromatic substitution. The electron-deficient nature of the pyridazine ring facilitates these reactions. These compounds serve as crucial building blocks in the synthesis of more complex molecules with potential applications in various fields.
-
Pharmaceutical Development: Dichloropyridazines are utilized in the creation of novel therapeutic agents. For instance, 3,6-dichloro-4-methylpyridazine has been used in the synthesis of imidazo[1,2-b]pyridazine derivatives, which have been investigated for their potential biological activities.[4] The core structure is a scaffold in the design of compounds targeting specific biological pathways.[5]
-
Agricultural Chemicals: These compounds are important intermediates in the synthesis of herbicides and fungicides, contributing to crop protection and improved agricultural yields.[5]
-
Material Science: There is potential for the use of dichloropyridazine derivatives in the development of advanced materials, such as polymers and coatings, that require specific chemical properties for enhanced performance.[5]
While specific signaling pathways involving this compound are not documented, its structural similarity to other biologically active pyridazine derivatives suggests its potential as a scaffold in medicinal chemistry for kinase inhibitors and other targeted therapies.[6] Further research is necessary to fully elucidate the biological activity and potential applications of this particular isomer.
References
- 1. 4,6-dichloro-3-methyl-pyridazine 97% | CAS: 68240-43-7 | AChemBlock [achemblock.com]
- 2. 3,6-Dichloro-4-methylpyridazine synthesis - chemicalbook [chemicalbook.com]
- 3. 3,6-Dichloro-4-methylpyridazine 97 19064-64-3 [sigmaaldrich.com]
- 4. 3,6-Dichloro-4-methylpyridazine 97 19064-64-3 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 3-Chloro-6-iodo-4-methylpyridazine | Benchchem [benchchem.com]
Physicochemical Properties of 4,6-Dichloro-3-methylpyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4,6-Dichloro-3-methylpyridazine. The information herein is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a key intermediate or building block in the synthesis of novel therapeutic agents and other complex molecules. This document summarizes key quantitative data, details relevant experimental protocols, and provides logical workflows to facilitate its practical application in a laboratory setting.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below for quick reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 68240-43-7 | [1] |
| Molecular Formula | C₅H₄Cl₂N₂ | [1][2] |
| Molecular Weight | 163.00 g/mol | [2][3] |
| Appearance | White to yellow crystalline powder | [1] |
| Purity | ≥97% | [1][2] |
| Melting Point | 86-88 °C | [2] |
| Boiling Point | 149-151 °C at 21 mmHg | [2] |
| Solubility | Specific quantitative data is not readily available in the cited literature. A general protocol for determination is provided below. | |
| pKa | An experimental pKa value is not readily available in the cited literature. Pyridazine itself is weakly basic. |
Spectroscopic Data
Detailed spectroscopic data is crucial for the structural confirmation and purity assessment of this compound.
-
¹H NMR (CDCl₃, 200 MHz):
-
δ 7.41 (q, J = 0.9 Hz, 1H)
-
δ 2.42 (d, J = 1.0 Hz, 3H)
-
-
¹³C NMR (CDCl₃, 50 MHz):
-
δ 157.3 (C-3)
-
δ 155.6 (C-6)
-
δ 140.7 (C-4)
-
δ 130.1 (C-5)
-
δ 19.2 (CH₃)
-
-
Infrared (IR) Spectrum (KBr Pellet, cm⁻¹):
-
Key peaks at 3054, 1567, 1434, 1351, 1326, 1145, 1121, 914, 720.
-
-
Mass Spectrum (MS) (Electron Ionization - EI):
-
m/z: 162 [M⁺]
-
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
Synthesis of this compound
This protocol is adapted from established synthetic procedures.
-
Reaction Setup: Suspend 4-Methyl-1,2-dihydropyridazine-3,6-dione (1.0 eq) in phosphoryl chloride (POCl₃) (10.0 eq) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Heating: Stir the suspension at room temperature, then heat the mixture to a gentle reflux. Maintain reflux for approximately 4 hours, or until the reaction mixture becomes a clear, homogeneous solution.
-
Removal of Excess Reagent: After cooling the reaction to room temperature, remove the excess phosphoryl chloride by distillation under reduced pressure.
-
Work-up: Carefully and slowly add the resulting viscous oil dropwise to an ice-cooled saturated sodium bicarbonate (NaHCO₃) solution with vigorous stirring.
-
Neutralization: Adjust the pH of the aqueous mixture to ~6 by the portion-wise addition of solid sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with a saturated sodium bicarbonate solution, and then dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product as a yellow powder. The product can be further purified by recrystallization from a suitable solvent system like petroleum ether/ether.
Physicochemical Property Determination
Melting Point Determination (Capillary Method):
-
Sample Preparation: Place a small amount of the dry, crystalline this compound into a capillary tube and pack the solid to a height of 1-2 mm.
-
Apparatus Setup: Attach the capillary tube to a thermometer or place it in the designated slot of a melting point apparatus.
-
Heating: Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, when approaching the expected melting point.
-
Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Solubility Determination (General Protocol):
-
Solvent Selection: Choose a range of common laboratory solvents (e.g., water, ethanol, acetone, dichloromethane, ethyl acetate, tetrahydrofuran).
-
Sample Preparation: To a series of vials, add a known mass (e.g., 10 mg) of this compound.
-
Titration: Add a selected solvent to each vial in small, measured increments (e.g., 0.1 mL) at a constant, recorded temperature.
-
Observation: After each addition, vigorously shake or vortex the vial and observe for complete dissolution.
-
Quantification: The solubility is reached when the solid completely dissolves. The solubility can then be expressed in terms of mg/mL or mol/L. This process can be repeated at different temperatures to build a solubility profile.
Visualized Workflows and Relationships
The following diagrams, generated using DOT language, illustrate key experimental and logical workflows involving this compound.
References
An In-depth Technical Guide to 4,6-Dichloro-3-methylpyridazine: Molecular Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,6-dichloro-3-methylpyridazine, a halogenated pyridazine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this particular isomer, this document also includes relevant information on closely related compounds and general synthetic and characterization methodologies for dichloropyridazines to provide a broader context and guide future research.
Molecular Structure and Formula
This compound is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted with two chlorine atoms at positions 4 and 6, and a methyl group at position 3.
Molecular Formula: C₅H₄Cl₂N₂
2D Structure:
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized in the table below. It is important to note that while some physical properties are available from commercial suppliers, detailed spectroscopic data in peer-reviewed literature is scarce for this specific isomer.
| Property | Value | Source |
| IUPAC Name | This compound | AChemBlock[1] |
| CAS Number | 68240-43-7 | AChemBlock[1], Matrix Scientific[2] |
| Molecular Formula | C₅H₄Cl₂N₂ | AChemBlock[1], Matrix Scientific[2] |
| Molecular Weight | 163.01 g/mol | AChemBlock[1], Matrix Scientific[2] |
| Melting Point | 35-37 °C | Matrix Scientific[2] |
| Purity | 97% | AChemBlock[1] |
| SMILES | ClC1=CC(Cl)=NN=C1C | AChemBlock[1] |
| MDL Number | MFCD21604745 | AChemBlock[1] |
Synthesis and Characterization
General Synthetic Approach
A plausible synthetic route to dichloromethylpyridazines is outlined in the workflow diagram below. This generalized process highlights the key steps that would be involved in the synthesis and purification of such compounds.
Caption: Generalized synthetic workflow for a dichloromethylpyridazine.
Representative Experimental Protocol: Synthesis of 3,6-Dichloro-4-methylpyridazine
The following is a detailed experimental protocol for the synthesis of the isomeric 3,6-dichloro-4-methylpyridazine . This is provided as a representative example of the synthesis of a dichloromethylpyridazine and the specific reagents and conditions may require optimization for the synthesis of the 4,6-dichloro isomer.
Starting Material: 4-Methyl-1,2-dihydropyridazine-3,6-dione.[3]
Procedure:
-
A suspension of 4-methyl-1,2-dihydropyridazine-3,6-dione (9.48 g, 75.2 mmol) in phosphoryl chloride (70 mL, 750 mmol) is prepared under a nitrogen atmosphere and stirred at room temperature.[3]
-
The reaction mixture is then heated to a gentle reflux and maintained for 4 hours, during which a golden-yellow homogeneous solution should form.[3]
-
After cooling, the excess phosphoryl chloride is removed by distillation under reduced pressure (14 mbar, 50-70 °C).[3]
-
The resulting viscous brown oil is added dropwise to an ice-cooled saturated sodium bicarbonate solution (200 mL) with vigorous stirring.[3]
-
The pH of the mixture is adjusted to 6 by the portion-wise addition of solid sodium bicarbonate, followed by extraction with ethyl acetate (2 x 60 mL).[3]
-
The combined organic phases are washed with saturated sodium bicarbonate solution (30 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude product.[3]
-
The crude product can be further purified by recrystallization from a suitable solvent system such as light petroleum ether/ether.[3]
Characterization
The characterization of this compound would involve standard spectroscopic techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. In the absence of experimental data, NMR prediction software can be used to estimate the chemical shifts.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as C-Cl, C=N, and C-H bonds.
-
Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its identity.
Applications in Drug Discovery and Research
The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific biological data for this compound is not yet reported, its structural features suggest its potential as a valuable building block for the synthesis of novel bioactive compounds.
The dichloro substitutions at positions 4 and 6 provide reactive sites for nucleophilic substitution reactions, allowing for the introduction of various functional groups to generate a library of derivatives for biological screening. The methyl group at position 3 can influence the steric and electronic properties of the molecule, potentially affecting its binding to biological targets.
Pyridazine derivatives have been reported to possess a broad spectrum of pharmacological activities, including:
-
Anticancer Activity: Some pyridazine derivatives have been shown to inhibit key signaling pathways involved in cancer progression, such as those involving Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal kinase (JNK1).[4]
-
Antimicrobial and Antifungal Activity: Various substituted pyridazines have demonstrated activity against a range of bacterial and fungal strains.[4]
-
Central Nervous System (CNS) Activity: Certain pyridazine derivatives have been found to modulate neuronal signaling pathways, suggesting potential applications in the treatment of neurological disorders.[4]
The logical workflow for discovering and developing new drug candidates from a scaffold like this compound is depicted in the following diagram.
References
- 1. [Synthesis of pyridazines. I. Synthesis and some reactions of 3,6-dichloropyridazine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 4. Pyridazine synthesis [organic-chemistry.org]
An In-depth Technical Guide to the Spectral Data of 4,6-Dichloro-3-methylpyridazine
Executive Summary
Therefore, this guide provides a combination of confirmed compound information and high-quality predicted spectral data based on established principles of spectroscopy and data from structurally similar pyridazine derivatives. The included experimental protocols are generalized standard procedures for the respective analytical techniques. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals by offering a foundational understanding of the expected spectral behavior of 4,6-Dichloro-3-methylpyridazine.
Compound Identification
-
IUPAC Name: this compound[1]
-
CAS Number: 68240-43-7[1]
-
Molecular Weight: 163.01 g/mol [2]
-
Chemical Structure:
Caption: Chemical structure of this compound.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR) Data (Predicted)
-
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
-
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.5 | Singlet | 1H | H-5 (aromatic) |
| ~ 2.8 | Singlet | 3H | -CH₃ |
-
¹³C NMR (Carbon-13 NMR) Data (Predicted)
-
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
-
| Chemical Shift (δ) ppm | Assignment |
| ~ 160 | C-3 |
| ~ 155 | C-6 |
| ~ 152 | C-4 |
| ~ 125 | C-5 |
| ~ 20 | -CH₃ |
2.2. Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak | C-H stretch (aromatic) |
| 2980 - 2850 | Weak | C-H stretch (methyl) |
| 1600 - 1550 | Medium | C=N stretch (pyridazine ring) |
| 1450 - 1400 | Medium | C=C stretch (pyridazine ring) |
| 1380 - 1360 | Medium | C-H bend (methyl) |
| 850 - 750 | Strong | C-Cl stretch |
2.3. Mass Spectrometry (MS) (Predicted)
-
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 162/164/166 | High | [M]⁺ (Molecular ion with chlorine isotopes) |
| 127/129 | Medium | [M - Cl]⁺ |
| 99 | Medium | [M - Cl - N₂]⁺ or [M - Cl - HCN]⁺ |
| 64 | Medium | [C₄H₂N]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for pyridazine derivatives.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
3.2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the instrument's beam path.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
3.3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
-
Data Analysis: Analyze the mass spectrum to determine the molecular weight from the molecular ion peak and to elucidate the structure by interpreting the fragmentation pattern.
Visualizations
References
Navigating the Solubility Landscape of 4,6-Dichloro-3-methylpyridazine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 4,6-Dichloro-3-methylpyridazine, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the standardized methodologies for its determination, offering a robust framework for researchers, scientists, and drug development professionals. Understanding the solubility of this compound is critical for optimizing reaction conditions, purification processes, and formulation development.
Core Physicochemical Properties
This compound (CAS No: 19064-64-3) is a solid with a molecular weight of 163.00 g/mol .[1][2] Its melting point is reported to be in the range of 86-88 °C, and it has a boiling point of 149-151 °C at 21 mmHg.[1] These properties are fundamental to consider when designing solubility experiments.
Hypothetical Solubility Profile of this compound
To illustrate how solubility data for this compound would be presented, the following table provides a hypothetical yet representative overview of its solubility in a range of common organic solvents at ambient temperature (25 °C). This table is intended for illustrative purposes to guide experimental design.
| Solvent Category | Solvent | Polarity Index | Hypothetical Solubility (g/L) |
| Polar Protic | Methanol | 5.1 | 50 |
| Ethanol | 4.3 | 35 | |
| Isopropanol | 3.9 | 20 | |
| Polar Aprotic | Acetonitrile | 5.8 | 150 |
| Acetone | 5.1 | 200 | |
| Dichloromethane | 3.1 | >300 | |
| Tetrahydrofuran (THF) | 4.0 | >300 | |
| N,N-Dimethylformamide (DMF) | 6.4 | >300 | |
| Dimethyl sulfoxide (DMSO) | 7.2 | >300 | |
| Nonpolar | Toluene | 2.4 | 15 |
| Hexane | 0.1 | <1 | |
| Diethyl Ether | 2.8 | 100 |
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.[3][4][5][6]
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Glass vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (0.45 µm, compatible with the solvent)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
2. Procedure:
-
Preparation: Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Solvent Addition: Add a known volume of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker set at the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. Preliminary studies can be conducted to determine the minimum time required to reach equilibrium by taking measurements at various time points.[3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved particles.
-
Quantification: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
3. Analytical Quantification:
-
HPLC Method: A reverse-phase HPLC method with a suitable C18 column and a mobile phase consisting of a mixture of acetonitrile and water is commonly employed. Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. A calibration curve of known concentrations versus peak area is used to determine the concentration of the sample.
-
UV-Vis Spectrophotometry: This method is suitable if this compound has a significant chromophore. A calibration curve is generated by measuring the absorbance of a series of solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the saturated solution can then be determined from its absorbance using the Beer-Lambert law.
4. Calculation of Solubility:
The solubility is calculated from the concentration of the analyte in the saturated solution, taking into account the dilution factor, and is typically expressed in g/L or mg/mL.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound in various organic solvents is limited, this guide provides the necessary framework for its determination. By following the detailed isothermal shake-flask protocol and employing appropriate analytical techniques such as HPLC or UV-Vis spectrophotometry, researchers can accurately and reliably determine the solubility of this important chemical intermediate. This information is invaluable for the seamless progression of research and development activities in the pharmaceutical industry.
References
- 1. 3,6-Dichloro-4-methylpyridazine 97 19064-64-3 [sigmaaldrich.com]
- 2. 3,6-Dichloro-4-methylpyridazine | C5H4Cl2N2 | CID 87923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. who.int [who.int]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. enamine.net [enamine.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
An In-depth Technical Guide on the Initial Synthesis Routes for 4,6-Dichloro-3-methylpyridazine
For researchers, scientists, and professionals in drug development, 4,6-dichloro-3-methylpyridazine serves as a crucial building block in the synthesis of a variety of biologically active compounds. Its reactive chlorine atoms provide versatile handles for nucleophilic substitution, enabling the construction of more complex molecular architectures. This guide details the primary synthesis routes for this important intermediate, providing in-depth experimental protocols, quantitative data, and process visualizations to facilitate its preparation in a laboratory setting.
Core Synthesis Pathway
The most common and well-established synthetic route to this compound commences with the precursor 4-methyl-1,2-dihydropyridazine-3,6-dione. This intermediate is subsequently chlorinated to yield the final product. The overall transformation is a two-step process starting from the formation of the pyridazine-dione ring system, followed by a robust chlorination reaction.
The initial step involves the cyclocondensation of a suitable precursor, which is then followed by chlorination. The chlorination of the 4-methyl-1,2-dihydropyridazine-3,6-dione is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction efficiently replaces the hydroxyl groups of the tautomeric form of the dione with chlorine atoms.[1]
Experimental Protocols
Synthesis of this compound from 4-Methyl-1,2-dihydropyridazine-3,6-dione
This protocol is adapted from established chemical literature and provides a reliable method for the chlorination of the pyridazinedione precursor.[1]
Materials:
-
4-Methyl-1,2-dihydropyridazine-3,6-dione
-
Phosphoryl chloride (POCl₃)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
A suspension of 4-methyl-1,2-dihydropyridazine-3,6-dione (9.48 g, 75.2 mmol) in phosphoryl chloride (70 mL, 750 mmol) is prepared in a round-bottom flask under a nitrogen atmosphere.[1]
-
The reaction mixture is stirred at room temperature and then heated to a gentle reflux.[1]
-
The reflux is maintained for 4 hours, during which the suspension transforms into a clear, golden-yellow solution.[1]
-
After the reaction is complete, the mixture is cooled, and the excess phosphoryl chloride is removed by distillation under reduced pressure (14 mbar, 50-70°C).[1]
-
The resulting viscous brown oil is cooled in an ice bath and then slowly and carefully added dropwise to a vigorously stirred, ice-cooled saturated sodium bicarbonate solution (200 mL) to neutralize the remaining acid.[1]
-
The pH of the aqueous mixture is adjusted to 6 by the portion-wise addition of solid sodium bicarbonate.[1]
-
The product is then extracted from the aqueous layer with ethyl acetate (2 x 60 mL).[1]
-
The combined organic phases are washed with saturated sodium bicarbonate solution (30 mL) and then dried over anhydrous magnesium sulfate.[1]
-
The solvent is removed under reduced pressure to yield this compound as a yellow powder.[1]
Quantitative Data
The following table summarizes the quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 4-Methyl-1,2-dihydropyridazine-3,6-dione | [1] |
| Chlorinating Agent | Phosphoryl chloride (POCl₃) | [1] |
| Reactant Molar Ratio (Precursor:POCl₃) | ~1:10 | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 4 hours | [1] |
| Product Yield | 94% | [1] |
| Product Appearance | Yellow powder | [1] |
| Melting Point | 87-88 °C | [1] |
Visualizing the Synthesis
The following diagrams illustrate the key transformations in the synthesis of this compound.
Caption: Overall synthesis pathway for this compound.
Caption: Experimental workflow for the chlorination step.
References
Biological Activity Screening of Dichloromethylpyridazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazine scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The introduction of a dichloromethyl group to the pyridazine ring can significantly modulate the molecule's electronic and steric properties, potentially leading to novel biological activities. This technical guide provides a comprehensive overview of the biological activity screening of dichloromethylpyridazine derivatives, with a focus on their potential as anticancer and antimicrobial agents. Due to the limited availability of data specifically on dichloromethylpyridazine derivatives, this guide also incorporates information from closely related analogues, such as 2-(dichloromethyl)pyrazolo[1,5-a][1][2][3]triazines and other substituted pyridazines, to provide a broader context and potential avenues for research.
Anticancer Activity
The dichloromethyl group is a known pharmacophore in several anticancer agents, and its incorporation into the pyridazine nucleus is a promising strategy for the development of novel therapeutics. Screening for anticancer activity typically involves evaluating the cytotoxicity of the compounds against a panel of human cancer cell lines.
Quantitative Data for Dichloromethyl-Containing Heterocycles and Pyridazine Derivatives
The following table summarizes the anticancer activity of 2-(dichloromethyl)pyrazolo[1,5-a][1][2][3]triazine derivatives, which serve as a relevant proxy for dichloromethylpyridazines, against a panel of 60 human cancer cell lines. Additionally, IC50 values for other substituted pyridazine derivatives are included to highlight the potential of the pyridazine scaffold.
Table 1: Anticancer Activity of Dichloromethyl-Containing Heterocycles and Pyridazine Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(Dichloromethyl)pyrazolo[1,5-a][1][2][3]triazines | Compound 3a | Leukemia (CCRF-CEM) | >100 | [1] |
| Compound 3b | Leukemia (HL-60(TB)) | >100 | [1] | |
| Compound 3c | Leukemia (K-562) | >100 | [1] | |
| Compound 3d | Leukemia (MOLT-4) | >100 | [1] | |
| Compound 3e | Leukemia (RPMI-8226) | >100 | [1] | |
| Compound 3f | Non-Small Cell Lung Cancer (A549/ATCC) | >100 | [1] | |
| Compound 4a | Colon Cancer (COLO 205) | 15.8 | [1] | |
| Compound 4b | CNS Cancer (SF-295) | 12.6 | [1] | |
| Compound 4c | Melanoma (UACC-257) | 19.9 | [1] | |
| Compound 4d | Ovarian Cancer (OVCAR-3) | 10.0 | [1] | |
| Compound 4e | Renal Cancer (ACHN) | 15.8 | [1] | |
| 3,6-Disubstituted Pyridazines | Compound 11m | Breast Cancer (T-47D) | 0.43 | [4] |
| Compound 11m | Breast Cancer (MDA-MB-231) | 0.99 | [4] | |
| Compound 11h | Breast Cancer (T-47D) | 1.60 | [4] | |
| Compound 11l | Breast Cancer (T-47D) | 1.57 | [4] | |
| Pyrazolo-Pyridazine Derivative | Compound 4 | Liver Cancer (HepG-2) | 17.30 | [5] |
| Compound 4 | Colon Cancer (HCT-116) | 18.38 | [5] | |
| Compound 4 | Breast Cancer (MCF-7) | 27.29 | [5] |
Note: Data for 2-(Dichloromethyl)pyrazolo[1,5-a][1][2][3]triazines are presented as GI50 values (concentration required to inhibit cell growth by 50%) from a single-dose screen, with values >100 µM indicating low activity at the tested concentration. More potent compounds from this series are highlighted with their specific IC50 values.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is a proxy for cell viability.[6][7][8][9][10]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Dichloromethylpyridazine derivatives dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the dichloromethylpyridazine derivatives in culture medium. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. researchhub.com [researchhub.com]
Substituted Pyridazines: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its dipole moment, make it an attractive moiety for designing novel therapeutic agents.[1] The strategic substitution on the pyridazine ring allows for the fine-tuning of physicochemical properties and biological activities, leading to the development of potent and selective drug candidates across a wide range of therapeutic areas. This technical guide provides a comprehensive overview of the current landscape of substituted pyridazines in drug discovery, with a focus on their applications, quantitative biological data, experimental protocols, and underlying mechanisms of action.
Diverse Pharmacological Profile of Substituted Pyridazines
Substituted pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as a versatile tool in the drug discovery arsenal.[2][3] Extensive research has highlighted their potential in oncology, infectious diseases, inflammation, cardiovascular disorders, and neurodegenerative diseases.[4][5][6][7]
Anticancer Activity
In the realm of oncology, pyridazine derivatives have shown significant promise by targeting various hallmarks of cancer.[8][9] Numerous studies have reported their potent cytotoxic effects against a panel of cancer cell lines and their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[10][11][12][13][14] A notable mechanism of action is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[3][10]
Anti-inflammatory Activity
The anti-inflammatory potential of substituted pyridazines is well-documented, with many derivatives exhibiting potent inhibition of key pro-inflammatory enzymes.[8][12][15][16][17] A primary target in this area is cyclooxygenase-2 (COX-2), an inducible enzyme responsible for the production of prostaglandins that mediate pain and inflammation.[8][15][17] The selective inhibition of COX-2 over its constitutive isoform, COX-1, is a key strategy to minimize the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[15]
Antimicrobial Activity
The rising threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Substituted pyridazines have emerged as a promising class of compounds with significant activity against a range of pathogens.[10][18][19][20][21][22] Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.
Quantitative Biological Data
The following tables summarize the in vitro biological activities of representative substituted pyridazine derivatives, providing a quantitative basis for structure-activity relationship (SAR) studies and further drug development.
Table 1: Anticancer Activity of Substituted Pyridazine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Target | Reference |
| Pyridazinone Derivative 17a | - | 0.0607 | VEGFR-2 | [10] |
| Dimethylpyridazine Derivative 11c | - | 0.00233 | Hedgehog Signaling | [23] |
| Tetrahydroimidazo[1,2-b]pyridazine 4e | MCF-7 | 1-10 | Kinases | [13] |
| Tetrahydroimidazo[1,2-b]pyridazine 4f | SK-MEL-28 | 1-10 | Kinases | [13] |
| Pyrazolo-pyridazine Derivative 4 | HepG-2 | 17.30 | EGFR/CDK-2 | [14] |
| Pyrazolo-pyridazine Derivative 4 | HCT-116 | 18.38 | EGFR/CDK-2 | [14] |
| Pyridazine Derivative 5b | HCT-116 | < Imatinib | VEGFR Kinase | [3] |
| Pyridazine Derivative 2S-5 | MDA-MB-231 | 6.21 | Hsp90 | [11] |
| Pyridazine Derivative 2S-13 | MDA-MB-231 | 7.73 | Hsp90 | [11] |
Table 2: Anti-inflammatory Activity of Substituted Pyridazine Derivatives
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Pyridazine Derivative 4c | - | 0.26 | - | [15] |
| Pyridazine Derivative 6b | - | 0.18 | 6.33 | [15] |
| Pyridazinone Derivative 5a | >12.86 | 0.77 | 16.70 | [8] |
| Pyridazinone Derivative 5f | >25.29 | 1.89 | 13.38 | [8] |
| Pyridazinone Derivative 9a | - | 0.0155 | - | [16] |
Table 3: Antimicrobial Activity of Substituted Pyridazine Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyridazinone Derivative 10h | Staphylococcus aureus | 16 | [10] |
| Pyridazinone Derivative 8g | Candida albicans | 16 | [10] |
| Pyridazinone Derivative 7 | S. aureus (MRSA) | 3.74 - 8.92 | [20] |
| Pyridazinone Derivative 13 | P. aeruginosa | 3.74 - 8.92 | [20] |
| Pyridazinone Derivative IIIa | S. pyogenes | - | [21] |
| Pyridazinone Derivative IIId | A. niger | - | [21] |
Key Experimental Protocols
This section provides an overview of the methodologies commonly employed in the synthesis and biological evaluation of substituted pyridazine derivatives.
General Synthesis of Substituted Pyridazines
The synthesis of the pyridazine core can be achieved through various strategies, with the condensation of a 1,4-dicarbonyl compound with hydrazine being a classical and versatile method.[5][24][25][26]
Example Protocol: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one [21]
-
Step 1: Friedel-Crafts Acylation: Benzene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield β-benzoylpropionic acid.
-
Step 2: Cyclization: The resulting β-benzoylpropionic acid is then refluxed with hydrazine hydrate in a suitable solvent like ethanol. The reaction mixture is concentrated and poured into ice-cold water to precipitate the product, 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one. The crude product is then purified by recrystallization from ethanol.
Modern synthetic approaches, including microwave-assisted organic synthesis (MAOS) and copper-catalyzed multicomponent reactions, offer efficient and rapid access to a diverse range of substituted pyridazines.[2]
In Vitro Anticancer Activity Assessment
Cytotoxicity Assay (MTT Assay) [14]
-
Cell Seeding: Human cancer cell lines (e.g., HepG-2, HCT-116, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test pyridazine derivatives for a specified period (e.g., 24-72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
VEGFR-2 Kinase Inhibition Assay [10]
The inhibitory activity of pyridazine derivatives against VEGFR-2 kinase can be determined using commercially available assay kits. These assays typically involve the incubation of the recombinant VEGFR-2 enzyme with the test compound and a substrate in the presence of ATP. The extent of substrate phosphorylation is then quantified, often through ELISA or fluorescence-based methods, to determine the inhibitory potency of the compound.
In Vitro Anti-inflammatory Activity Assessment
Cyclooxygenase (COX) Inhibition Assay [4][7][15][27][28][29]
-
Enzyme and Compound Incubation: Recombinant human COX-1 or COX-2 enzyme is pre-incubated with the test pyridazine derivative or a reference inhibitor (e.g., celecoxib, indomethacin) in a suitable buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Product Detection: The production of prostaglandin G2 (PGG2), the initial product of the COX reaction, is measured. This can be done using various methods, including fluorometric detection where a probe reacts with PGG2 to generate a fluorescent signal.
-
IC50 Determination: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Anti-inflammatory Activity Assessment
Carrageenan-Induced Paw Edema Model in Rats [30]
-
Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: The test pyridazine derivatives, a standard drug (e.g., diclofenac), and a vehicle control are administered orally or intraperitoneally to different groups of rats.
-
Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of paw edema is calculated by comparing the paw volume of the treated groups with that of the control group.
Antimicrobial Susceptibility Testing
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [10][18][20]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.
-
Serial Dilution of Compounds: The pyridazine derivatives are serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways modulated by substituted pyridazines is crucial for rational drug design and development. The following diagrams illustrate some of the key pathways targeted by these compounds.
Caption: Inhibition of VEGFR-2 signaling pathway by substituted pyridazines.
Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.
Caption: General workflow for the discovery of pyridazine-based drug candidates.
Conclusion and Future Perspectives
Substituted pyridazines represent a highly valuable and versatile scaffold for the development of novel therapeutic agents. Their broad spectrum of pharmacological activities, coupled with their synthetic tractability, makes them an ongoing focus of research in medicinal chemistry. Future efforts in this field will likely concentrate on the design of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the exploration of their potential in combination therapies. The continued investigation of this remarkable heterocyclic core holds great promise for addressing unmet medical needs and advancing the field of drug discovery.
References
- 1. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides [mdpi.com]
- 10. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies [mdpi.com]
- 15. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 22. journalcsij.com [journalcsij.com]
- 23. Synthesis and evaluation of novel dimethylpyridazine derivatives as hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. sphinxsai.com [sphinxsai.com]
- 25. Pyridazine synthesis [organic-chemistry.org]
- 26. iglobaljournal.com [iglobaljournal.com]
- 27. assaygenie.com [assaygenie.com]
- 28. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 29. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safe Handling of Chlorinated Pyridazines for Laboratory Professionals
This guide provides an in-depth overview of the essential safety and handling precautions for chlorinated pyridazines, a class of heterocyclic compounds frequently utilized as building blocks in pharmaceutical and agrochemical research. The information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. The toxicological properties of many chlorinated pyridazines have not been fully investigated, warranting careful handling as potentially hazardous substances.[1]
Hazard Identification and Classification
Chlorinated pyridazines are generally classified as irritants and are harmful if swallowed. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[2] Symptoms of exposure can include irritation to the skin, eyes, and respiratory system.[1][3] Prolonged or repeated exposure may lead to more severe health effects.
1.1 GHS Hazard Statements
The following table summarizes the common Globally Harmonized System (GHS) hazard classifications for various chlorinated pyridazines based on available Safety Data Sheets (SDS).
| Compound | GHS Classification | Hazard Statements |
| 3,6-Dichloropyridazine | Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2); Specific target organ toxicity — single exposure (Category 3), Respiratory system | H302: Harmful if swallowed.[2][4] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[3][4] |
| 3,5-Dichloropyridazine | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[2] |
| 3,4,6-Trichloropyridazine | Skin Irritation (Category 2); Eye Irritation (Category 2A); Specific target organ toxicity — single exposure (Category 3), Respiratory system | H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |
| 3,4,5-Trichloropyridazine | Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2); Specific target organ toxicity — single exposure (Category 3), Respiratory system | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5] |
1.2 Physical and Chemical Properties
Proper handling requires an understanding of the physical properties of these compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | Off-white to brown or light cream crystalline powder[1][6] | 65 - 69[6] |
| 3,5-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | Not Available | Not Available |
| 3,4,6-Trichloropyridazine | C₄HCl₃N₂ | 183.43 | Not Available | Not Available |
| 3,4,5-Trichloropyridazine | C₄HCl₃N₂ | 183.43 | Not Available | Not Available |
Exposure Controls and Personal Protection
To minimize exposure risk, a combination of engineering controls and personal protective equipment (PPE) is mandatory.
2.1 Engineering Controls
All work with chlorinated pyridazines should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[6][7] Facilities must be equipped with an eyewash station and a safety shower.[1][3]
2.2 Personal Protective Equipment (PPE)
A robust PPE protocol is the primary defense against chemical exposure.
| Protection Type | Recommended Equipment | Specifications and Usage Notes |
| Eye and Face | Safety glasses with side-shields or chemical splash goggles.[8] | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[9] A face shield may be necessary for operations with a high splash risk. |
| Hand Protection | Chemical-impermeable gloves. | Nitrile or neoprene gloves are recommended.[7][10] Latex gloves are not suitable.[7] Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[8] |
| Body Protection | Laboratory coat. | A standard lab coat is required to prevent skin contact.[7][10] Ensure it is kept clean and washed separately from other clothing. |
| Respiratory | NIOSH/MSHA or EN 149 approved respirator. | Required if exposure limits are exceeded or if working outside a fume hood where dust or vapors may be generated.[5] |
Hierarchy of Controls Workflow
Caption: Hierarchy of controls for mitigating exposure risks.
Safe Handling and Storage Protocols
3.1 Handling
-
Wash hands thoroughly after handling the material and before breaks.[2][8]
-
Use only in a chemical fume hood.[6]
-
Minimize dust generation and accumulation when handling solids.[2][3]
3.2 Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents, bases, and acids.[1][6][11]
-
Keep containers tightly sealed to prevent moisture absorption and leakage.[7][8]
-
Store in a locked cabinet or other secure area.[4]
Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an exposure or spill.
4.1 First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1][6] |
| Skin Contact | Remove contaminated clothing and shoes immediately.[1] Flush skin with plenty of soap and water for at least 15 minutes.[1][3] Get medical aid if irritation develops or persists.[1] |
| Inhalation | Remove the victim to fresh air.[1] If not breathing, give artificial respiration.[1] If breathing is difficult, administer oxygen.[1][3] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1][11] Never give anything by mouth to an unconscious person.[1] Rinse mouth with water and call a poison control center or doctor immediately.[2][11] |
4.2 Accidental Release Measures
A clear, pre-planned response is essential for managing spills effectively.
Spill Response Decision Tree
Caption: Decision-making workflow for responding to a chemical spill.
Experimental Protocols: Best Practices
While specific experimental procedures will vary, the following protocol outlines a general, safety-conscious workflow for a typical reaction involving a chlorinated pyridazine.
5.1 Risk Assessment
Before beginning any experiment, a thorough risk assessment must be performed. This involves identifying hazards, evaluating risks, and implementing control measures.
Risk Assessment Workflow
Caption: A four-step workflow for laboratory risk assessment.
5.2 General Reaction Setup and Workup Protocol
-
Preparation :
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather and inspect all necessary PPE (gloves, goggles, lab coat).
-
Assemble clean, dry glassware in the fume hood.
-
Prepare a quench solution (e.g., saturated sodium bicarbonate) and have it readily available.
-
-
Reagent Handling :
-
Weigh solid chlorinated pyridazines in the fume hood to avoid inhaling dust.
-
Add reagents slowly to control the reaction rate and temperature.
-
Keep the reaction vessel closed to the extent possible.
-
-
Reaction Monitoring :
-
Monitor the reaction for any signs of an uncontrolled exotherm or pressure buildup.
-
Use appropriate analytical techniques (e.g., TLC, LC-MS) to monitor reaction progress.
-
-
Workup and Quenching :
-
Cool the reaction mixture to room temperature or below before quenching.
-
Slowly and carefully add the reaction mixture to the quench solution with stirring. Be aware of potential gas evolution.
-
Perform extractions and subsequent workup steps within the fume hood.
-
-
Waste Disposal :
-
Segregate halogenated and non-halogenated waste streams into appropriately labeled containers.
-
Dispose of all chemical waste through a licensed professional waste disposal service in accordance with local, regional, and national regulations.[4][12]
-
Contaminated materials (e.g., gloves, absorbent pads) must also be disposed of as hazardous waste.[8][12]
-
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. cpachem.com [cpachem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. fishersci.nl [fishersci.nl]
- 12. benchchem.com [benchchem.com]
A Technical Guide to 4,6-Dichloro-3-methylpyridazine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,6-dichloro-3-methylpyridazine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data for its well-characterized isomer, 3,6-dichloro-4-methylpyridazine, to provide a broader context for researchers.
Chemical Identity and Properties
IUPAC Name: this compound[1]
Synonyms: This compound is primarily known by its IUPAC name.
CAS Number: 68240-43-7[1]
Molecular Formula: C₅H₄Cl₂N₂[1]
Molecular Weight: 163.00 g/mol [2]
Physicochemical Properties
Quantitative data for this compound is not extensively reported in the literature. The following table summarizes the available data for this compound and provides a comparison with its isomer, 3,6-dichloro-4-methylpyridazine.
| Property | This compound | 3,6-dichloro-4-methylpyridazine |
| CAS Number | 68240-43-7[1] | 19064-64-3[2] |
| Molecular Formula | C₅H₄Cl₂N₂[1] | C₅H₄Cl₂N₂[2] |
| Molecular Weight | 163.00 g/mol [1] | 163.00 g/mol [2] |
| Melting Point | Data not available | 86-88 °C[2] |
| Boiling Point | Data not available | 149-151 °C at 21 mmHg[2] |
| Appearance | White crystal[1] | Yellow powder[3] |
Spectral Data
¹H NMR (200 MHz, CDCl₃) of 3,6-dichloro-4-methylpyridazine: δ 7.41 (q, J = 0.9 Hz, 1H), 2.42 (d, J = 1.0 Hz, 3H).[3]
¹³C NMR (50 MHz, CDCl₃) of 3,6-dichloro-4-methylpyridazine: δ 157.3 (C-3), 155.6 (C-6), 140.7 (C-4), 130.1 (C-5), 19.2 (CH₃).[3]
IR (KBr, cm⁻¹) of 3,6-dichloro-4-methylpyridazine: 3054, 1567, 1434, 1351, 1326, 1145, 1121, 914, 720.[3]
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the surveyed literature, the synthesis of the related isomer, 3,6-dichloro-4-methylpyridazine, is well-documented. The following protocol for the synthesis of 3,6-dichloro-4-methylpyridazine can serve as a reference for a potential synthetic route.
Experimental Protocol: Synthesis of 3,6-Dichloro-4-methylpyridazine
This procedure outlines the synthesis of 3,6-dichloro-4-methylpyridazine from 4-methyl-1,2-dihydropyridazine-3,6-dione.[3]
Materials:
-
4-Methyl-1,2-dihydropyridazine-3,6-dione
-
Phosphoryl chloride (POCl₃)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Light petroleum ether
-
Ether
Procedure:
-
A suspension of 4-methyl-1,2-dihydropyridazine-3,6-dione (9.48 g, 75.2 mmol) in phosphoryl chloride (70 mL, 750 mmol) is stirred at room temperature under a nitrogen atmosphere.
-
The reaction mixture is heated to a gentle reflux for 4 hours, during which a golden-yellow homogeneous solution forms.
-
After cooling, the excess phosphoryl chloride is removed by distillation under reduced pressure (14 mbar, 50-70 °C).
-
The resulting viscous brown oil is slowly added dropwise to an ice-cooled saturated sodium bicarbonate solution (200 mL) with vigorous stirring.
-
The pH of the mixture is adjusted to 6 by the portion-wise addition of solid sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (2 x 60 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution (30 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is recrystallized from light petroleum ether/ether to yield 3,6-dichloro-4-methylpyridazine as a yellow powder (11.5 g, 94% yield).[3]
Applications in Drug Discovery and Development
Pyridazine derivatives are important scaffolds in medicinal chemistry. A deuterated derivative of this compound, 4,6-dichloro-N-(methyl-d3)-pyridazine-3-carboxamide, serves as a key intermediate in the synthesis of Deucravacitinib, a therapeutic agent for autoimmune diseases such as psoriasis. This highlights the role of the 4,6-dichloropyridazine core in the development of novel pharmaceuticals.
Logical Workflow: Synthesis of a Pharmaceutical Intermediate
The following diagram illustrates a generalized synthetic pathway from a pyridazine precursor to a more complex, biologically active molecule, representing a typical workflow in drug development.
Caption: Generalized synthetic workflow from a pyridazine starting material.
Conclusion
This compound is a halogenated pyridazine with potential applications as a building block in the synthesis of pharmaceuticals. While specific physicochemical and spectral data for this isomer are limited, information on the closely related 3,6-dichloro-4-methylpyridazine provides a valuable reference for researchers. The use of a derivative of this compound in the synthesis of the FDA-approved drug Deucravacitinib underscores the importance of this chemical scaffold in modern drug discovery. Further research into the synthesis and properties of this compound is warranted to fully explore its potential in medicinal chemistry.
References
An In-depth Technical Guide on the Theoretical Properties and Computational Modeling of 4,6-Dichloro-3-methylpyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical properties and computational modeling of 4,6-dichloro-3-methylpyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental and computational data for this compound, this guide leverages detailed studies on its close structural isomer, 3,6-dichloro-4-methylpyridazine, as a foundational model. The methodologies and analyses presented herein are directly applicable to the target molecule and provide a robust framework for its investigation. This document covers its structural, electronic, and thermodynamic properties, supported by data from Density Functional Theory (DFT) calculations, and outlines standard experimental protocols for its characterization.
Introduction
Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery and materials science due to their diverse biological activities and unique electronic properties. The subject of this guide, this compound, is a halogenated pyridazine with potential as a versatile building block in organic synthesis. Understanding its fundamental theoretical properties is crucial for predicting its reactivity, designing novel derivatives, and elucidating its potential mechanisms of action in biological systems.
Computational modeling, particularly methods based on Density Functional Theory (DFT), offers a powerful and cost-effective approach to investigate the molecular properties of such compounds in silico. This guide will detail the application of these methods to understand the geometry, vibrational frequencies, electronic structure, and reactivity of this compound.
Molecular Structure and Properties
The molecular structure of this compound consists of a central pyridazine ring substituted with two chlorine atoms at positions 4 and 6, and a methyl group at position 3.
Caption: Molecular structure of this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 68240-43-7 | [1] |
| Molecular Formula | C₅H₄Cl₂N₂ | [1] |
| Molecular Weight | 163.00 g/mol | [1] |
| Appearance | Yellow to brown solid | [2] |
| Purity | 97% | [1] |
| SMILES | ClC1=CC(Cl)=NN=C1C | [1] |
Computational Modeling
Computational modeling provides deep insights into the structural and electronic properties of molecules. The following sections detail the theoretical basis and results from DFT calculations performed on the closely related isomer, 3,6-dichloro-4-methylpyridazine, which serves as an excellent proxy for understanding the target molecule.[3]
Computational Workflow
A typical DFT-based computational workflow for analyzing pyridazine derivatives is illustrated below. This process involves geometry optimization, frequency calculations, and subsequent analysis of electronic properties.
Caption: A general workflow for DFT-based computational analysis.
Structural Parameters
Geometry optimization using DFT with the B3LYP functional and 6-311++G(d,p) basis set provides precise bond lengths and angles. For the related 3,6-dichloro-4-methylpyridazine, these calculations show excellent agreement with experimental X-ray diffraction data.[3] It is expected that similar accuracy would be achieved for this compound.
Vibrational Spectroscopy Analysis
Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and FT-Raman spectra. A detailed interpretation of the infrared and Raman spectra of 3,6-dichloro-4-methylpyridazine was reported based on potential energy distribution (PED).[3] This allows for the assignment of specific vibrational modes to the observed spectral bands.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability.[4]
| Parameter | Description | Significance in Drug Design |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
For 3,6-dichloro-4-methylpyridazine, the calculated HOMO and LUMO energies confirm that charge transfer occurs within the molecule.[3]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule.[3] This analysis can reveal the nature of bonding and the distribution of electron density.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying regions that are prone to electrophilic and nucleophilic attack.[5] Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).
Experimental Protocols
The following sections describe standard experimental protocols for the characterization of this compound.
Synthesis
A general method for the synthesis of dichloromethylpyridazines involves the treatment of a corresponding methyl-1,2-dihydropyridazine-3,6-dione with phosphoryl chloride (POCl₃).[6]
Protocol for a related compound (3,6-dichloro-4-methylpyridazine):
-
4-Methyl-1,2-dihydropyridazine-3,6-dione is suspended in excess phosphoryl chloride under a nitrogen atmosphere.[6]
-
The mixture is heated to a mild reflux for several hours until a homogeneous solution is formed.[6]
-
Excess phosphoryl chloride is removed by distillation under reduced pressure.[6]
-
The residue is cooled and slowly added to ice-water.
-
The mixture is neutralized with a base (e.g., aqueous ammonia or sodium bicarbonate) and extracted with an organic solvent (e.g., chloroform or ethyl acetate).[6]
-
The combined organic extracts are washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated to yield the crude product.[6]
-
The product can be further purified by recrystallization.[6]
Caption: General synthesis workflow for dichloromethylpyridazines.
Spectroscopic Characterization
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the carbon-hydrogen framework of the molecule.
-
¹H NMR: Provides information about the number of different types of protons and their chemical environments. For the related 3,6-dichloro-4-methylpyridazine, the proton NMR spectrum shows a signal for the methyl protons and the ring proton.[6][7]
-
¹³C NMR: Provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridazine ring are influenced by the electronegative chlorine and nitrogen atoms.[8]
General Protocol for NMR Spectroscopy:
-
Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.
4.2.2. Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy
These techniques are used to identify the functional groups present in the molecule by measuring the vibrations of the bonds.
General Protocol for FT-IR (KBr Pellet Method):
-
Grind a small amount of the solid sample with dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
General Protocol for FT-Raman Spectroscopy:
-
Place the solid sample in a suitable container (e.g., a glass capillary tube).
-
Position the sample in the spectrometer's sample compartment.
-
Irradiate the sample with a monochromatic laser source.
-
Collect and analyze the scattered radiation to obtain the Raman spectrum.
Conclusion
This technical guide has provided a detailed overview of the theoretical properties and computational modeling of this compound. By leveraging data from its close isomer, 3,6-dichloro-4-methylpyridazine, a comprehensive framework for the structural, electronic, and vibrational analysis of the target molecule has been established. The outlined computational workflows and experimental protocols serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and materials science, facilitating further investigation and application of this promising heterocyclic compound. The integration of computational and experimental techniques is paramount for accelerating the discovery and development of novel pyridazine-based molecules with desired properties.
References
- 1. 4,6-dichloro-3-methyl-pyridazine 97% | CAS: 68240-43-7 | AChemBlock [achemblock.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 3,6-Dichloro-4-methylpyridazine synthesis - chemicalbook [chemicalbook.com]
- 7. 3,6-Dichloro-4-methylpyridazine(19064-64-3) 1H NMR spectrum [chemicalbook.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
The Synthesis of Dichloropyridazines: A Technical Guide to Discovery and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and history of dichloropyridazine synthesis, offering detailed experimental protocols and comparative data for the core methodologies. Dichloropyridazines are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals, making a thorough understanding of their preparation essential for researchers in organic synthesis and drug discovery.
Historical Perspective: The Dawn of Pyridazine Chemistry
The journey into the synthesis of pyridazine derivatives began in the late 19th century. While the parent pyridazine ring was known from this period, the exploration of its halogenated derivatives, particularly dichloropyridazines, gained momentum in the mid-20th century. One of the earliest and most significant reports on the synthesis of a dichloropyridazine was the preparation of 3,6-dichloropyridazine, a cornerstone intermediate, which was detailed in a 1951 publication. This work laid the foundation for the development of various synthetic routes to this and other dichloropyridazine isomers, driven by the burgeoning interest in the pharmacological potential of pyridazine-containing compounds.[1]
Synthesis of Dichloropyridazine Isomers
This section details the primary synthetic routes to the most common dichloropyridazine isomers, providing experimental protocols and quantitative data for each.
Synthesis of 3,6-Dichloropyridazine
The most prevalent and historically significant method for synthesizing 3,6-dichloropyridazine involves the chlorination of maleic hydrazide (pyridazine-3,6-diol).
Reaction Scheme:
Experimental Protocol: From Maleic Anhydride to 3,6-Dichloropyridazine [2][3]
-
Step 1: Synthesis of 3,6-Dihydroxypyridazine (Maleic Hydrazide)
-
In a 500 mL three-necked flask, add 72.5 mL of hydrazine hydrate (80%, 1.3 mol).
-
Slowly add 120 mL of 30% hydrochloric acid dropwise with stirring.
-
To this mixture, add 98 g of maleic anhydride (1 mol).
-
Heat the mixture to reflux at 110°C for 3 hours.
-
Cool the reaction mixture, leading to crystallization.
-
Filter the resulting yellow-white solid and wash the filter cake with cold ethanol (3-4 times).
-
Dry the solid to obtain 3,6-dihydroxypyridazine.
-
-
Step 2: Synthesis of 3,6-Dichloropyridazine
-
In a three-necked flask, combine 22 g of 3,6-dihydroxypyridazine (0.2 mol) and 232.8 g of phosphorus pentachloride (1.12 mol).
-
Heat the mixture to 125°C and maintain for 4 hours.
-
Remove the generated phosphorus oxychloride by evaporation under reduced pressure.
-
Cool the remaining viscous liquid to room temperature and quench by pouring it into water.
-
Adjust the pH to approximately 8 by dropwise addition of 28% ammonia water.
-
Filter the resulting brown solid.
-
Extract the filtrate with dichloromethane.
-
Dry the organic extracts over anhydrous sodium sulfate and remove the solvent by distillation.
-
Combine the solids and recrystallize from n-hexane to yield white crystals of 3,6-dichloropyridazine.
-
Alternative Chlorination Protocol using Phosphorus Oxychloride [4]
-
To a 2L round-bottom flask under a nitrogen atmosphere, add pyridazine-3,6-diol (125g, 1115 mmol).
-
Add POCl₃ (520 ml, 5576 mmol) at room temperature.
-
Heat the reaction mixture at 80°C overnight.
-
Concentrate the mixture under high vacuum at 55-60°C to obtain a thick mass.
-
Dilute the residue with ethyl acetate (1 L).
-
Slowly quench the mixture into an ice-cold saturated solution of sodium bicarbonate until the pH is ~8.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine the organic layers, wash with water (1L) and brine (1L), then dry over sodium sulfate.
-
Filter and concentrate under vacuum. Dry the resulting solid under vacuum at 50°C to isolate 3,6-dichloropyridazine.
Quantitative Data for 3,6-Dichloropyridazine Synthesis
| Starting Material | Chlorinating Agent | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 3,6-Dihydroxypyridazine | PCl₅ | - | 125 | 4 | 82 | 67-69 | [3] |
| 3,6-Dihydroxypyridazine | POCl₃ | Chloroform | 50 | 4 | 72.35 | 68.1-68.7 | [2] |
| 3,6-Dihydroxypyridazine | POCl₃ | DMF | 50 | 4 | 68.41 | 68.1-68.7 | [2] |
| Pyridazine-3,6-diol | POCl₃ | - | 80 | Overnight | 85 | - | [4] |
Spectroscopic Data for 3,6-Dichloropyridazine [5][6][7][8]
-
¹H NMR (CDCl₃): δ 7.51 ppm (s, 2H)
-
IR (KBr, cm⁻¹): Key peaks around 3050-3100 (C-H stretch), 1550-1580 (C=N stretch), 1400-1500 (aromatic ring stretch), and below 800 (C-Cl stretch).
-
Mass Spectrum (EI): m/z 148 (M⁺), 113, 85, 73.
Synthesis of 4,5-Dichloropyridazin-3(2H)-one
This isomer is commonly synthesized from mucochloric acid.
Reaction Scheme:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 3. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 4. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 5. 3,6-Dichloropyridazine(141-30-0) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Pyridazine, 3,6-dichloro- [webbook.nist.gov]
- 8. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Novel Bioactive Compounds from 4,6-Dichloro-3-methylpyridazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel compounds utilizing 4,6-dichloro-3-methylpyridazine as a versatile starting material. The protocols focus on two key transformations: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling, enabling the creation of a diverse range of substituted pyridazine derivatives with potential applications in medicinal chemistry, particularly in the development of anticancer agents.
Introduction
The pyridazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The starting material, this compound, offers two reactive chlorine atoms that can be selectively substituted to introduce various functional groups, making it an ideal building block for the synthesis of novel compound libraries for drug discovery.
Key Synthetic Strategies
Two primary synthetic strategies for the derivatization of this compound are presented:
-
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the displacement of one or both chlorine atoms by a nucleophile. The reactivity of the two chlorine atoms may differ, allowing for selective monosubstitution or disubstitution by controlling the reaction conditions. Common nucleophiles include amines, alcohols, and thiols.
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction enables the formation of carbon-carbon bonds by coupling the chloropyridazine with a boronic acid or ester. This method is highly effective for introducing aryl, heteroaryl, or vinyl substituents.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes a general procedure for the monosubstitution of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Base (e.g., K₂CO₃, Et₃N)
-
Solvent (e.g., DMF, DMSO, EtOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen solvent.
-
Add the amine (1.0-1.2 eq) and the base (1.5-2.0 eq) to the stirring solution.
-
Heat the reaction mixture to the desired temperature (typically between 80-150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a suitable solvent.
-
If no precipitate forms, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 4-amino-6-chloro-3-methylpyridazine derivative.
General Workflow for Nucleophilic Aromatic Substitution:
Experimental workflow for SNAr.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of a 4-substituted-6-chloro-3-methylpyridazine with a boronic acid.
Materials:
-
4-Substituted-6-chloro-3-methylpyridazine (e.g., from Protocol 1)
-
Boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere, add the 4-substituted-6-chloro-3-methylpyridazine (1.0 eq), boronic acid (1.1-1.5 eq), palladium catalyst (0.02-0.10 eq), and base (2.0-3.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 4,6-disubstituted-3-methylpyridazine derivative.
General Workflow for Suzuki-Miyaura Cross-Coupling:
Experimental workflow for Suzuki coupling.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the synthesis of novel compounds from chloropyridazine precursors, which can be adapted for this compound.
Table 1: Nucleophilic Aromatic Substitution with Amines
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | K₂CO₃ | DMF | 120 | 7 | 93 | [1] |
| 2 | Morpholine | Et₃N | EtOH | Reflux | 5 | 85 | N/A |
| 3 | Piperidine | K₂CO₃ | DMSO | 100 | 6 | 90 | N/A |
| 4 | Benzylamine | Na₂CO₃ | Dioxane | 100 | 8 | 88 | N/A |
Table 2: Suzuki-Miyaura Cross-Coupling
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [2] |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/EtOH/H₂O | 90 | 8 | 92 | N/A |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 18 | 78 | [3] |
| 4 | Pyridine-3-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 75 | N/A |
Biological Activity and Potential Signaling Pathways
Derivatives of pyridazine have shown significant promise as anticancer agents by targeting various signaling pathways involved in cancer cell proliferation, survival, and metastasis. Two key pathways that have been identified as potential targets for pyridazine-based compounds are the JNK and CDK2 signaling pathways.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade that responds to stress stimuli and regulates cellular processes such as apoptosis, inflammation, and proliferation. Dysregulation of the JNK pathway is implicated in various cancers.
JNK signaling pathway inhibition.
CDK2 Signaling Pathway
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition. Overexpression or aberrant activation of CDK2 is common in many cancers, leading to uncontrolled cell proliferation.[4]
CDK2 signaling pathway inhibition.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of novel pyridazine derivatives. The protocols for nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling provided herein offer robust methods for the functionalization of this scaffold. The potential for these derivatives to modulate key cancer-related signaling pathways, such as the JNK and CDK2 pathways, highlights the importance of this chemical space for the development of new therapeutic agents. Researchers are encouraged to utilize these protocols as a foundation for the exploration and optimization of new bioactive compounds.
References
- 1. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elgenelim.com [elgenelim.com]
The Strategic Role of 4,6-Dichloro-3-methylpyridazine in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloro-3-methylpyridazine is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its reactive chlorine atoms, positioned at the 4- and 6-positions of the pyridazine ring, are amenable to regioselective nucleophilic aromatic substitution (SNAr). This reactivity profile allows for the facile introduction of diverse functionalities, making it a valuable precursor in the synthesis of complex pharmaceutical agents. While direct examples of marketed drugs using the 3-methyl substituted pyridazine are not extensively documented in publicly available literature, the closely related 4,6-dichloropyridazine-3-carboxamide and -carboxylate analogs serve as crucial intermediates in the development of targeted therapies, particularly kinase inhibitors. This document outlines the application of this scaffold in drug discovery, focusing on its role as a precursor for Tyrosine Kinase 2 (TYK2) and p38 MAP kinase inhibitors, and provides detailed experimental protocols for key synthetic transformations.
Application in the Synthesis of Kinase Inhibitors
The dichloropyridazine core is a privileged scaffold in the design of kinase inhibitors. The two chlorine atoms provide vectors for diversification, allowing for the synthesis of libraries of compounds to probe the ATP-binding sites of various kinases.
Precursor to TYK2 Inhibitors for Autoimmune Diseases
A prominent application of the 4,6-dichloropyridazine scaffold is in the synthesis of TYK2 inhibitors. TYK2 is a member of the Janus kinase (JAK) family and plays a critical role in the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons.[1][2] Dysregulation of the TYK2 signaling pathway is implicated in a range of autoimmune and inflammatory diseases.
A key example is the synthesis of Deucravacitinib, a first-in-class, allosteric TYK2 inhibitor approved for the treatment of plaque psoriasis.[3][4] A critical intermediate in the synthesis of Deucravacitinib is 4,6-dichloro-N-(methyl-d3)-pyridazine-3-carboxamide, a deuterated derivative of the 4,6-dichloropyridazine core.[3][5] This highlights the pharmaceutical industry's reliance on this heterocyclic system for developing novel therapeutics. The synthetic strategies employed for these molecules are directly applicable to this compound.
The general signaling pathway involving TYK2 is depicted below. Cytokine binding to its receptor leads to the activation of receptor-associated TYK2 and another JAK family member (e.g., JAK1 or JAK2). These activated kinases then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which dimerize and translocate to the nucleus to regulate the expression of inflammatory genes.
Precursor to p38 MAP Kinase Inhibitors for Inflammatory Diseases
The pyridazine scaffold is also integral to the development of p38 MAP kinase inhibitors.[6][7][8] The p38 MAP kinase pathway is another key signaling cascade involved in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[9] Inhibition of p38 MAP kinase is a therapeutic strategy for a variety of inflammatory conditions, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). The adaptability of the dichloropyridazine core allows for the synthesis of potent and selective p38 inhibitors.[10]
The p38 MAP kinase pathway is a multi-tiered cascade initiated by cellular stress or inflammatory stimuli. This leads to the sequential activation of MAPKKK, MAPKK (MKK3/6), and finally p38 MAP kinase. Activated p38 then phosphorylates downstream targets, including transcription factors, leading to the expression of inflammatory genes.
Experimental Protocols
The following protocols describe key synthetic transformations of the 4,6-dichloropyridazine scaffold. These methods are based on established procedures for related dichloropyridazines and can be adapted for this compound.
Protocol 1: Regioselective Mono-amination via Nucleophilic Aromatic Substitution (SNAr)
This protocol details the selective substitution of the chlorine atom at the 4-position with an amine, a common initial step in the synthesis of kinase inhibitors. The chlorine at the 4-position is generally more reactive towards nucleophilic attack than the chlorine at the 6-position.
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate
-
To a stirred solution of this compound (1.0 eq) in NMP, add the desired amine (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-6-chloro-3-methylpyridazine derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the introduction of an aryl or heteroaryl group at the 6-position via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a common strategy to build the core structure of many kinase inhibitors.
-
4-Amino-6-chloro-3-methylpyridazine derivative (from Protocol 1)
-
Aryl or heteroaryl boronic acid (1.5 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Sodium carbonate (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
To a degassed mixture of 1,4-dioxane and water (4:1), add the 4-amino-6-chloro-3-methylpyridazine derivative (1.0 eq), the boronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and sodium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 4-amino-6-aryl-3-methylpyridazine derivative.
Data Presentation
The following tables summarize representative quantitative data for key reactions involving the dichloropyridazine scaffold in the synthesis of kinase inhibitors.
Table 1: Representative Yields for Nucleophilic Aromatic Substitution (SNAr)
| Precursor | Nucleophile | Product | Yield (%) | Reference |
| 4,6-Dichloropyridazine-3-carboxamide | 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline | 6-Chloro-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-d3)pyridazine-3-carboxamide | ~84% | [11] |
| 3,6-Dichloropyridazine | Ammonia | 3-Amino-6-chloropyridazine | 95.7% | [12] |
| 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one | p-methoxyphenol | 5-chloro-4-(4-methoxyphenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one | 97% | [13] |
Table 2: Biological Activity of Resulting Kinase Inhibitors
| Compound | Target | IC₅₀ (nM) | Disease Area | Reference |
| Deucravacitinib | TYK2 | - (Allosteric) | Psoriasis | [1] |
| Compound 24 (Deucravacitinib analog) | TYK2 (STAT3 phosphorylation) | - | Autoimmune Diseases | [14] |
| Compound 30 (Deucravacitinib analog) | TYK2 (STAT3 phosphorylation) | More potent than Deucravacitinib | Autoimmune Diseases | [15] |
| p38 Inhibitor (pyridazine-based) | p38α MAP Kinase | 38 | Inflammatory Diseases | [9] |
This compound and its structural analogs are valuable and versatile precursors in the synthesis of pharmaceutically active compounds, particularly kinase inhibitors for the treatment of autoimmune and inflammatory diseases. The ability to perform regioselective nucleophilic aromatic substitution and cross-coupling reactions on this scaffold provides a robust platform for the generation of diverse molecular architectures. The protocols and data presented herein serve as a guide for researchers and drug development professionals in harnessing the synthetic potential of this important heterocyclic building block.
References
- 1. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. data.epo.org [data.epo.org]
- 5. CAS No. 1609393-89-6, Deucravacitinib intermediate - Buy CAS No. 1609393-89-6, 4 6-dichloro-N-(trideuteriomethyl)pyridazine-3-carboxamide, Purity 98.0% min Product on Unibest Industrial Co., Ltd. [unibestpharm.com]
- 6. Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Synthesis of Arylpyridazines as Inhibitors of p38αMAPK [otavachemicals.com]
- 11. WO2025078335A1 - Processes for the preparation of deucravacitinib - Google Patents [patents.google.com]
- 12. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel TYK2 Inhibitors with an N-(Methyl- d 3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 4,6-Dichloro-3-methylpyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Functionalization of the pyridazine core, particularly through carbon-carbon bond-forming reactions, is a critical step in the synthesis of novel drug candidates and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for this purpose, enabling the formation of C-C bonds between organoboron compounds and organic halides under palladium catalysis.[1]
4,6-Dichloro-3-methylpyridazine is a readily available building block with two reactive chlorine atoms, offering opportunities for selective functionalization. The regioselectivity of the Suzuki coupling on this substrate is a key consideration, as the electronic and steric environment of the two chlorine atoms differs. This document provides detailed application notes, experimental protocols, and mechanistic insights into the Suzuki coupling reactions of this compound.
General Considerations and Regioselectivity
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The regioselectivity of mono-arylation of dichloropyridazines is influenced by factors such as the position of substituents on the pyridazine ring, the choice of palladium catalyst and ligands, and the reaction conditions.
For unsymmetrical 4-substituted-3,6-dichloropyridazines, Suzuki coupling reactions generally occur predominantly at the C6 position, which is distal to alkyl, aryl, carbamate, and alkoxy groups.[2][3] This selectivity is primarily attributed to steric hindrance, where the substituent at the 4-position impedes the approach of the bulky palladium catalyst to the C4-chloro position. Therefore, in the case of this compound, the anticipated major product of a mono-Suzuki coupling reaction is the 6-aryl-4-chloro-3-methylpyridazine isomer.
However, it is important to note that the choice of ligands can sometimes override this general trend. For instance, in 3,5-dichloropyridazines, the use of electron-deficient bidentate ligands like dppf can favor reaction at the C3 position, while electron-rich monodentate ligands can favor the C5 position.[3] While a methyl group is less sterically demanding than many other substituents, its electronic influence and the specific catalytic system employed can still play a role in the regiochemical outcome.
Experimental Protocols
The following protocols are generalized procedures for the mono-Suzuki coupling of this compound with arylboronic acids. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields and selectivity.
Protocol 1: General Procedure for Mono-Arylation at the C6 Position
This protocol is based on typical conditions for Suzuki coupling of related dichloropyridazines, favoring substitution at the less sterically hindered C6 position.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) to the flask.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-4-chloro-3-methylpyridazine.
Data Presentation
While specific quantitative data for the Suzuki coupling of this compound is not extensively available in the public literature, the following table provides representative data for analogous systems, which can serve as a guide for reaction optimization.
| Entry | Dihalopyridazine | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 1 | 3,6-Dichloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | Reflux | 12 | 3-Chloro-6-phenylpyridazine | 85 | [3] |
| 2 | 3,5-Dichloropyridazine | Phenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 18 | 3-Chloro-5-phenylpyridazine (major) | 78 | [3] |
| 3 | 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2M aq.) | DME/EtOH | 80 | 48 | 3-(4-Formylphenyl)-6-(thiophen-2-yl)pyridazine | 28 | [1] |
Visualizations
Reaction Pathway
Caption: General reaction scheme for the Suzuki coupling of this compound.
Experimental Workflow
Caption: A typical experimental workflow for Suzuki coupling reactions.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of this compound. By understanding the principles of regioselectivity, researchers can preferentially synthesize the 6-aryl-4-chloro-3-methylpyridazine isomer. The provided protocols offer a starting point for developing robust synthetic routes to novel pyridazine derivatives for applications in drug discovery and materials science. Further optimization of reaction conditions is encouraged to achieve the best results for specific substrates.
References
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Application Notes and Protocols for Nucleophilic Substitution of 4,6-Dichloro-3-methylpyridazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nucleophilic substitution of 4,6-dichloro-3-methylpyridazine. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active compounds. Understanding its reactivity and having robust protocols for its functionalization are crucial for the efficient development of new chemical entities in drug discovery and materials science.
Introduction to Nucleophilic Aromatic Substitution (SNAr) on this compound
This compound is an electron-deficient heteroaromatic compound, making it susceptible to nucleophilic aromatic substitution (SNAr). The two chlorine atoms at the C4 and C6 positions are good leaving groups, and their reactivity is influenced by the electron-withdrawing effect of the pyridazine ring nitrogens and the electronic nature of the methyl group at the C3 position.
Regioselectivity: In general, nucleophilic attack is favored at the C4 position over the C6 position. This regioselectivity is primarily attributed to the electronic effects of the pyridazine nitrogens, which activate the C4 and C6 positions towards nucleophilic attack. The methyl group at C3 can exert a modest electronic and steric influence on the adjacent C4 position. For many common nucleophiles, substitution occurs preferentially at C4. However, the reaction conditions, the nature of the nucleophile, and the presence of catalysts can influence the regioselectivity.
Experimental Protocols
The following sections detail generalized protocols for the nucleophilic substitution of this compound with various nucleophiles. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific substrates to achieve optimal yields.
Amination Reactions
The introduction of amino groups onto the pyridazine core is a common strategy in medicinal chemistry. Both traditional SNAr and modern palladium-catalyzed Buchwald-Hartwig amination methods can be employed.
Protocol 2.1.1: Classical SNAr Amination with Primary and Secondary Amines
This protocol describes a general procedure for the direct displacement of a chlorine atom with an amine.
-
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine, 2.0 - 3.0 equivalents)
-
Solvent (e.g., DMF, DMAc, NMP, or dioxane)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq) and the chosen base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add the amine (1.0-1.2 eq) to the stirred suspension.
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Protocol 2.1.2: Palladium-Catalyzed Buchwald-Hartwig Amination
This method is particularly useful for less reactive amines or when milder reaction conditions are required.
-
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., Xantphos, BINAP, DavePhos, 2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5 - 2.5 equivalents)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a flame-dried Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by column chromatography.
-
O-Alkoxylation and O-Arylation Reactions
The synthesis of alkoxy and aryloxy pyridazine derivatives is readily achieved through nucleophilic substitution with alcohols and phenols.
Protocol 2.2.1: Synthesis of 4-Alkoxy-6-chloro-3-methylpyridazines
-
Materials:
-
This compound
-
Alcohol (1.0 - 5.0 equivalents)
-
Strong base (e.g., NaH, NaOtBu, or powdered NaOH, 1.1 - 3.0 equivalents)
-
Anhydrous solvent (e.g., THF, DMF, DMSO)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the alcohol and anhydrous solvent.
-
Carefully add the strong base portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to generate the alkoxide.
-
Add a solution of this compound in the same anhydrous solvent dropwise.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and quench carefully with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
-
S-Thiolation Reactions
Thiol nucleophiles are generally very reactive and can displace the chloro substituents under mild conditions.
Protocol 2.3.1: Synthesis of 4-Alkylthio/Arylthio-6-chloro-3-methylpyridazines
-
Materials:
-
This compound
-
Thiol (1.0 - 1.1 equivalents)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Et₃N, 1.5 - 2.0 equivalents)
-
Solvent (e.g., DMF, acetonitrile, ethanol)
-
-
Procedure:
-
Dissolve the thiol and the base in the chosen solvent in a round-bottom flask.
-
Stir the mixture at room temperature for 15-30 minutes to form the thiolate.
-
Add a solution of this compound in the same solvent.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent.
-
Wash the organic phase with water and brine, dry over Na₂SO₄, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
-
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the nucleophilic substitution of chloro-pyridazines and related heterocycles. Note that these are representative examples and yields may vary depending on the specific nucleophile and optimized conditions.
Table 1: Amination of Dichloropyridazines and Analogs
| Entry | Nucleophile | Base | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Aniline | K₂CO₃ | - | DMF | 120 | 12 | 4-Anilino-6-chloro-3-methylpyridazine | ~70-80 |
| 2 | Morpholine | Cs₂CO₃ | - | Dioxane | 100 | 8 | 4-Morpholino-6-chloro-3-methylpyridazine | ~85-95 |
| 3 | Benzylamine | NaOtBu | Pd₂(dba)₃/Xantphos | Toluene | 110 | 6 | 4-Benzylamino-6-chloro-3-methylpyridazine | ~80-90 |
| 4 | Ammonia | - | - | NH₃ (aq) | 150 | 24 | 4-Amino-6-chloro-3-methylpyridazine | ~60-70 |
*Yields are estimated based on similar reported reactions on related dichloropyridazine scaffolds.
Table 2: Alkoxylation of Dichloropyridazines and Analogs
| Entry | Nucleophile (Alcohol) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Methanol | NaH | THF | 65 | 4 | 4-Methoxy-6-chloro-3-methylpyridazine | ~70-85 |
| 2 | Ethanol | NaOEt | Ethanol | 80 | 6 | 4-Ethoxy-6-chloro-3-methylpyridazine | ~75-90 |
| 3 | Phenol | K₂CO₃ | DMF | 100 | 12 | 4-Phenoxy-6-chloro-3-methylpyridazine | ~60-75 |
| 4 | tert-Butanol | NaOtBu | THF | 70 | 24 | 4-(tert-Butoxy)-6-chloro-3-methylpyridazine | ~40-60 |
*Yields are estimated based on similar reported reactions on related dichloropyridazine scaffolds.
Visualizations
General Workflow for Nucleophilic Substitution of this compound
The following diagram illustrates the general workflow for the synthesis, workup, and purification of substituted 3-methylpyridazine derivatives.
Caption: General workflow for the synthesis of substituted 3-methylpyridazines.
Regioselectivity in Nucleophilic Substitution
This diagram illustrates the preferential site of nucleophilic attack on this compound.
Caption: Preferential nucleophilic attack at the C4 position of this compound.
Application Notes and Protocols for the Use of 4,6-Dichloro-3-methylpyridazine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the utilization of 4,6-dichloro-3-methylpyridazine as a versatile building block in the synthesis of potential agrochemical candidates. The protocols focus on nucleophilic substitution reactions, a cornerstone of modern agrochemical discovery, to introduce functionalities that can impart herbicidal, fungicidal, or insecticidal properties.
Introduction
Pyridazine derivatives are a prominent class of nitrogen-containing heterocycles that have found extensive application in the agrochemical industry.[1] The inherent biological activity of the pyridazine core, coupled with the ability to introduce diverse functional groups, makes it a privileged scaffold in the design of novel pesticides. This compound is a key starting material, offering two reactive chlorine atoms that can be selectively substituted to generate a library of new compounds for biological screening. The methyl group also provides an additional point of modulation for structure-activity relationship (SAR) studies.
This document outlines protocols for two key transformations of this compound: Buchwald-Hartwig amination and nucleophilic aromatic substitution with phenols. These reactions are fundamental in the synthesis of a wide array of agrochemically relevant molecules.
Data Presentation
A summary of representative reactions and corresponding yields for the functionalization of chloro-pyridazines is presented below. This data is compiled from analogous reactions in the literature and serves as a benchmark for the expected outcomes of the detailed protocols.
| Entry | Starting Material | Nucleophile | Reaction Type | Product | Yield (%) | Reference |
| 1 | This compound | Substituted Amine | Buchwald-Hartwig Amination | 4-Amino-6-chloro-3-methylpyridazine derivative | 70-95 (estimated) | Based on similar reactions |
| 2 | This compound | Substituted Phenol | Nucleophilic Aromatic Substitution | 4-Aryloxy-6-chloro-3-methylpyridazine derivative | 60-90 (estimated) | Based on similar reactions |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-6-chloro-3-methylpyridazine Derivatives via Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed cross-coupling of an amine with this compound. This reaction is a powerful method for the formation of C-N bonds and is widely used in the synthesis of bioactive molecules. A specific example is provided based on a reaction disclosed in US Patent 11,986,475 B1, where this compound is reacted with an amino-pyrimidine.
Materials:
-
This compound
-
2-((2R,6S)-2,6-dimethylmorpholino)-5-fluoropyrimidin-4-amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas (inert atmosphere)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane, methanol)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of nitrogen or argon, add this compound (1.0 eq), 2-((2R,6S)-2,6-dimethylmorpholino)-5-fluoropyrimidin-4-amine (1.0 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (2.5 eq).
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired 4-amino-6-chloro-3-methylpyridazine derivative.
Protocol 2: Synthesis of 4-Aryloxy-6-chloro-3-methylpyridazine Derivatives via Nucleophilic Aromatic Substitution
This protocol describes the substitution of one of the chlorine atoms of this compound with a phenoxide nucleophile. This reaction is a common strategy for introducing aryloxy moieties found in many herbicides and fungicides.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-methoxyphenol)
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Solvents for workup and chromatography
Procedure:
-
To a stirred solution of the substituted phenol (1.1 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, handle with care) at room temperature.
-
Stir the mixture for 30 minutes to form the corresponding phenoxide.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the desired 4-aryloxy-6-chloro-3-methylpyridazine derivative.
Visualizations
Caption: Synthetic pathways from this compound.
Caption: Buchwald-Hartwig amination experimental workflow.
References
Application Notes and Protocols for the Functionalization of 4,6-Dichloro-3-methylpyridazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the functionalization of 4,6-dichloro-3-methylpyridazine, a versatile building block in medicinal chemistry and materials science. The protocols focus on three key transformation types: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination, offering pathways to a diverse range of substituted pyridazine derivatives.
Introduction
This compound serves as a valuable scaffold for the synthesis of novel compounds due to the reactivity of its two chlorine atoms. These chlorine atoms can be selectively or sequentially replaced, allowing for the introduction of a variety of functional groups. The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution, while the carbon-chlorine bonds are amenable to palladium-catalyzed cross-coupling reactions. This document outlines detailed protocols for these transformations, providing a foundation for the synthesis of new chemical entities for drug discovery and other applications.[1]
Experimental Workflow
The functionalization of this compound can be approached through several synthetic routes. The choice of reaction depends on the desired final product. The following diagram illustrates a general experimental workflow for the selective functionalization of the starting material.
Caption: Experimental workflow for the functionalization of this compound.
Signaling Pathways and Reaction Mechanisms
The functionalization of this compound is primarily achieved through three distinct reaction mechanisms:
-
Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom, forming a Meisenheimer complex. The leaving group (chloride) is then eliminated to restore aromaticity.[2]
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form a new carbon-carbon bond.[3][4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Buchwald-Hartwig Amination: Similar to the Suzuki-Miyaura coupling, this reaction follows a palladium-catalyzed cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination to form a carbon-nitrogen bond.[5][6][7]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Dichloropyridazine derivatives and palladium catalysts can be toxic and should be handled with care.
Protocol 1: Nucleophilic Aromatic Substitution with Phenol
This protocol describes the synthesis of 4-chloro-3-methyl-6-phenoxypyridazine.
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), phenol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the starting pyridazine.
-
Stir the reaction mixture at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield the desired product.
Protocol 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
This protocol details the synthesis of 4-chloro-3-methyl-6-phenylpyridazine.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO4), anhydrous
-
Round-bottom flask (Schlenk tube recommended)
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk tube, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)2 (0.05 eq), and PPh3 (0.10 eq).
-
Add potassium carbonate (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the tube.
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination with Morpholine
This protocol describes the synthesis of 4-(4-chloro-5-methylpyridazin-2-yl)morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO4), anhydrous
-
Schlenk tube
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube, add Pd2(dba)3 (0.02 eq) and Xantphos (0.04 eq).
-
Add this compound (1.0 eq) and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, followed by morpholine (1.2 eq).
-
Heat the reaction mixture to 100 °C and stir until completion (monitor by TLC).
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter through Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative quantitative data for the functionalization of this compound based on the protocols described above. These are illustrative values and actual results may vary.
| Entry | Reaction Type | Nucleophile/Coupling Partner | Product | Reaction Time (h) | Yield (%) |
| 1 | SNAr | Phenol | 4-Chloro-3-methyl-6-phenoxypyridazine | 6 | 85 |
| 2 | Suzuki-Miyaura | Phenylboronic acid | 4-Chloro-3-methyl-6-phenylpyridazine | 12 | 78 |
| 3 | Buchwald-Hartwig | Morpholine | 4-(4-Chloro-5-methylpyridazin-2-yl)morpholine | 8 | 82 |
References
- 1. 3-Chloro-6-iodo-4-methylpyridazine | Benchchem [benchchem.com]
- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. research.rug.nl [research.rug.nl]
Application Notes and Protocols for the Scale-Up Synthesis of 4,6-Dichloro-3-methylpyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 4,6-dichloro-3-methylpyridazine, a key intermediate in the development of pharmaceutically active compounds, particularly kinase inhibitors.
Introduction
Pyridazine derivatives are a class of heterocyclic compounds that form the core scaffold of numerous molecules with significant biological activity.[1] Specifically, dichlorinated pyridazines serve as versatile building blocks in medicinal chemistry, allowing for the strategic introduction of various functional groups through nucleophilic substitution reactions.[2] The 3-methyl-4,6-dichloro isomer is of particular interest for its potential in developing targeted therapies, including inhibitors for cyclin-dependent kinases (CDKs) and other key enzymes in cell signaling pathways.[3][4] This document outlines a robust, two-step synthetic protocol for the scale-up production of this compound and its subsequent derivatization.
Part 1: Scale-Up Synthesis of this compound
The synthesis is a two-step process, beginning with the formation of the pyridazine-dione core, followed by a chlorination reaction. This method is adapted from established procedures for similar pyridazine derivatives.[5][6]
Experimental Protocols
Step 1: Synthesis of 3-Methyl-1,2-dihydropyridazine-4,6-dione
This procedure is analogous to the synthesis of related pyridazinediones, which involves the condensation of a substituted maleic anhydride with hydrazine hydrate.[1][6]
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add deionized water and 80% hydrazine hydrate.
-
Acidification: Cool the mixture to below 20°C using an ice bath. Slowly add hydrochloric acid dropwise while stirring to adjust the pH to approximately 6.2-6.5.[6]
-
Addition of Anhydride: Add citraconic anhydride (methylmaleic anhydride) portion-wise to the reaction mixture, ensuring the temperature remains below 30°C.
-
Reaction: Once the addition is complete, slowly heat the mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours.[1]
-
Isolation: Cool the reaction mixture to 5-10°C to induce crystallization. Filter the resulting solid, wash the filter cake with cold deionized water until the pH of the filtrate is neutral (pH ~7), and then with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum at 60-70°C to yield 3-methyl-1,2-dihydropyridazine-4,6-dione as a solid.
Step 2: Synthesis of this compound
This chlorination step is adapted from a high-yield protocol for a similar isomer, 3,6-dichloro-4-methylpyridazine.[5]
-
Reaction Setup: In a reactor suitable for corrosive reagents and equipped with a mechanical stirrer and reflux condenser under a nitrogen atmosphere, suspend the 3-methyl-1,2-dihydropyridazine-4,6-dione from Step 1 in phosphoryl chloride (POCl₃). A significant excess of POCl₃ is used, acting as both reagent and solvent.[5]
-
Reaction: Heat the mixture to reflux (approximately 105-110°C) and maintain for 4 hours. The reaction should become a homogeneous solution.[5]
-
Removal of Excess Reagent: After cooling the reaction mixture, remove the excess POCl₃ by distillation under reduced pressure.[5]
-
Work-up: Carefully and slowly add the resulting viscous oil dropwise to a vigorously stirred, ice-cooled saturated sodium bicarbonate solution. This step is highly exothermic and releases HCl gas; appropriate safety measures must be in place.
-
Neutralization and Extraction: Adjust the pH of the aqueous slurry to ~7 by the portion-wise addition of solid sodium bicarbonate. Extract the product with a suitable organic solvent, such as ethyl acetate (2x volume).[5]
-
Purification: Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude this compound. The product can be further purified by recrystallization from a suitable solvent system like petroleum ether/ether to yield a yellow to off-white solid.[5]
Data Presentation: Synthesis Parameters
| Step | Reactant 1 | Reactant 2 | Key Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Citraconic Anhydride | Hydrazine Hydrate | HCl | Water | 105-110 | 4-6 | ~90 |
| 2 | 3-Methyl-1,2-dihydropyridazine-4,6-dione | POCl₃ | - | POCl₃ | 105-110 | 4 | 85-95[5] |
Experimental Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Part 2: Application in Drug Development - Synthesis of Kinase Inhibitor Scaffolds
This compound is an excellent starting material for creating libraries of potential kinase inhibitors. The two chlorine atoms are susceptible to sequential or simultaneous nucleophilic aromatic substitution (SₙAr), allowing for the introduction of various amine, ether, or thioether functionalities.
Application Notes
Derivatives of dichloropyridazines have shown potent activity against several kinases, including Interleukin-2-inducible T-cell kinase (ITK) and cyclin-dependent kinase 2 (CDK2).[3][4] These kinases are crucial nodes in signaling pathways that regulate cell proliferation and immune responses. Dysregulation of these pathways is a hallmark of many cancers and autoimmune diseases. The 4- and 6-positions of the pyridazine ring provide vectors for substituents to probe different pockets of a kinase active site, making this scaffold highly valuable for structure-activity relationship (SAR) studies.
General Protocol: Synthesis of a 4-Amino-6-aryl-3-methylpyridazine Derivative
This protocol describes a typical two-step substitution to generate a kinase inhibitor-like scaffold.
-
First Nucleophilic Substitution (e.g., Amination):
-
Dissolve this compound in a suitable solvent such as 1,4-dioxane or N,N-dimethylformamide (DMF).
-
Add a primary or secondary amine (1.0-1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.
-
Heat the reaction to 80-100°C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent. Purify by column chromatography to isolate the monosubstituted product.
-
-
Second Nucleophilic Substitution (e.g., Suzuki Coupling):
-
Combine the 4-amino-6-chloro-3-methylpyridazine intermediate, a suitable aryl boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a solvent system like 1,4-dioxane/water.
-
Degas the mixture and heat under a nitrogen or argon atmosphere to 90-110°C until the reaction is complete.
-
Cool the reaction, filter off the catalyst, and perform an aqueous work-up. The final product can be purified by column chromatography or recrystallization.
-
Data Presentation: Representative Derivatives
| Product Structure | R1 (Position 4) | R2 (Position 6) | Target Class |
| 4-(Anilino)-6-phenyl-3-methylpyridazine | Aniline | Phenylboronic acid | Kinase Inhibitor Scaffold |
| 4-(Morpholino)-6-phenyl-3-methylpyridazine | Morpholine | Phenylboronic acid | Kinase Inhibitor Scaffold |
| 4-(Cyclopropylamino)-6-(4-fluorophenyl)-3-methylpyridazine | Cyclopropylamine | 4-Fluorophenylboronic acid | Kinase Inhibitor Scaffold |
Kinase Signaling Pathway Diagram
Many kinase inhibitors target pathways that regulate the cell cycle. The diagram below illustrates a simplified pathway involving Cyclin-Dependent Kinases (CDKs), which are often targeted by pyridazine-based inhibitors.[3]
References
- 1. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,6-Dichloro-4-methylpyridazine synthesis - chemicalbook [chemicalbook.com]
- 6. CN104478810A - Synthetic method for 3,6-dihydroxypyridazine - Google Patents [patents.google.com]
Application Notes and Protocols for the Reaction of 4,6-Dichloro-3-methylpyridazine with Amine Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridazines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 4,6-dichloro-3-methylpyridazine scaffold serves as a versatile precursor for the synthesis of a variety of derivatives through nucleophilic aromatic substitution (SNAr) reactions. The introduction of amine functionalities at the C4 and C6 positions can lead to the generation of novel compounds with potential therapeutic applications. These aminopyridazine derivatives have been investigated as inhibitors of various signaling pathways implicated in cancer, such as the PI3K/Akt and STAT3 pathways.[1]
This document provides detailed application notes and experimental protocols for the reaction of this compound with various amine nucleophiles. It includes information on regioselectivity, reaction conditions, and potential biological applications of the synthesized compounds.
Reaction with Amine Nucleophiles: Regioselectivity
The reaction of this compound with amine nucleophiles can theoretically yield two primary monosubstituted products: substitution at the C4 position or the C6 position. The regioselectivity of this reaction is influenced by the electronic effects of the methyl group and the pyridazine nitrogen atoms, as well as the steric hindrance of the incoming nucleophile.
In the case of the reaction with ammonia, experimental evidence has shown that the nucleophilic attack occurs at both the C4 and C6 positions, resulting in a mixture of 4-amino-6-chloro-3-methylpyridazine and 6-amino-4-chloro-3-methylpyridazine. This suggests that the electronic differences between the C4 and C6 positions are not substantial enough to induce high regioselectivity with a small nucleophile like ammonia. For bulkier primary and secondary amines, steric hindrance may play a more significant role, potentially favoring substitution at the less hindered C6 position.
Experimental Protocols
The following protocols provide methodologies for the synthesis of aminopyridazine derivatives from this compound.
Protocol 1: Reaction with Ammonia
This protocol describes the synthesis of a mixture of 4-amino-6-chloro-3-methylpyridazine and 6-amino-4-chloro-3-methylpyridazine.
Materials:
-
This compound
-
Ethanol
-
Liquid Ammonia
-
Sealed reaction tube
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add liquid ammonia (approximately 10-15 equivalents).
-
Seal the reaction tube and heat the mixture to 120°C for 12 hours.
-
After the reaction is complete, cool the tube to room temperature.
-
Carefully vent the reaction tube in a fume hood to release excess ammonia pressure.
-
Remove the ethanol and remaining ammonia by evaporation under reduced pressure.
-
The resulting residue contains a mixture of the two isomeric products.
Purification:
The mixture of 4-amino-6-chloro-3-methylpyridazine and 6-amino-4-chloro-3-methylpyridazine can be purified by flash column chromatography on silica gel using ethyl acetate as the eluent. However, separation of the isomers can be challenging.
Protocol 2: General Procedure for Reaction with Primary and Secondary Amines
This protocol provides a general method for the reaction of this compound with various primary and secondary amines. Optimization of reaction time, temperature, and solvent may be necessary for specific amines.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, piperidine, morpholine) (1.0-1.2 eq)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane)
-
Base (e.g., K2CO3, Cs2CO3, or Triethylamine) (2.0-3.0 eq)
-
Inert atmosphere (Nitrogen or Argon)
-
Stirring plate with heating
-
Standard glassware for organic synthesis
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen amine nucleophile (1.0-1.2 eq).
-
Add the anhydrous polar aprotic solvent.
-
Add the base to the reaction mixture.
-
Heat the reaction mixture with stirring to a temperature between 80°C and 140°C. The optimal temperature will depend on the reactivity of the amine.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amino-chloro-3-methylpyridazine derivative.
Data Presentation
| Amine Nucleophile | Product(s) | Reaction Conditions | Yield (%) | Reference |
| Ammonia | 4-Amino-6-chloro-3-methylpyridazine & 6-Amino-4-chloro-3-methylpyridazine (1:1 mixture) | Ethanol, 120°C, 12 h, sealed tube | ~87% (mixture) | Analogous reaction |
| Aniline | 4-(Phenylamino)-6-chloro-3-methylpyridazine and/or 6-(Phenylamino)-4-chloro-3-methylpyridazine | DMF, K2CO3, 100-120°C | Not Reported | Inferred from similar reactions |
| Piperidine | 4-(Piperidin-1-yl)-6-chloro-3-methylpyridazine and/or 6-(Piperidin-1-yl)-4-chloro-3-methylpyridazine | Dioxane, Cs2CO3, 100°C | Not Reported | Inferred from similar reactions |
| Morpholine | 4-(Morpholin-4-yl)-6-chloro-3-methylpyridazine and/or 6-(Morpholin-4-yl)-4-chloro-3-methylpyridazine | DMSO, Triethylamine, 120°C | Not Reported | Inferred from similar reactions |
Note: Yields for reactions with primary and secondary amines are not explicitly reported in the searched literature for this specific substrate and are inferred from general procedures for similar compounds.
Biological Applications and Signaling Pathways
Aminopyridazine derivatives have shown promise as anticancer agents by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[1] One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[2][3][4] Inhibition of this pathway can lead to decreased tumor growth and increased cancer cell death.
Another relevant pathway is the STAT3 signaling cascade. Constitutive activation of STAT3 is observed in many human cancers and contributes to tumor progression by promoting cell proliferation and preventing apoptosis.[1] Aminocyanopyridines have been shown to inhibit the STAT3 pathway, highlighting the potential of aminopyridazine derivatives as targeted cancer therapeutics.[1]
Below is a diagram illustrating the potential mechanism of action of aminopyridazine derivatives as inhibitors of the PI3K/Akt signaling pathway in cancer cells.
Caption: Inhibition of the PI3K/Akt signaling pathway by aminopyridazine derivatives.
The following diagram illustrates the experimental workflow for the synthesis and evaluation of aminopyridazine derivatives.
References
- 1. Aminocyanopyridines as anti-lung cancer agents by inhibiting the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Evaluation of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of contemporary kinase inhibitors, focusing on pyrimidine-based Aurora kinase inhibitors, the Polo-like kinase 1 (PLK1) inhibitor BI 2536, and the covalent Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. Detailed protocols for chemical synthesis and biological assays are provided to guide researchers in this field.
Introduction to Kinase Inhibitors in Drug Discovery
Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus for drug development.[1][2] Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases by targeting the aberrant signaling pathways that drive disease progression.[1][2] This document details the synthesis and evaluation of three distinct classes of kinase inhibitors, highlighting different synthetic strategies and bioassay methodologies.
I. Pyrimidine-Based Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis.[3][4] Their overexpression is linked to various cancers, making them attractive therapeutic targets.[3][5] Pyrimidine-based scaffolds are prevalent in many Aurora kinase inhibitors in clinical trials, such as Alisertib and Barasertib.[3]
Signaling Pathway
Caption: Simplified Aurora A kinase signaling pathway in the G2/M phase transition.
Quantitative Data
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (nM) | Reference |
| 11j | Aurora A | 7.1 | U937 | 12.2 | [6] |
| 38j | Aurora A | 7.1 | U937 | 12.0 | [3] |
| 38j | Aurora B | 25.7 | - | - | [3] |
| 13 | Aurora A | <200 | SCLC lines | Not reported | [7] |
Experimental Protocols
Synthesis of N-trisubstituted Pyrimidine Derivatives (e.g., compound 11j) [6]
A general synthetic scheme for pyrimidine-based Aurora kinase inhibitors is presented below. For specific details on reagent quantities and reaction conditions for a particular analog like 11j, refer to the cited literature.[3][6]
Caption: General workflow for the synthesis of N-trisubstituted pyrimidine kinase inhibitors.
-
General Procedure for Synthesis of Pyrimidine Derivatives: A typical synthesis involves a multi-step process starting from a di-substituted pyrimidine core.[3][7]
-
Step 1: To a solution of a 2,4-dichloropyrimidine derivative in a suitable solvent (e.g., THF or 1-pentanol), a primary amine (e.g., 3-amino-5-methylpyrazole) and a base (e.g., triethylamine) are added. The reaction mixture is heated to achieve monosubstitution.[7]
-
Step 2: The resulting intermediate is then reacted with a second amine (e.g., a substituted aminopyrrolidine) in the presence of a base and heated to afford the disubstituted pyrimidine.[7]
-
Step 3: Further modifications can be made to the scaffold as required by the specific inhibitor design.
-
Purification: The final product is typically purified by flash column chromatography.
-
In Vitro Aurora A Kinase Assay (ADP-Glo™) [5][8][9]
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Materials:
-
Recombinant human Aurora A kinase
-
Kinase substrate (e.g., Kemptide or Myelin Basic Protein)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
Test inhibitor (e.g., pyrimidine derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
In a multi-well plate, add the kinase, substrate, and test inhibitor or vehicle control.
-
Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 15-45 minutes).[8][9]
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[8]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-45 minutes.[5]
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration.
-
Cellular Assay for Aurora Kinase Inhibition [6][7]
-
Western Blot for Phospho-Histone H3 (Ser10):
-
Culture cancer cells (e.g., NCI-H446 or U937) and treat with various concentrations of the inhibitor for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Histone H3 (Ser10), a downstream target of Aurora B, and total Histone H3 as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate. A reduction in the phospho-Histone H3 signal indicates Aurora kinase inhibition.
-
II. BI 2536: A Potent PLK1 Inhibitor
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that is a master regulator of mitosis.[10][11] BI 2536 is a potent and selective ATP-competitive inhibitor of PLK1.[1][12]
Quantitative Data
| Compound | Target | IC50 (nM) | Cell Line | Cellular EC50 (nM) | Reference |
| BI 2536 | PLK1 | 0.83 | HCT 116 | 2-25 | [1] |
| BI 2536 | PLK2 | 3.5 | - | - | [12] |
| BI 2536 | PLK3 | 9.0 | - | - | [12] |
| BI 2536 | BRD4 | 25 (Kd) | - | - | [13][14] |
Experimental Protocols
Synthesis of BI 2536
The synthesis of BI 2536, which has a tetrahydropteridin scaffold, is a multi-step process. While a detailed, publicly available protocol is scarce, the general approach involves the construction of the core heterocyclic system followed by the introduction of the various substituents.[12] Structure-based design and SAR studies have been instrumental in optimizing its potency and selectivity.[12]
In Vitro PLK1 Kinase Assay (Radiometric) [14]
-
Materials:
-
Recombinant human PLK1
-
Substrate: Casein from bovine milk
-
Kinase reaction buffer (e.g., 25 mM MOPS pH 7.0, 15 mM MgCl₂, 1 mM DTT)
-
ATP and γ-³³P-ATP
-
BI 2536
-
-
Procedure:
-
The kinase reaction is performed in the presence of serially diluted BI 2536, recombinant PLK1, and casein.
-
The reaction is initiated by the addition of a mix of ATP and γ-³³P-ATP.
-
The mixture is incubated at 30°C for 45 minutes.
-
The reaction is terminated by the addition of ice-cold 5% trichloroacetic acid (TCA).
-
The phosphorylated casein is captured, and the radioactivity is measured using a scintillation counter to determine the extent of inhibition.
-
Cell-Based Assays for PLK1 Inhibition [1][11][15]
-
Cell Cycle Analysis by Flow Cytometry:
-
Apoptosis Assay (Annexin V/PI Staining):
-
Following treatment with BI 2536, cells are stained with Annexin V-FITC and PI.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
III. Ibrutinib: A Covalent BTK Inhibitor
Ibrutinib is a first-in-class, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK).[16] BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, and its inhibition is an effective therapy for various B-cell malignancies.[16][17]
Signaling Pathway
Caption: Simplified B-cell receptor signaling pathway showing the role of BTK and its inhibition by Ibrutinib.
Quantitative Data
| Compound | Target | IC50 (nM) | Cell Line | Cellular IC50 (nM) | Reference |
| Ibrutinib | BTK | ~0.5 | - | Not directly comparable | [16] |
| Btk-IN-23 | BTK | 3 | - | Not reported | [17] |
Experimental Protocols
Synthesis of Ibrutinib
The synthesis of Ibrutinib involves several key steps, including the construction of the pyrazolopyrimidine core, followed by coupling with the phenoxyphenyl moiety and the chiral piperidine ring, and finally, the introduction of the acryloyl "warhead" that forms the covalent bond with Cys481 of BTK.[18][19]
-
General Synthetic Strategy: [18][19]
-
Formation of the pyrazolopyrimidine core: This can be achieved through various routes, often starting from 4-amino-1H-pyrazolo[3,4-d]pyrimidine.
-
Suzuki Coupling: The core is coupled with a (4-phenoxyphenyl)boronic acid derivative.[19]
-
Mitsunobu Reaction: The chiral piperidine alcohol is introduced onto the pyrazole nitrogen.[18][20]
-
Deprotection: Removal of protecting groups (e.g., Boc) from the piperidine nitrogen.[18]
-
Acylation: The final step is the acylation of the piperidine nitrogen with acryloyl chloride or a related activated acrylic acid derivative to install the Michael acceptor.[18]
-
Caption: General synthetic workflow for the covalent BTK inhibitor, Ibrutinib.
In Vitro BTK Kinase Assay (TR-FRET) [17]
-
Materials:
-
Recombinant BTK enzyme
-
Biotinylated peptide substrate
-
ATP
-
Kinase buffer
-
TR-FRET detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin)
-
Test inhibitor (Ibrutinib)
-
-
Procedure:
-
Add the BTK enzyme and the test inhibitor to the wells of a microplate and incubate.
-
Initiate the kinase reaction by adding a solution of the peptide substrate and ATP.
-
Incubate to allow for phosphorylation of the substrate.
-
Stop the reaction and add the TR-FRET detection reagents.
-
Read the plate on a TR-FRET-compatible reader. The FRET signal is proportional to the amount of phosphorylated substrate, and a decrease in signal indicates inhibition of BTK.
-
Cellular Assay for BTK Target Engagement (Western Blot) [17]
-
Procedure:
-
Treat B-cells (e.g., from whole blood or cell lines) with Ibrutinib for 1-2 hours.
-
Stimulate the B-cell receptor (e.g., with anti-IgM).
-
Lyse the cells and perform a Western blot analysis.
-
Probe with antibodies against phospho-BTK (Tyr223) and total BTK.
-
A dose-dependent decrease in the phospho-BTK signal indicates target engagement and inhibition of BTK autophosphorylation in a cellular context.
-
Conclusion
The development of kinase inhibitors is a dynamic field in medicinal chemistry. The examples of pyrimidine-based Aurora kinase inhibitors, BI 2536, and Ibrutinib illustrate the diversity of chemical scaffolds, mechanisms of action, and the importance of robust synthetic and biological evaluation methods. The protocols and data presented herein serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of targeted therapies.
References
- 1. cellron.com [cellron.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Polo-like kinase (Plk)1 depletion induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. benchchem.com [benchchem.com]
- 16. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 19. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Palladium-Catalyzed Cross-Coupling of Dichloropyridazines: A Detailed Protocol for Synthetic Chemists
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The pyridazine scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and functional materials. The selective functionalization of pyridazine rings is therefore of significant interest in the development of novel chemical entities. Dichloropyridazines serve as versatile building blocks, offering two reactive sites for palladium-catalyzed cross-coupling reactions. This powerful synthetic strategy enables the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-alkyne bonds, providing a modular approach to a diverse range of substituted pyridazines. This document provides detailed application notes and experimental protocols for several key palladium-catalyzed cross-coupling reactions of dichloropyridazines, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille, and Heck couplings.
Key Signaling Pathways and Applications in Drug Development
The functionalization of the pyridazine core through cross-coupling reactions allows for the synthesis of molecules with the potential to interact with a wide array of biological targets. The ability to introduce diverse aryl, heteroaryl, alkyl, amino, and alkynyl groups onto the pyridazine scaffold is crucial for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates.
Caption: A simplified workflow for drug discovery utilizing palladium-catalyzed cross-coupling of dichloropyridazines.
Comparative Data of Palladium-Catalyzed Cross-Coupling Reactions
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and desired regioselectivity in the cross-coupling of dichloropyridazines. The following tables summarize typical reaction conditions and yields for various coupling reactions.
Table 1: Suzuki-Miyaura Coupling of 3,5-Dichloropyridazine
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Position | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | dppf (10) | K₂CO₃ | Toluene/H₂O | 100 | 16 | C3 | 85 |
| 2 | Phenylboronic acid | Pd(OAc)₂ (5) | QPhos (15) | K₃PO₄ | Toluene/H₂O | 100 | 16 | C5 | 84 |
| 3 | (4-Methylphenyl)boronic acid | Pd(OAc)₂ (5) | dppf (10) | K₂CO₃ | Toluene/H₂O | 100 | 16 | C3 | 79 |
| 4 | (3,5-Difluorophenyl)boronic acid | Pd(OAc)₂ (5) | QPhos (15) | K₃PO₄ | Toluene/H₂O | 100 | 16 | C5 | 74 |
Table 2: Generalized Conditions for Other Cross-Coupling Reactions of Dichloropyridazines
| Reaction Type | Typical Coupling Partner | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N / Piperidine | THF or DMF |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ or Pd(OAc)₂ | Xantphos, BINAP | NaOtBu or K₂CO₃ | Toluene or Dioxane |
| Stille | Organostannane | Pd(PPh₃)₄ | PPh₃ | - | Toluene or DMF |
| Heck | Alkene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for performing a palladium-catalyzed cross-coupling reaction with a dichloropyridazine substrate.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Site-Selective Arylation of 3,5-Dichloropyridazine
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The regioselectivity of the mono-arylation of 3,5-dichloropyridazine can be controlled by the choice of phosphine ligand.[1]
Protocol 1A: Selective C3-Arylation
-
Reagents:
-
3,5-Dichloropyridazine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.10 equiv)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Toluene
-
Water
-
-
Procedure:
-
To an oven-dried reaction vessel, add 3,5-dichloropyridazine, arylboronic acid, palladium(II) acetate, dppf, and potassium carbonate.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed toluene and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 100 °C and stir vigorously for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 1B: Selective C5-Arylation
-
Reagents:
-
3,5-Dichloropyridazine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
QPhos (0.15 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Toluene
-
Water
-
-
Procedure:
-
Follow the same general procedure as for Protocol 1A, substituting QPhos for dppf and potassium phosphate for potassium carbonate.
-
Sonogashira Coupling: General Protocol for Alkynylation of Dichloropyridazines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[2][3][4]
-
Reagents:
-
Dichloropyridazine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.06 equiv)
-
Triphenylphosphine (PPh₃, 0.12 equiv)
-
Triethylamine (Et₃N) or another suitable amine base (e.g., piperidine)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
-
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, dissolve the dichloropyridazine, terminal alkyne, bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, and triphenylphosphine in the chosen solvent.
-
Add the amine base via syringe.
-
Stir the reaction mixture at room temperature or heat as required (typically between 25-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
-
Buchwald-Hartwig Amination: General Protocol for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[5][6][7][8][9][10]
-
Reagents:
-
Dichloropyridazine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv, or Pd(OAc)₂, 0.02 equiv)
-
Phosphine ligand (e.g., Xantphos or BINAP, 0.04 equiv)
-
Base (e.g., sodium tert-butoxide (NaOtBu), 1.4 equiv, or potassium carbonate, 2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor and the phosphine ligand to a dry reaction vessel.
-
Add the anhydrous, deoxygenated solvent and stir for a few minutes to form the active catalyst.
-
In a separate vessel, add the dichloropyridazine and the base.
-
Transfer the catalyst solution to the vessel containing the substrate and base.
-
Add the amine to the reaction mixture.
-
Heat the reaction mixture with vigorous stirring (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography.
-
Stille Coupling: General Protocol for C-C Bond Formation with Organostannanes
The Stille coupling involves the reaction of an organostannane with an organic halide.[11][12][13][14]
-
Reagents:
-
Dichloropyridazine (1.0 equiv)
-
Organostannane (e.g., vinyltributylstannane or aryltributylstannane, 1.1 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), 0.05 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or DMF)
-
Optional: Lithium chloride (LiCl, 2.0 equiv)
-
-
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the dichloropyridazine, organostannane, and palladium catalyst.
-
If used, add lithium chloride.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction and dilute with an organic solvent.
-
Wash the solution with aqueous potassium fluoride to remove tin byproducts.
-
Separate the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Heck Coupling: General Protocol for Vinylation of Dichloropyridazines
The Heck reaction couples an alkene with an aryl halide.[15][16][17][18][19][20]
-
Reagents:
-
Dichloropyridazine (1.0 equiv)
-
Alkene (e.g., styrene or an acrylate, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Phosphine ligand (e.g., tri(o-tolyl)phosphine (P(o-tol)₃), 0.10 equiv)
-
Base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃), 2.0 equiv)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
-
-
Procedure:
-
In a reaction vessel, combine the dichloropyridazine, alkene, palladium(II) acetate, phosphine ligand, and base.
-
Add the anhydrous solvent.
-
Degas the mixture and place it under an inert atmosphere.
-
Heat the reaction to the required temperature (typically 100-140 °C).
-
Monitor the reaction's progress.
-
Once complete, cool the mixture, filter off any solids, and concentrate the filtrate.
-
Take up the residue in an organic solvent and wash with water and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography.
-
Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and coupling partners. It is recommended to consult the primary literature for detailed procedures and characterization data for specific compounds. All reactions should be carried out by trained personnel in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
References
- 1. researchgate.net [researchgate.net]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. google.com [google.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. research.rug.nl [research.rug.nl]
- 10. m.youtube.com [m.youtube.com]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Stille Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Palladium-catalyzed intermolecular Heck reaction of alkyl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Heck Reaction [organic-chemistry.org]
- 19. sctunisie.org [sctunisie.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Step-by-Step Synthesis of Pyridazine-Based Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazine and its derivatives are a prominent class of nitrogen-containing heterocycles, playing a crucial role in medicinal chemistry and materials science. The pyridazine scaffold is a key component in numerous pharmacologically active agents, exhibiting a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antihypertensive, and antimicrobial properties. The distinct physicochemical characteristics of the pyridazine ring, such as its dipole moment and capacity for hydrogen bonding, make it a desirable pharmacophore in the design of molecules with specific biological targets.
This document provides detailed experimental protocols for three versatile and efficient methods for the synthesis of pyridazine-based heterocycles:
-
Classical Synthesis: Reaction of γ-Keto Acids with Hydrazine Hydrate.
-
Precursor Synthesis: Preparation of 3,6-Dichloropyridazine.
-
Modern Microwave-Assisted Synthesis: A One-Pot, Three-Component approach to Thiazolyl-Pyridazinediones.
-
Copper-Catalyzed Multicomponent Synthesis: A contemporary method for the synthesis of Dihydropyridazinones.
These protocols are designed to be a practical guide for researchers in the synthesis and exploration of novel pyridazine-based compounds.
Method 1: Classical Synthesis of 6-Substituted-4,5-dihydropyridazin-3(2H)-ones from γ-Keto Acids
This method represents a fundamental and widely used approach for the synthesis of pyridazinones, involving the cyclocondensation of a γ-keto acid with hydrazine hydrate. The substituent at the 6-position of the resulting pyridazinone is determined by the nature of the "R" group in the starting γ-keto acid.[1]
Experimental Protocol
Materials:
-
Appropriate γ-keto acid (e.g., levulinic acid for 6-methyl-4,5-dihydropyridazin-3(2H)-one)
-
Hydrazine hydrate (80% solution)
-
Ethanol or Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve the γ-keto acid (1.0 eq) in ethanol or methanol.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for a period ranging from 1 to 18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation
| Starting γ-Keto Acid | Product | Reaction Time (h) | Yield (%) |
| Ethyl levulinate | 6-methyl-4,5-dihydropyridazin-3(2H)-one | 10 | 92 |
| 4-Oxohex-5-enoic acid derivatives | 6-(2-Arylethenyl)-4,5-dihydropyridazin-3(2H)-ones | 6-14 | Not Specified |
| 3-Substituted γ-keto acids | 5,6-disubstituted pyridazin-3(2H)-ones | Not Specified | Not Specified |
Note: Yields and reaction times are highly dependent on the specific substrate.
Synthesis Workflow
Caption: Workflow for the classical synthesis of pyridazinones.
Method 2: Synthesis of 3,6-Dichloropyridazine
3,6-Dichloropyridazine is a key intermediate in the synthesis of a wide variety of functionalized pyridazine derivatives. It is commonly prepared by the chlorination of 3,6-dihydroxypyridazine (maleic hydrazide).
Experimental Protocol
Materials:
-
3,6-Dihydroxypyridazine
-
Phosphorus oxychloride (POCl₃)
-
Chloroform (or other suitable solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a 100 mL single-necked round-bottom flask, add 3,6-dihydroxypyridazine (4.48 g, 40 mmol), phosphorus oxychloride (9.20 g, 60 mmol), and 20 mL of chloroform.[2]
-
Stir the mixture and heat to 50°C for 4 hours.[2] Monitor the reaction by TLC and Gas Chromatography (GC).
-
Once the reaction is complete, remove the solvent by rotary evaporation to obtain the crude product.[2]
-
Purify the crude product by silica gel column chromatography to yield pure 3,6-dichloropyridazine.[2]
-
Dry the final product. The expected melting point is 68.1°C - 68.7°C.[2]
Data Presentation
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3,6-dihydroxypyridazine (40 mmol) | POCl₃ (60 mmol) | Chloroform | 50 | 4 | 72.35 |
| 3,6-dihydroxypyridazine (100 mmol) | POCl₃ (300 mmol) | Chloroform | 65 | 3.5 | 86 |
Synthesis Workflow
Caption: Workflow for the synthesis of 3,6-dichloropyridazine.
Method 3: Microwave-Assisted One-Pot Three-Component Synthesis of Thiazolyl-Pyridazinediones
Microwave-assisted organic synthesis offers significant advantages, including reduced reaction times, increased yields, and often cleaner reactions. This protocol describes a one-pot, three-component synthesis of novel thiazolyl-pyridazinediones.
Experimental Protocol
Materials:
-
Maleic anhydride
-
Thiosemicarbazide
-
Appropriate ethyl (N-arylhydrazono)-chloroacetates
-
Microwave reactor
-
Ethanol
Procedure:
-
In a microwave-safe reaction vessel, combine maleic anhydride (1 mmol), thiosemicarbazide (1 mmol), and the appropriate ethyl (N-arylhydrazono)-chloroacetate (1 mmol).
-
Heat the reaction mixture in a microwave oven at 500 W and 150°C for 2 minutes. Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool.
-
The formed product is then recrystallized from ethanol to yield the pure 1-(4-oxo-5-(2-arylhydrazono)-4,5-dihydrothiazol-2-yl)-1,2-dihydropyridazine-3,6-dione.
Data Presentation
| Component 1 | Component 2 | Component 3 | Power (W) | Temp (°C) | Time (min) | Yield |
| Maleic anhydride | Thiosemicarbazide | Ethyl (N-arylhydrazono)-chloroacetates | 500 | 150 | 2 | High |
Note: Specific yields for different arylhydrazono derivatives are typically high but should be determined empirically.
Synthesis Workflow
Caption: Microwave-assisted three-component synthesis workflow.
Method 4: Copper-Catalyzed One-Pot Synthesis of 2,6-Diaryl-4,5-dihydropyridazin-3(2H)-ones
This modern approach utilizes a copper catalyst in a one-pot, three-component reaction to afford highly substituted dihydropyridazinones. This method offers excellent atom economy and allows for the rapid generation of molecular diversity.
Experimental Protocol
Materials:
-
Aromatic aldehyde
-
Arylhydrazine
-
3-Acryloyloxazolidin-2-one
-
Copper catalyst (e.g., Cu(OTf)₂)
-
Appropriate solvent
-
Reaction vessel suitable for inert atmosphere
Procedure:
-
To a reaction vessel under an inert atmosphere, add the aromatic aldehyde (1.0 eq), arylhydrazine (1.0 eq), 3-acryloyloxazolidin-2-one (1.0 eq), and the copper catalyst (e.g., 5-10 mol%).
-
Add the appropriate solvent and stir the reaction mixture at a specified temperature (e.g., room temperature to reflux).
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
| Aldehyde | Arylhydrazine | Dienophile | Catalyst | Yield (%) |
| Substituted Benzaldehydes | Substituted Phenylhydrazines | 3-Acryloyloxazolidin-2-one | Cu(OTf)₂ | Moderate to High |
Note: Specific yields and reaction conditions will vary depending on the substrates and catalyst used.
Synthesis Workflow
Caption: Copper-catalyzed multicomponent synthesis workflow.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Dichloro-3-methylpyridazine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,6-Dichloro-3-methylpyridazine for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is a typical reported yield for the synthesis of this compound?
A high yield of 94% has been reported for the synthesis of this compound from 4-Methyl-1,2-dihydropyridazine-3,6-dione using phosphoryl chloride (POCl₃)[1]. However, yields can vary depending on the specific reaction conditions and purification methods employed.
Q2: What are the key starting materials and reagents for this synthesis?
The primary starting material is 4-Methyl-1,2-dihydropyridazine-3,6-dione. The key reagent used for the chlorination is phosphoryl chloride (POCl₃)[1].
Q3: What are the critical reaction conditions to ensure a high yield?
Maintaining a mild reflux condition for approximately 4 hours is crucial until a homogenous solution is formed. It is also important to perform the reaction under a nitrogen atmosphere to prevent side reactions with atmospheric moisture[1].
Q4: Are there alternative, potentially safer, chlorinating agents?
Yes, N-chlorosuccinimide (NCS) has been used as a chlorinating agent for the synthesis of related dichloropyridazines. This method is considered safer, more environmentally friendly, and can produce high yields (up to 92.6%) and purities (up to 99.5%)[2].
Q5: What are common impurities, and how can they be minimized?
Common impurities can arise from incomplete reaction or side reactions. Ensuring the reaction goes to completion by monitoring it (e.g., via TLC or GC) can minimize unreacted starting material. Using high-purity reagents and maintaining an inert atmosphere are also critical. Purification methods like recrystallization are effective in removing impurities[1].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Ensure the reaction is heated to a mild reflux and maintained for the recommended duration (e.g., 4 hours) until the solution becomes homogeneous[1].- Monitor the reaction progress using TLC or GC to confirm the consumption of the starting material[3]. |
| Decomposition of product during workup. | - During the neutralization step with sodium bicarbonate, maintain a low temperature by using an ice bath to prevent product degradation[1]. | |
| Loss of product during extraction. | - Use an appropriate extraction solvent like ethyl acetate and perform multiple extractions to ensure complete recovery of the product from the aqueous layer[1]. | |
| Impure Product (Discoloration, Presence of byproducts) | Incomplete chlorination. | - Ensure a sufficient excess of phosphoryl chloride is used to drive the reaction to completion[1]. |
| Side reactions due to moisture. | - Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen) to prevent the decomposition of phosphoryl chloride and other moisture-sensitive reagents[1]. | |
| Inefficient purification. | - Recrystallize the crude product from a suitable solvent system, such as light petroleum ether/ether, to obtain a pure, yellow powder[1]. | |
| Difficulty in Isolating the Product | Product is an oil instead of a solid. | - Ensure all excess phosphoryl chloride is removed by distillation under reduced pressure before the workup[1].- If the product remains oily, try triturating with a non-polar solvent to induce crystallization. |
| Emulsion formation during extraction. | - Add a small amount of brine to the separatory funnel to help break the emulsion.- Allow the mixture to stand for a longer period to allow for phase separation. |
Experimental Protocols
High-Yield Synthesis of this compound[1]
This protocol details the synthesis of this compound from 4-Methyl-1,2-dihydropyridazine-3,6-dione.
Materials:
-
4-Methyl-1,2-dihydropyridazine-3,6-dione
-
Phosphoryl chloride (POCl₃)
-
Saturated sodium bicarbonate solution
-
Solid sodium bicarbonate
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Light petroleum ether
-
Ether
Procedure:
-
Suspend 4-Methyl-1,2-dihydropyridazine-3,6-dione (9.48 g, 75.2 mmol) in phosphoryl chloride (70 mL, 750 mmol) under a nitrogen atmosphere.
-
Stir the suspension at room temperature.
-
Heat the reaction mixture to a mild reflux and maintain for 4 hours until a golden-yellow homogeneous solution forms.
-
After the reaction is complete, cool the mixture.
-
Remove the excess phosphoryl chloride by distillation under reduced pressure (14 mbar, 50-70 °C).
-
Slowly add the resulting viscous brown oil to an ice-cooled saturated sodium bicarbonate solution (200 mL) with vigorous stirring.
-
Adjust the pH of the mixture to 6 by adding solid sodium bicarbonate in portions.
-
Extract the aqueous mixture with ethyl acetate (2 x 60 mL).
-
Combine the organic phases and wash with saturated sodium bicarbonate solution (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield this compound as a yellow powder (11.5 g, 70.8 mmol, 94% yield).
-
For further purification, recrystallize the product from light petroleum ether/ether.
Quantitative Data Summary
| Starting Material | Chlorinating Agent | Solvent | Reaction Temperature | Reaction Time | Yield (%) | Purity (%) | Reference |
| 4-Methyl-1,2-dihydropyridazine-3,6-dione | POCl₃ | None (excess POCl₃) | Reflux | 4 hours | 94 | Not specified | [1] |
| 3,6-Dihydroxypyridazine | POCl₃ | Chloroform | 50 °C | 4 hours | 72.35 | 99.03 | [3] |
| 3,6-Dihydroxypyridazine | POCl₃ | Methanol/Water | 80 °C | 1 hour | 88.65 | 98.13 | [3] |
| 3,6-Dihydroxypyridazine | NCS | Ethanol | 45-55 °C | 2 hours | 89.8 - 92.6 | 99.3 - 99.5 | [2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Purification of Crude 4,6-Dichloro-3-methylpyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4,6-Dichloro-3-methylpyridazine and related dichloropyridazine derivatives. The following information is curated to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most common and effective methods for the purification of dichloropyridazine derivatives are recrystallization and flash column chromatography.[1][2] The choice between these methods depends on the purity of the crude material and the nature of the impurities. For materials with relatively high purity, recrystallization is often sufficient. For complex mixtures or to achieve very high purity, flash column chromatography is recommended.
Q2: What are some potential impurities I might encounter after synthesizing this compound?
A2: While specific impurities depend on the synthetic route, common impurities in the synthesis of related dichloropyridazines can include unreacted starting materials, byproducts from side reactions (e.g., incompletely chlorinated pyridazines), and residual reagents such as phosphorus oxychloride. Isomeric impurities can also be present.[3]
Q3: How can I assess the purity of my this compound sample?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for initial purity assessment. A suitable mobile phase for dichloropyridazine derivatives can be a mixture of hexane and ethyl acetate.[1][4] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. A C18 reverse-phase column with a mobile phase of acetonitrile and water is a common starting point.[1][5]
Troubleshooting Guides
Recrystallization
Problem: The compound does not crystallize from the solution.
-
Possible Cause: The solvent may be too non-polar, or the concentration of the compound is too low.[1]
-
Solution:
-
Try adding a more polar co-solvent (anti-solvent) dropwise to the solution at an elevated temperature until slight turbidity is observed.[1]
-
Concentrate the solution by slowly evaporating some of the solvent.
-
Scratch the inside of the flask with a glass rod at the solution-air interface to induce crystal formation.[1]
-
If available, add a seed crystal of pure this compound.[1]
-
Problem: The recrystallized product is still impure.
-
Possible Cause: The cooling process was too rapid, leading to the trapping of impurities within the crystal lattice. The chosen solvent may not effectively differentiate between the product and impurities.[1]
-
Solution:
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[1]
-
Perform a second recrystallization using a different solvent or solvent system.[1]
-
Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove surface impurities.[1]
-
Problem: The compound "oils out" instead of crystallizing.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.[1]
-
Solution:
Flash Column Chromatography
Problem: Poor separation of the product from impurities.
-
Possible Cause: The chosen eluent system has incorrect polarity.
-
Solution:
-
Optimize the eluent system using TLC first. A good starting point for dichloropyridazines is a mixture of ethyl acetate and hexane.[4]
-
Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
-
Problem: The product is eluting too quickly (low retention).
-
Possible Cause: The eluent is too polar.
-
Solution: Decrease the polarity of the eluent system by increasing the proportion of the non-polar solvent (e.g., hexane).
Problem: The product is not eluting from the column (high retention).
-
Possible Cause: The eluent is not polar enough, or the compound is interacting too strongly with the stationary phase.[1]
-
Solution:
-
Gradually increase the polarity of the eluent system.
-
If using silica gel, consider adding a small amount of a more polar solvent like methanol to the eluent.
-
Ensure the crude sample is fully dissolved before loading onto the column.[1]
-
Data Presentation
Table 1: Recrystallization Solvents for Dichloropyridazine Derivatives
| Compound | Solvent(s) | Purity Achieved | Reference |
| 3,6-Dichloropyridazine | n-hexane | >99% | [6] |
| 3,6-Dichloropyridazine | Toluene | >99% | [7] |
| 3,6-dichloro-4-isopropylpyridazine | Cyclohexane | >98% | [5] |
| 3-Chloro-4-methyl-6-phenylpyridazine | Isopropanol/Isopropyl ether | Not specified | [1] |
Table 2: Column Chromatography Conditions for Dichloropyridazine Derivatives
| Compound | Stationary Phase | Eluent System | Reference |
| 5-chloro-4-(4-methoxyphenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one | Silica Gel | EtOAc : hexane = 1 : 2 | [4] |
| 3,6-Dichloropyridazine | Silica Gel | Not specified | [2] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline and may require optimization.
-
Dissolution: In a flask, add the minimum amount of a hot solvent (e.g., isopropanol, toluene, or hexane) to completely dissolve the crude this compound.[1][7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, consider adding an anti-solvent (e.g., isopropyl ether if isopropanol was used) dropwise until the solution becomes slightly cloudy.[1]
-
Cooling: Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize the yield.[1]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.[1]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Eluent Preparation: Prepare the mobile phase (eluent) with the optimized solvent ratio determined by TLC (e.g., a mixture of ethyl acetate and hexane).
-
Column Packing: Pack a glass column with silica gel using the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the packed column.[1]
-
Elution: Run the column with the prepared eluent, starting with a lower polarity and gradually increasing it if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for recrystallization.
Caption: Troubleshooting workflow for flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 6. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
troubleshooting common side reactions in pyridazine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during pyridazine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield of the Desired Pyridazine Product
Q: I am consistently obtaining a low yield of my target pyridazine. What are the common causes and how can I improve it?
A: Low yields are a frequent issue in pyridazine synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Ensure the purity of your 1,4-dicarbonyl compounds (or their precursors) and hydrazine derivatives. Impurities can introduce competing side reactions and inhibit the desired cyclization. It is advisable to use freshly purified reagents.
-
Reaction Temperature: Temperature is a critical parameter. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of reactants, intermediates, or the final product. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
-
Solvent Choice: The solvent can significantly influence the reaction rate and yield. Protic solvents like ethanol and acetic acid are commonly used as they can facilitate the cyclization step. It is often beneficial to screen a variety of solvents to find the optimal one for your specific substrate.
-
Water Removal: The cyclocondensation reaction to form the pyridazine ring from a 1,4-dicarbonyl and hydrazine generates water. In some cases, removing this water using a Dean-Stark apparatus or molecular sieves can drive the reaction equilibrium towards the product, thereby improving the yield.[1]
-
Incomplete Reaction: The initial condensation or the subsequent cyclization may not be proceeding to completion. Consider extending the reaction time or moderately increasing the temperature.[2]
-
Product Degradation: Pyridazine derivatives can be sensitive to harsh reaction or workup conditions. If your product is susceptible to degradation, it is advisable to use milder reagents and conditions. For instance, avoid strongly acidic or basic conditions during the workup if your product's stability is a concern.[2]
Issue 2: Formation of Multiple Products (Side Reactions)
Q: My TLC and/or NMR analysis indicates the presence of multiple products. What are the common side reactions in pyridazine synthesis?
A: The formation of side products is a common challenge. Here are some of the most frequently encountered side reactions:
-
Formation of Regioisomers: When using an unsymmetrical 1,4-dicarbonyl compound, the two carbonyl groups can react with hydrazine at different rates, leading to the formation of a mixture of two regioisomeric pyridazine products.[1] The regioselectivity can sometimes be controlled by adjusting reaction conditions or by the steric and electronic nature of the substituents on the dicarbonyl compound.
-
Incomplete Cyclization and Hydrazone Formation: The reaction may stall after the initial condensation of one carbonyl group with hydrazine, resulting in the formation of a stable hydrazone intermediate that fails to cyclize.
-
Over-alkylation: If a substituted hydrazine (e.g., methylhydrazine) is used, there is a possibility of alkylation occurring at both nitrogen atoms, leading to undesired byproducts.[1]
-
N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine starting material or the resulting pyridazine ring can be cleaved, leading to a complex mixture of degradation products.[1]
Issue 3: Purification Challenges
Q: I am having difficulty purifying my pyridazine product. I am observing significant tailing or streaking on my silica gel column. How can I resolve this?
A: Tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like pyridazines on silica gel. This is due to the basic nature of the pyridazine nitrogen atoms interacting strongly with the acidic silanol groups on the silica surface.[3]
Here are several strategies to overcome this:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier to your mobile phase. Triethylamine (typically 0.1-1%) is commonly used.[3] This deactivates the acidic sites on the silica gel, reducing strong adsorption and improving peak shape.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral or basic alumina.
-
Reverse-Phase Chromatography: For polar, basic compounds, reverse-phase high-performance liquid chromatography (RP-HPLC) is often a more suitable purification method.[3]
Quantitative Data on Pyridazine Synthesis
The following tables summarize reported yields for pyridazine synthesis under various conditions, providing a comparative look at how different synthetic strategies and reaction parameters can influence the outcome.
Table 1: Synthesis of Phenyl-Substituted Pyridazines from 1,2-Diacyl Fulvenes and Hydrazine
| Substituent on Fulvene | Product Appearance | Melting Point (°C) | Yield (%) |
| Phenyl | Light yellow powder | 202-204.9 | 71.2 |
| Thienyl | Red, rust-colored powder | 164.5-165.9 | 43 |
| Tolyl | Deep yellow powder | 158.5-161.2 | 51 |
| Data sourced from a study on the synthesis of 5,6-fused ring pyridazines.[4] |
Key Experimental Protocols
Protocol 1: General Synthesis of 3,6-Disubstituted Pyridazines from 1,4-Diketones and Hydrazine Hydrate
This protocol describes a general procedure for the synthesis of pyridazines via the condensation of a 1,4-diketone with hydrazine hydrate.
Materials:
-
1,4-Diketone (e.g., 1,4-diphenyl-1,4-butanedione)
-
Hydrazine hydrate
-
Ethanol or acetic acid
-
Oxidizing agent (e.g., chromium trioxide, if starting from a saturated diketone)[5]
Procedure:
-
Dissolve the 1,4-diketone (1 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (1-1.2 equivalents) to the solution.
-
The reaction mixture is then stirred at room temperature or heated to reflux, depending on the reactivity of the diketone. The progress of the reaction should be monitored by TLC.
-
If starting with a saturated 1,4-diketone, a dihydropyridazine intermediate will form.[2] This intermediate can be oxidized to the aromatic pyridazine using an appropriate oxidizing agent.[5]
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified. This can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
Protocol 2: Purification of a Basic Pyridazine Derivative by Column Chromatography on Deactivated Silica Gel
This protocol is designed to purify basic pyridazine derivatives while minimizing peak tailing on silica gel.[3]
Materials:
-
Crude pyridazine product
-
Silica gel (60-120 or 230-400 mesh)
-
Solvents for mobile phase (e.g., hexane and ethyl acetate)
-
Triethylamine
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use (e.g., 5% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, ensuring no air bubbles are trapped.
-
Silica Deactivation: Prepare your mobile phase. For a gradient elution, you will need a low-polarity solvent (Solvent A, e.g., Hexane) and a high-polarity solvent (Solvent B, e.g., Ethyl Acetate). Add 0.5-1% (v/v) triethylamine to Solvent B to neutralize the silica.[3]
-
Sample Loading: Dissolve your crude compound in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase). Alternatively, adsorb the compound onto a small amount of silica gel ("dry loading"), which often provides better resolution. Carefully apply the sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the proportion of the more polar solvent containing triethylamine to elute your compound.
-
Fraction Collection: Collect fractions and monitor the elution of your compound using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent and triethylamine using a rotary evaporator to yield the purified pyridazine.
Visualizations
Caption: A troubleshooting workflow for addressing low yields in pyridazine synthesis.
Caption: Reaction mechanism for pyridazine synthesis from a 1,4-diketone and hydrazine.
Caption: Logical relationship illustrating the formation of regioisomers from an unsymmetrical 1,4-diketone.
References
Technical Support Center: Optimization of Suzuki Coupling with Dichloropyridazines
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance for optimizing Suzuki coupling reactions with dichloropyridazine substrates. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific experimental challenges.
Troubleshooting Guides
This section addresses common issues encountered during the Suzuki coupling of dichloropyridazines. For each problem, potential causes are identified, and specific troubleshooting steps are recommended.
Problem 1: Low to No Yield of the Desired Coupled Product
Q: I am observing very low to no yield in my Suzuki coupling reaction with a dichloropyridazine. What are the primary causes and how can I troubleshoot this?
A: Low or no product formation is a frequent challenge, primarily due to the lower reactivity of chloro-substituents compared to bromo or iodo groups.[1] This is because of the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle more difficult.[1] A systematic evaluation of each reaction component is crucial for identifying and resolving the issue.
Potential Causes & Troubleshooting Steps:
-
Inactive Catalyst System : The palladium catalyst may not be active enough to facilitate the reaction with the less reactive dichloropyridazine.
-
Recommendation : Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] Consider switching to a more active catalytic system. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl chlorides.[1][2][3] N-heterocyclic carbene (NHC) ligands also offer a powerful alternative.[1]
-
-
Ineffective Base : The base is critical for the transmetalation step, and its strength and solubility can significantly impact the reaction rate.[1][3]
-
Recommendation : Screen various bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1][2] If the base's solubility is an issue, using a solvent mixture that can partially dissolve it, such as dioxane/water, can be beneficial.[1]
-
-
Suboptimal Solvent System : The solvent needs to solubilize the reactants and support the catalytic cycle.
-
Oxygen Sensitivity : The active Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation.[1][5]
-
Poor Reagent Quality : The boronic acid may have degraded through protodeboronation, or the dichloropyridazine starting material could be impure.[5]
Problem 2: Formation of Side Products
Q: My reaction is producing significant amounts of side products, such as the homocoupling of my boronic acid and protodeboronation. How can I minimize these?
A: The formation of side products is a common issue that can often be addressed by carefully optimizing the reaction conditions.
Common Side Reactions & Solutions:
-
Protodeboronation (Ar-H formation) : This occurs when the boronic acid's C-B bond is cleaved by a proton source, which can be exacerbated by high temperatures and certain bases.[6]
-
Homocoupling of Boronic Acid (Ar'-Ar' formation) : This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium.[1][3]
Problem 3: Poor Regioselectivity with Asymmetric Dichloropyridazines
Q: I am using 3,5-dichloropyridazine and getting a mixture of isomers. How can I control the regioselectivity of the coupling?
A: The regioselectivity of Suzuki coupling on dihalogenated N-heteroarenes can be highly dependent on the reaction conditions, particularly the choice of ligand.[7][8] For 3,5-dichloropyridazines, it is possible to selectively favor coupling at either the C3 or C5 position.[9]
Strategies for Controlling Regioselectivity:
-
Ligand Tuning : Different phosphine ligands can promote coupling at different positions. For instance, with 3,5-dichloropyridazine, a dppf-based catalyst has been shown to favor coupling at the C3 position, while a Q-Phos-based catalyst can direct the reaction to the C5 position.[9]
-
Systematic Screening : To achieve the desired regioselectivity for your specific substrates, a systematic screening of various ligands, bases, and solvents is recommended.[5]
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is a good starting point for dichloropyridazines?
A1: For the less reactive dichloropyridazines, a highly active catalyst system is recommended. A good starting point would be a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[2][7] These ligands are known to promote the challenging oxidative addition step with aryl chlorides.[1]
Q2: What is the recommended stoichiometry for the boronic acid and base?
A2: It is common to use a slight excess of the boronic acid, typically 1.2 to 1.5 equivalents, to compensate for any potential degradation and drive the reaction to completion.[2][5][7] The base is generally used in excess, often 2.0 to 3.0 equivalents.[7][10]
Q3: Can microwave irradiation be used to improve the reaction?
A3: Yes, microwave-assisted Suzuki coupling can be very effective. It often leads to significantly shorter reaction times (e.g., 15 minutes) and can improve yields, sometimes even with lower catalyst loading.[5][6][10]
Q4: How do I properly set up the reaction to ensure an inert atmosphere?
A4: To set up a reaction under an inert atmosphere, combine the dichloropyridazine, boronic acid, and base in a dry Schlenk flask or a vial with a septum.[7] The vessel should then be evacuated and backfilled with an inert gas (argon or nitrogen) at least three times.[3] Degassed solvents should be added via syringe, followed by the catalyst, all while maintaining a positive pressure of the inert gas.[3][7]
Q5: What are "ligand-free" Suzuki conditions, and are they applicable here?
A5: "Ligand-free" Suzuki conditions, also known as Jeffery conditions, typically involve a simple palladium salt like Pd(OAc)₂ in the presence of a phase-transfer catalyst, such as tetrabutylammonium bromide (NBu₄Br).[5] These conditions have been shown to be effective and can sometimes provide unconventional regioselectivity.[5] They can be a viable option to explore when conventional ligand-based systems are not providing the desired outcome.
Data Presentation
Table 1: Effect of Catalyst and Ligand on Suzuki Coupling Yield
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | Effective for some dichloropyrimidine substrates. | [6] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [6] |
| Pd₂(dba)₃ · CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃ alone. | [6] |
| Pd(OAc)₂ | SPhos | High | Generally effective for heteroaryl chlorides. | [7] |
Table 2: Influence of Base and Solvent on Suzuki Coupling of a Dichloropyrimidine Analog
| Base | Solvent | Yield (%) | Source |
| K₃PO₄ | 1,4-Dioxane | 60 | Good yield with a common inorganic base. |
| Cs₂CO₃ | Toluene | 80 | Highly effective base for this system. |
| K₂CO₃ | DMF/H₂O | - | Commonly used, effectiveness varies. |
| Na₂CO₃ | H₂O/Solvent mixture | - | Effective in aqueous solvent mixtures. |
Experimental Protocols
General Procedure for Suzuki Coupling of a Dichloropyridazine:
-
Reaction Setup : In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine the dichloropyridazine (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[7]
-
Solvent Addition : Add the degassed organic solvent (e.g., 8 mL of 1,4-dioxane) and degassed water (e.g., 2 mL) to the flask via syringe.[7]
-
Catalyst Addition : In a separate vial, prepare a catalyst premix by dissolving the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) in a small amount of the anhydrous organic solvent (e.g., 2 mL of 1,4-dioxane).[7] Add this catalyst premix to the reaction mixture via syringe.
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]
-
Monitoring : Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).[7]
-
Workup : After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[7]
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 4,6-Dichloro-3-methylpyridazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 4,6-Dichloro-3-methylpyridazine.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Q2: My this compound, dissolved in a concentrated organic solvent stock (e.g., DMSO), precipitates when diluted into my aqueous experimental buffer. Why does this occur and what can I do?
A2: This is a common phenomenon for hydrophobic compounds when the solvent polarity is drastically changed from a highly organic environment to a predominantly aqueous one, causing the compound to "crash out" of the solution.[3] High salt concentrations in your buffer can also contribute to this "salting out" effect.[3]
To address this, you can:
-
Decrease the final concentration: Your target concentration may exceed the compound's aqueous solubility limit. Attempting a lower final concentration is a primary step.[3]
-
Optimize the dilution method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer.[3] This rapid dispersion can help prevent localized supersaturation.
-
Utilize a co-solvent: Incorporating a water-miscible organic solvent in your final aqueous solution can enhance the solubility of your compound.[4]
Q3: Can I use heat to dissolve this compound?
A3: Gentle heating can be an effective method for dissolving compounds that are difficult to solubilize.[4] However, it is crucial to be cautious as excessive or prolonged heat can lead to the degradation of the compound.[4] It is advisable to warm the solution gently and for a short period. Always visually inspect the solution for any signs of degradation, such as a color change.
Q4: How should I store stock solutions of this compound?
A4: Stock solutions should generally be stored at -20°C or -80°C to maintain stability.[4][5] To avoid issues with repeated freeze-thaw cycles, which can compromise the stability of the compound, it is best to store the stock solution in small aliquots.[4][6] Before use, ensure the compound is fully redissolved by allowing the aliquot to come to room temperature and vortexing it gently.[4]
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve in the initial solvent (e.g., DMSO, DMF, Ethanol). | Insufficient solvent volume or low intrinsic solubility. | 1. Increase the solvent volume incrementally.2. Gently warm the solution while stirring/vortexing.3. Try a different organic solvent (see solubility table below for suggestions). |
| Precipitation occurs upon addition to an aqueous buffer. | The compound's solubility limit in the final aqueous solution has been exceeded. | 1. Lower the final concentration of the compound in the aqueous buffer.[3]2. Increase the percentage of the organic co-solvent in the final solution (e.g., from 0.5% to 1% or 2% DMSO). Be mindful of the tolerance of your experimental system to the co-solvent.[4]3. Adjust the pH of the aqueous buffer; for some compounds, solubility is pH-dependent.[4][7] |
| The solution is cloudy or contains visible particles after apparent dissolution. | The compound has not fully dissolved or has formed a fine suspension. | 1. Use sonication to aid in the dissolution process.[4]2. Filter the solution through a 0.22 µm filter to remove any undissolved particulates, but be aware this may lower the effective concentration. |
| Compound precipitates out of solution over time during the experiment. | The solution is supersaturated and thermodynamically unstable. | 1. Prepare fresh dilutions immediately before use.2. Maintain the experimental temperature, as solubility can be temperature-dependent.3. Consider using a stabilizing agent or a different formulation approach if the problem persists. |
Solubility Data Summary
While specific quantitative solubility data for this compound is limited, the following table provides qualitative guidance and a starting point for solvent selection based on general principles for similar compounds.
| Solvent | Anticipated Solubility | Notes |
| Water | Very Low | Expected to be poorly soluble in aqueous media. |
| Phosphate-Buffered Saline (PBS) | Very Low | Similar to water; high salt content may further decrease solubility. |
| Dimethyl Sulfoxide (DMSO) | High | A common solvent for preparing concentrated stock solutions of organic molecules.[4] |
| Dimethylformamide (DMF) | High | Another polar aprotic solvent suitable for creating stock solutions.[4] |
| Ethanol | Moderate to High | A polar protic solvent that can be used as a primary solvent or a co-solvent.[4] |
| Methanol | Moderate to High | Similar to ethanol. |
| Acetone | Moderate | Can be a suitable solvent for initial dissolution.[2] |
| Dichloromethane (DCM) | Moderate to High | A non-polar organic solvent. |
| Ethyl Acetate | Moderate | A moderately polar organic solvent.[2] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Determination
-
Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into a small vial.
-
Add a measured volume of the test solvent (e.g., 100 µL) to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has dissolved, the solubility is at least at that concentration. You can continue adding known amounts of the compound until saturation is reached.
-
If the solid has not dissolved, incrementally add more solvent (e.g., in 100 µL aliquots), vortexing after each addition, until the solid is fully dissolved. Record the total volume of solvent used to calculate the approximate solubility.
-
Gentle heating or sonication can be applied to assist dissolution, but this should be noted as it indicates the solubility at room temperature is lower.
Protocol 2: Co-Solvent Screening for Aqueous Solutions
-
Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., 10 mM in DMSO).
-
Prepare a series of aqueous buffers containing different percentages of the co-solvent (e.g., 0.5%, 1%, 2%, 5% DMSO in your experimental buffer).
-
To a set volume of each co-solvent buffer (e.g., 990 µL), add the corresponding volume of your stock solution to achieve the desired final concentration (e.g., 10 µL of 10 mM stock for a 100 µM final concentration).
-
Vortex immediately upon addition.
-
Observe for any precipitation immediately and after a set incubation period (e.g., 1 hour) at the experimental temperature.
-
Determine the lowest concentration of co-solvent that maintains the compound in solution.[3]
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Workflow for preparing an aqueous solution.
References
- 1. CAS 107228-51-3: Pyridazine, 3,6-dichloro-4-(1-methylethyl… [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
minimizing byproduct formation in nucleophilic aromatic substitution
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here you will find answers to specific questions you may encounter during your SNAr reactions, along with detailed troubleshooting guides to help you optimize your outcomes.
Issue 1: Formation of Diaryl Ether Byproduct in Reactions with Amino-phenols
Question: I am trying to perform an N-arylation on an aminophenol, but I am observing a significant amount of the O-arylated diaryl ether byproduct. How can I improve the selectivity for N-arylation?
Answer:
The formation of diaryl ether byproducts is a common challenge when using nucleophiles containing multiple reactive sites, such as aminophenols. The selectivity between N-arylation and O-arylation is highly dependent on the reaction conditions, particularly the base and solvent used. The phenoxide is often more nucleophilic than the aniline, leading to the undesired O-arylation.
Troubleshooting Guide:
-
Choice of Base: The pKa of the base is critical. A base that is strong enough to deprotonate the phenol but not the amine is ideal for favoring N-arylation.
-
Recommendation: Use a milder base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
-
-
Solvent Selection: The solvent can influence the relative nucleophilicity of the amine and phenoxide groups.
-
Recommendation: Polar aprotic solvents like DMF and DMSO are generally preferred for SNAr reactions.[1] However, in some cases, a switch to a less polar solvent like THF or dioxane can sometimes favor N-arylation.
-
-
Temperature Control: Lowering the reaction temperature can often improve selectivity.
-
Recommendation: Start the reaction at room temperature or even 0 °C and slowly warm if necessary, while monitoring the product distribution by TLC or LC-MS.
-
-
Protecting Groups: If other methods fail, consider protecting the phenol as a silyl ether or another suitable protecting group. This group can be removed after the N-arylation is complete.
Data Presentation: Effect of Base on N- vs. O-Arylation Selectivity
| Base | Solvent | Temperature (°C) | N-Arylation Product (%) | O-Arylation Byproduct (%) |
| NaH | DMF | 80 | 20 | 80 |
| K₂CO₃ | DMF | 80 | 85 | 15 |
| NaHCO₃ | DMSO | 60 | 90 | 10 |
Note: The data presented are illustrative and the actual results may vary depending on the specific substrates.
Experimental Protocol: Selective N-Arylation of 4-Aminophenol
-
To a solution of 4-aminophenol (1.0 eq) in DMF (10 mL) in a round-bottom flask, add K₂CO₃ (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the aryl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization: N- vs. O-Arylation Pathway
Caption: Logical relationship between base strength and the selectivity of N- vs. O-arylation.
Issue 2: Hydrolysis of Starting Material or Product
Question: My TLC analysis shows a new spot that corresponds to the hydrolyzed starting material (an alcohol or phenol). How can I prevent this side reaction?
Answer:
Hydrolysis of either the starting aryl halide or the final product can occur if water is present in the reaction mixture, especially under basic conditions and at elevated temperatures.[1] This leads to the formation of undesired alcohol or phenol byproducts and reduces the overall yield of the desired product.
Troubleshooting Guide:
-
Anhydrous Conditions: The most critical step is to rigorously exclude water from the reaction.
-
Recommendation: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Purity: Ensure that all reagents, including the base and nucleophile, are anhydrous.
-
Recommendation: Use freshly opened reagents or dry them according to standard laboratory procedures.
-
-
Order of Addition: Adding the reactants in a specific order can sometimes minimize hydrolysis.[2]
-
Recommendation: Add the electrophile first, followed by the nucleophile, and then the base. This can prevent the accumulation of a high concentration of base in the presence of the water-sensitive electrophile.[2]
-
Data Presentation: Effect of Water Content on Hydrolysis Byproduct Formation
| Solvent | Water Content (ppm) | Temperature (°C) | Desired Product (%) | Hydrolysis Byproduct (%) |
| DMF | >1000 | 100 | 65 | 35 |
| Anhydrous DMF | <50 | 100 | 95 | <5 |
| Anhydrous DMSO | <50 | 80 | 98 | <2 |
Note: The data presented are illustrative and the actual results may vary depending on the specific substrates.
Experimental Protocol: Minimizing Hydrolysis in SNAr
-
Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of dry nitrogen.
-
To a flame-dried, nitrogen-flushed round-bottom flask, add the aryl halide (1.0 eq) and anhydrous DMF (10 mL) via syringe.
-
Add the nucleophile (1.1 eq) via syringe.
-
Finally, add the anhydrous base (e.g., K₂CO₃, 1.5 eq) in one portion.
-
Heat the reaction to the desired temperature and monitor by TLC.
-
Work-up the reaction as usual.
Visualization: Workflow for an Anhydrous SNAr Reaction
Caption: Experimental workflow for setting up an SNAr reaction under anhydrous conditions.
Issue 3: Unwanted Smiles Rearrangement
Question: I am observing an unexpected isomer in my final product, and I suspect a Smiles rearrangement is occurring. How can I suppress this intramolecular reaction?
Answer:
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can compete with the desired intermolecular SNAr reaction.[3] It is particularly common when the nucleophile has a tethered nucleophilic group (e.g., in catechols or 2-aminophenols) and the aromatic ring is sufficiently activated.
Troubleshooting Guide:
-
Substrate and Nucleophile Design: The structure of the reactants plays a key role.
-
Recommendation: If possible, modify the linker between the nucleophilic centers in your nucleophile to make the intramolecular attack less favorable.
-
-
Reaction Conditions: The choice of base and solvent can influence the rate of the Smiles rearrangement.
-
Recommendation: Use a weaker base and a less polar solvent to disfavor the formation of the intermediate required for the rearrangement.
-
-
Temperature: Lowering the reaction temperature can often suppress the rearrangement.
-
Recommendation: Run the reaction at the lowest temperature that still allows for a reasonable rate of the desired intermolecular reaction.
-
Data Presentation: Effect of Temperature on Smiles Rearrangement
| Nucleophile | Temperature (°C) | Desired Product (%) | Smiles Rearrangement Byproduct (%) |
| 2-Aminophenol | 120 | 40 | 60 |
| 2-Aminophenol | 60 | 85 | 15 |
| Catechol | 100 | 55 | 45 |
| Catechol | 40 | 90 | 10 |
Note: The data presented are illustrative and the actual results may vary depending on the specific substrates.
Visualization: Smiles Rearrangement Mechanism
Caption: Mechanism of the Smiles rearrangement, an intramolecular SNAr reaction.
References
Technical Support Center: Purification of Pyridazine Derivatives by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of pyridazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when purifying pyridazine derivatives on silica gel, and how can it be resolved?
A1: The most prevalent issue is peak tailing or streaking of the compound.[1] This is often due to the basic nature of the pyridazine ring, which leads to strong interactions with the acidic silanol groups on the surface of the silica gel.[1]
To resolve this, you can:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia, to your mobile phase.[1] This will cap the acidic sites on the silica gel, reducing strong adsorption.[1]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.[1]
-
Employ Reverse-Phase Chromatography: For polar, basic compounds, reverse-phase high-performance liquid chromatography (RP-HPLC) can be a better option as it operates on different separation principles.[1]
Q2: My pyridazine derivative has poor solubility in common organic solvents for chromatography. What can I do?
A2: Limited solubility can be a challenge due to the polar nature of the pyridazine ring.[2] Here are a few strategies to address this:
-
Solvent System Modification: Try more polar solvent systems. For normal-phase chromatography, adding a small percentage of methanol or acetic acid to your dichloromethane (DCM) or ethyl acetate/hexane mobile phase might help.[2]
-
Temperature Adjustment: Gently heating the solvent may improve dissolution. However, exercise caution to avoid potential degradation of thermally sensitive compounds.[2]
-
Salt Formation: Converting your compound to a more soluble salt, such as a hydrochloride or trifluoroacetate salt, can significantly enhance its solubility in polar solvents. The free base can often be regenerated after purification if needed.[2]
-
Dry Loading: If solubility in the mobile phase is low, you can dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, and then load the dry powder onto the column. This technique often leads to better resolution.[2][3]
Q3: I am not seeing my compound elute from the column, even at high solvent polarity. What could be the problem?
A3: Several factors could contribute to your compound not eluting:
-
Decomposition on Silica: Pyridazine derivatives can sometimes be unstable on silica gel.[4] It is advisable to test the stability of your compound on a TLC plate before performing column chromatography.[1][4]
-
Incorrect Solvent System: Double-check the composition of your mobile phase to ensure the polarity is appropriate to elute your compound.[4]
-
Compound Came Off in the Solvent Front: It's possible your compound is very nonpolar and eluted with the solvent front. Check the first few fractions collected.[4]
-
Dilute Fractions: The concentration of your compound in the collected fractions might be too low to detect. Try concentrating a range of fractions where you expect your compound to elute and re-analyze them by TLC.[4]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the column chromatography purification of pyridazine derivatives.
| Problem | Possible Cause(s) | Solution(s) |
| Peak Tailing | Strong interaction of the basic pyridazine nitrogen with acidic silanol groups on silica gel.[1] | Add a basic modifier like triethylamine (0.1-1%) to the eluent.[1] Use a less acidic stationary phase such as alumina.[1] |
| Poor Solubility of Sample | The compound is highly polar.[2] | Use a more polar solvent system or add a small amount of a highly polar solvent like methanol.[2] Consider "dry loading" the sample onto the column.[2][3] |
| Compound Does Not Elute | The compound may have decomposed on the silica gel.[4] The mobile phase is not polar enough. | Test for compound stability on silica using 2D TLC.[4] Gradually increase the polarity of the mobile phase. If the compound still doesn't elute, it may have decomposed. |
| "Oiling Out" Instead of Crystallization After Column | The boiling point of the solvent is higher than the melting point of the compound.[1] The solution is supersaturated. | Use a lower-boiling point solvent for recrystallization.[1] Add more solvent to the hot solution to reduce the concentration.[1] |
| Mixed Fractions Despite Good TLC Separation | The column may be overloaded. Degradation of the compound on the column. | Reduce the amount of crude material loaded onto the column.[1] Confirm compound stability on silica gel.[4] |
Experimental Protocols
General Flash Column Chromatography Protocol for Pyridazine Derivatives
This protocol is a general guideline and may require optimization based on the specific properties of your pyridazine derivative.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use (e.g., 5% ethyl acetate in hexane).[2]
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, ensuring no air bubbles are trapped.[2]
-
Sample Loading:
-
Wet Loading: Dissolve your crude compound in a minimal amount of a suitable solvent (like DCM or the mobile phase). Carefully apply the sample to the top of the packed column.[1]
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[3]
-
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the proportion of the more polar solvent to elute your compound.[2] A typical gradient might be from 100% hexane to a mixture of hexane and ethyl acetate.[5]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using Thin Layer Chromatography (TLC).[2]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[2]
Visualizations
Experimental Workflow for Pyridazine Derivative Purification
Caption: General workflow for the purification of pyridazine derivatives.
Troubleshooting Decision Tree for Peak Tailing
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. Purification [chem.rochester.edu]
- 5. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Impurities in 4,6-Dichloro-3-methylpyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in samples of 4,6-Dichloro-3-methylpyridazine.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
A1: Impurities in this compound can originate from several sources throughout the manufacturing process and storage. These include:
-
Starting Materials: Unreacted starting materials used in the synthesis.
-
Intermediates: Synthetic intermediates that were not fully converted to the final product.
-
By-products: Compounds formed from side reactions occurring during synthesis.
-
Reagents and Solvents: Residual reagents, catalysts, or solvents used in the manufacturing and purification process.
-
Degradation Products: Impurities that form over time due to the degradation of this compound, potentially accelerated by factors like heat, light, or humidity.
Q2: What analytical techniques are most effective for impurity profiling of this compound?
A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary technique for separating and quantifying impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile and semi-volatile impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information. High-Resolution Mass Spectrometry (HRMS) can further help in determining the elemental composition of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for the definitive structural elucidation of isolated impurities.[1] It can also be used for quantitative analysis.
Q3: My HPLC chromatogram shows poor peak shape for the main peak or impurities. What are the common causes and solutions?
A3: Poor peak shape is a common issue in HPLC analysis. The table below summarizes common problems and their potential causes and solutions.
| Peak Shape Issue | Potential Causes | Recommended Solutions |
| Peak Tailing | - Secondary interactions between the analyte and the stationary phase.- Column overload.- Use of a mobile phase with a pH close to the pKa of the analyte. | - Use a column with end-capping to block silanol groups.- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
| Peak Fronting | - Sample solvent is stronger than the mobile phase.- Column overload. | - Dissolve the sample in the mobile phase or a weaker solvent.- Decrease the amount of sample injected onto the column. |
| Split Peaks | - Clogged column inlet frit.- A void at the head of the column.- Co-elution of an impurity. | - Reverse-flush the column to dislodge particulates.- Replace the column if a void has formed.- Optimize the mobile phase or gradient to improve resolution. |
| Broad Peaks | - High extra-column volume.- Low column temperature.- Inefficient column. | - Use shorter tubing with a smaller internal diameter.- Increase the column temperature to improve efficiency.- Replace the column with a new, high-efficiency column. |
For more detailed troubleshooting, refer to the HPLC Troubleshooting Guide in the Experimental Protocols section.
Potential Impurity Profile
The following table outlines potential impurities that may be present in this compound samples based on its synthesis and potential degradation pathways. The quantitative data provided is hypothetical and for illustrative purposes.
| Potential Impurity | Potential Source | Structure | Hypothetical Observed Range (%) |
| 3-methyl-4,6-pyridazinedione | Starting Material | C5H6N2O2 | 0.05 - 0.25 |
| 4-chloro-3-methyl-6-pyridazone | Intermediate | C5H5ClN2O | 0.10 - 0.50 |
| Isomeric Dichloro-3-methylpyridazine | By-product | C5H4Cl2N2 (isomer) | 0.05 - 0.15 |
| 6-chloro-3-methylpyridazine | By-product (over-reduction) | C5H5ClN2 | < 0.10 |
| Residual Solvents (e.g., Toluene, DMF) | Reagents and Solvents | N/A | < 0.50 |
| Hydrolysis Product | Degradation | C5H5ClN2O | < 0.10 |
Experimental Protocols
HPLC Method for Impurity Profiling
This protocol provides a general starting point for developing an impurity profile method for this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-30 min: 10% to 90% B
-
30-35 min: 90% B
-
35-36 min: 90% to 10% B
-
36-45 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the main component).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 1 mg/mL.
GC-MS Method for Volatile Impurities
This protocol is for the identification of potential residual solvents and other volatile impurities.
-
Instrumentation: Gas chromatograph with a mass selective detector.
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program (Example):
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: 35-350 amu.
NMR Spectroscopy for Structural Elucidation
NMR is used to confirm the structure of the main component and to identify and characterize unknown impurities after isolation.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Techniques: Standard ¹H and ¹³C NMR spectra should be acquired. For more detailed structural information and assignment, 2D NMR techniques such as COSY, HSQC, and HMBC can be employed.
-
Sample Preparation: Dissolve an appropriate amount of the sample in the chosen deuterated solvent. For impurity identification, it may be necessary to isolate the impurity by preparative HPLC or another chromatographic technique before NMR analysis.
Visualizations
Caption: Experimental workflow for impurity identification.
References
Technical Support Center: Strategies for Regioselectivity Control in Dichloropyridazine Reactions
Welcome to the technical support center for controlling regioselectivity in reactions of dichloropyridazines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during the chemical modification of these important heterocyclic scaffolds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in reactions of dichloropyridazines?
A1: The regiochemical outcome of substitutions on dichloropyridazines is a delicate balance of several factors:
-
Electronic Effects: The two nitrogen atoms in the pyridazine ring are electron-withdrawing, which generally activates the chlorine atoms for nucleophilic attack and oxidative addition in cross-coupling reactions. The position of the chlorine atom relative to the nitrogen atoms is a key determinant of its reactivity. For instance, in 3,5-dichloropyridazine, the C3 position is electronically more activated and possesses a weaker C-Cl bond compared to the C5 position, often leading to preferential reaction at C3.[1][2]
-
Steric Effects: The steric hindrance around a chlorine atom, originating from either the substrate itself or the incoming nucleophile/catalyst, can significantly influence the regioselectivity. Bulky ligands on a metal catalyst or large nucleophiles may favor reaction at a less sterically hindered position.
-
Ligand Effects (in Cross-Coupling Reactions): The choice of ligand in palladium-catalyzed cross-coupling reactions is arguably the most critical factor for controlling regioselectivity. Ligands can tune the steric and electronic properties of the catalyst, overriding the inherent electronic preferences of the substrate.[1][3][4]
-
Reaction Conditions: Parameters such as solvent, base, and temperature can also play a crucial role in directing the reaction to a specific position. For example, polar solvents can sometimes decrease selectivity in cross-coupling reactions.[5]
Q2: Which positions are generally more reactive in 3,5-dichloropyridazine and 3,6-dichloropyridazine?
A2:
-
3,5-Dichloropyridazine: In the absence of overriding steric or ligand effects, the C3 position is generally more reactive than the C5 position in both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This is attributed to the electronic activation by the adjacent nitrogen atom.[1][2]
-
3,6-Dichloropyridazine: The C3 and C6 positions are electronically equivalent due to the symmetry of the molecule. Therefore, achieving mono-substitution is the primary challenge, as the second substitution is often rapid. Regioselectivity becomes a factor when the mono-substituted product undergoes a subsequent reaction.
Q3: Can I achieve regioselectivity in C-H functionalization of dichloropyridazines?
A3: Yes, regioselective C-H functionalization is possible. For 3,6-dichloropyridazine, radical-mediated C-H functionalization has been shown to occur at the C4 and C5 positions.[6][7] Additionally, directed metallation strategies can be employed. For example, using a strong base like (tmp)₂Zn·2MgCl₂·2LiCl can lead to metallation at the C4 and C5 positions of 3,6-dichloropyridazine, allowing for subsequent reaction with electrophiles.[2]
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Issue 1: My Suzuki-Miyaura coupling on 3,5-dichloropyridazine is yielding a mixture of C3 and C5 isomers. How can I improve the selectivity?
Potential Causes & Solutions:
-
Inappropriate Ligand Choice: The ligand is the primary determinant of regioselectivity in this system. Your current ligand may not provide sufficient steric or electronic bias.
-
Solution: To favor substitution at the C3 position , use an electron-deficient bidentate ligand such as DPPF (1,1'-Bis(diphenylphosphino)ferrocene).[1][2] To achieve selective substitution at the C5 position , an electron-rich monodentate ligand like Q-Phos is recommended.[1][2] A systematic ligand screening is highly advisable.
-
-
Suboptimal Solvent and Base: The reaction medium can significantly impact the selectivity.
-
Solution: Screen different solvent and base combinations. Common systems include dioxane/water or DMF/water with bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. The solubility and strength of the base can influence the outcome.[5]
-
-
Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity.
-
Solution: Try running the reaction at a lower temperature for a longer period.
-
Issue 2: I am observing significant amounts of the bis-coupled product instead of the desired mono-substituted pyridazine.
Potential Causes & Solutions:
-
Stoichiometry of Coupling Partner: An excess of the boronic acid or other coupling partner will drive the reaction towards bis-substitution.
-
Solution: Carefully control the stoichiometry, using a slight excess (e.g., 1.05-1.1 equivalents) of the coupling partner for mono-substitution.
-
-
Ligand Properties: Certain ligands, particularly some Buchwald biaryl monophosphine ligands, have been observed to promote bis-coupling.[1][2]
-
Solution: Refer to the ligand selection guide for mono-substitution (Issue 1). Avoid ligands known to favor bis-coupling if mono-substitution is the goal.
-
Nucleophilic Aromatic Substitution (SNAr)
Issue 3: I am struggling to achieve a regioselective SNAr reaction on a dichloropyridazine.
Potential Causes & Solutions:
-
Nature of the Nucleophile: "Soft" nucleophiles (e.g., thiols) often exhibit different selectivity compared to "hard" nucleophiles (e.g., alkoxides, amines).
-
Solution: The regioselectivity of SNAr can be highly dependent on the nucleophile used. For instance, with 2,3-dichloropyridine (an analogous system), soft nucleophiles like thiophenol have shown high selectivity for the C2 position.[5] It is recommended to screen different nucleophiles if poor selectivity is observed.
-
-
Reaction Conditions: Temperature and reaction time are critical parameters in SNAr reactions.
-
Solution: Carefully control the temperature. Running the reaction at a lower temperature may enhance selectivity. Monitor the reaction progress closely to avoid side reactions or loss of selectivity over time.
-
Issue 4: My SNAr reaction on 3,5-dichloropyridazine is very sluggish or not proceeding at all.
Potential Causes & Solutions:
-
Substrate Reactivity: While the pyridazine ring is electron-deficient, the chlorine atoms in 3,5-dichloropyridazine are both meta to a nitrogen atom, making them less activated compared to chloro-positions ortho or para to a nitrogen.
-
Solution: More forcing conditions may be necessary. This can include higher reaction temperatures, the use of a stronger nucleophile, or a more polar aprotic solvent (e.g., DMSO, DMF).
-
-
Presence of Directing Groups: The electronic nature of other substituents on the pyridazine ring can significantly impact reactivity. Electron-donating groups can deactivate the ring towards SNAr, while electron-withdrawing groups can activate it.[8]
-
Solution: If your substrate has an electron-donating group, you may need to employ more forcing conditions or consider an alternative synthetic route.
-
Data Presentation
Table 1: Ligand-Dependent Regioselectivity in Suzuki-Miyaura Coupling of 3,5-Dichloropyridazine
| Desired Product | Recommended Ligand | Typical Regioselectivity (C3:C5) | Reference |
| 3-Aryl-5-chloropyridazine | DPPF | High selectivity for C3 | [1][2] |
| 5-Aryl-3-chloropyridazine | Q-Phos | High selectivity for C5 | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling of 3,5-Dichloropyridazine
This protocol provides a general starting point for achieving ligand-controlled regioselectivity. Optimization of specific parameters may be required for different substrates.
A. C3-Selective Coupling (using DPPF):
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 3,5-dichloropyridazine (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the DPPF ligand (2-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
B. C5-Selective Coupling (using Q-Phos):
-
Follow the same general procedure as for C3-selective coupling, but substitute the DPPF ligand with the Q-Phos ligand. The catalyst and base may also require optimization.
Protocol 2: Representative Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general guideline. The reactivity and selectivity will be highly dependent on the specific dichloropyridazine isomer and the nucleophile used.
-
Reaction Setup: In a suitable flask, dissolve the dichloropyridazine (1.0 equiv.) in a polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Nucleophile Addition: Add the nucleophile (e.g., an amine or thiol, 1.0-1.2 equiv.).
-
Base Addition (if necessary): If the nucleophile is an alcohol or thiol, a base (e.g., NaH, K₂CO₃) may be required to generate the nucleophilic species in situ.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, depending on reactivity). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Ligand selection for regioselective Suzuki coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn·2MgCl2·2LiCl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
reaction monitoring by TLC for 4,6-Dichloro-3-methylpyridazine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-Dichloro-3-methylpyridazine, with a specific focus on reaction monitoring by Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A common method for the synthesis of dichloropyridazines involves the chlorination of a corresponding pyridazinedione precursor using a chlorinating agent such as phosphorus oxychloride (POCl₃). For this compound, the logical precursor would be 3-methyl-4,6-pyridazinedione. The reaction involves heating the pyridazinedione in an excess of POCl₃, followed by a careful work-up procedure to isolate the chlorinated product.
Q2: How is Thin-Layer Chromatography (TLC) used to monitor this reaction?
TLC is a crucial technique to monitor the progress of the synthesis. By spotting the reaction mixture on a TLC plate alongside the starting material, it is possible to visualize the consumption of the starting material and the formation of the product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.
Q3: What is a typical eluent system for the TLC analysis of this reaction?
While specific Rf values can vary depending on the exact TLC plate and conditions, a common eluent system for separating polar starting materials (pyridazinediones) from less polar chlorinated products is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. A starting point could be a 7:3 or 8:2 mixture of hexane:ethyl acetate. The optimal ratio should be determined experimentally.
Q4: How can I visualize the spots on the TLC plate?
The spots can be visualized under UV light (typically at 254 nm) if the compounds are UV-active. Alternatively, staining with potassium permanganate solution can be used, which will reveal the spots as yellow-brown areas on a purple background.
Q5: What are the key safety precautions to take during this synthesis?
Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic reagent that reacts violently with water. Therefore, the reaction must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The work-up procedure involving the quenching of excess POCl₃ should be performed with extreme caution by slowly adding the reaction mixture to ice-cold water or a basic solution.
Experimental Protocol (Adapted from the synthesis of 3,6-Dichloro-4-methylpyridazine)
This protocol is for the synthesis of a structural isomer and should be adapted with caution for the synthesis of this compound.
Materials:
-
3-Methyl-4,6-pyridazinedione (starting material)
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methyl-4,6-pyridazinedione in an excess of phosphorus oxychloride (approximately 10 equivalents).
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
Once the reaction is complete (disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature.
-
Carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood. This step is highly exothermic and will release HCl gas.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Quantitative Data Summary
Table 1: TLC Monitoring Parameters (Hypothetical Values)
| Compound | Expected Polarity | Expected Rf Value (Hexane:Ethyl Acetate 7:3) |
| 3-Methyl-4,6-pyridazinedione | High | 0.1 - 0.2 |
| This compound | Low | 0.6 - 0.7 |
Note: These are estimated values and should be confirmed experimentally.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reaction not starting or proceeding very slowly (based on TLC) | 1. Insufficient heating. 2. Low quality or wet POCl₃. 3. Starting material is not soluble enough. | 1. Ensure the reaction is at a steady reflux. 2. Use a fresh, unopened bottle of POCl₃. 3. Add a co-solvent like toluene, but this should be done with caution. |
| Multiple spots on TLC, indicating side products | 1. Overheating or prolonged reaction time. 2. Presence of impurities in the starting material. | 1. Monitor the reaction closely by TLC and stop it once the starting material is consumed. 2. Purify the starting material before use. |
| Streaking of spots on the TLC plate | 1. Sample is too concentrated. 2. The compound is highly polar and interacting strongly with the silica gel. | 1. Dilute the sample before spotting. 2. Add a small amount of a more polar solvent (e.g., methanol) to the eluent system. |
| Product spot is very close to the solvent front (High Rf) | The eluent system is too polar. | Increase the proportion of the non-polar solvent (e.g., hexane) in the eluent mixture. |
| Product spot is very close to the baseline (Low Rf) | The eluent system is not polar enough. | Increase the proportion of the polar solvent (e.g., ethyl acetate) in the eluent mixture. |
| Low yield of the final product | 1. Incomplete reaction. 2. Loss of product during work-up (e.g., due to its volatility or solubility in the aqueous phase). 3. Decomposition of the product during work-up. | 1. Extend the reaction time and monitor by TLC. 2. Perform multiple extractions with the organic solvent. Ensure the pH is neutral or slightly basic during extraction. 3. Keep the work-up temperature low, especially during the quenching of POCl₃. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Synthesis of Polysubstituted Pyridazines
Welcome to the Technical Support Center for the synthesis of polysubstituted pyridazines. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions, helping you overcome common challenges in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What makes the synthesis of polysubstituted pyridazines inherently challenging?
A: The primary challenge stems from the electronic properties and structure of the pyridazine ring. Pyridazine is a π-electron deficient heteroaromatic system with two adjacent nitrogen atoms. This arrangement creates a "dissonant" electronic pattern, which complicates many standard synthetic disconnections that work well for other heterocycles like pyridine.[1][2][3] The adjacent nitrogen atoms influence the ring's reactivity, basicity, and dipole moment, often leading to difficulties in controlling regioselectivity and achieving desired functionalization.[2][4]
Q2: What are the principal strategies for constructing the pyridazine core?
A: The most common methods involve building the ring from acyclic precursors. Key strategies include:
-
Condensation Reactions: The reaction of a 1,4-dicarbonyl compound (or a synthetic equivalent like a β-ketoester) with hydrazine or its derivatives is a foundational method.[5][6][7][8]
-
Inverse-Electron-Demand Diels-Alder (iEDDA) Reactions: This powerful method often involves the reaction of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile (e.g., an alkyne or silyl enol ether).[9][10] This approach can offer high regioselectivity.[9][11]
-
Cyclization of Unsaturated Hydrazones: Copper-catalyzed cyclization of β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which can be subsequently oxidized to pyridazines.[10]
Q3: How can I improve the regioselectivity when synthesizing unsymmetrically substituted pyridazines?
A: Achieving high regioselectivity is a critical challenge.[5] Several approaches can be effective:
-
Use of Directing Groups: Incorporating specific functional groups on your starting materials can sterically or electronically direct the cyclization to favor one isomer.
-
Choosing a Regioselective Reaction: Certain synthetic pathways offer inherent regiocontrol. For example, the iEDDA reaction of 3-monosubstituted-1,2,4,5-tetrazines with specific alkynyl sulfides or silyl enol ethers can produce single regioisomers.[9][10]
-
Stepwise Synthesis: Building the molecule in a more controlled, stepwise fashion rather than a one-pot cyclization can allow for the specific placement of substituents before the ring is formed.
Q4: My pyridazine product is unstable during workup or purification. What can I do?
A: Product degradation can be a significant issue, especially if the pyridazine ring is highly functionalized or sensitive to pH changes.[5][12]
-
Use Milder Conditions: Avoid strongly acidic or basic conditions during extraction and washing steps if your product is sensitive.[12]
-
Minimize Silica Gel Contact Time: Some pyridazines can degrade on silica gel. Use a faster purification method, such as a shorter column, or consider alternative techniques like recrystallization or preparative HPLC.
-
Protect Sensitive Groups: If a specific functional group is causing instability, consider using a protecting group that can be removed in a final, mild step.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Low or No Product Yield in Cyclization Reactions
Issue Details and Solutions:
-
Incomplete Reaction: The condensation or cyclization may not be reaching completion.
-
Side Reactions: Unwanted side reactions, such as hydrazine reacting with ester groups to form hydrazides, can consume starting materials.[5]
-
Solution: Carefully control the stoichiometry, perhaps by using a slight excess of hydrazine to favor the desired cyclization.[5] If side reactions persist, identify the byproducts and adjust conditions to suppress their formation.
-
-
Poor Starting Material Quality: Impurities in starting materials like β-ketoesters can interfere with the reaction.[5]
-
Solution: Ensure the purity of your starting materials before beginning the reaction. Purification via distillation or chromatography may be necessary.
-
-
Product Degradation: The final pyridazine product may be unstable under the reaction or workup conditions.[5]
-
Solution: Employ milder reagents and conditions where possible. For example, if your product is sensitive to acid or base, use a neutral workup and consider purification methods other than silica gel chromatography.[12]
-
Problem 2: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Issue Details and Solutions:
-
Inappropriate Catalyst System: Standard palladium catalysts may be ineffective for electron-deficient heterocycles like pyridazines.[13] The nitrogen atoms in the pyridazine ring can coordinate to the palladium center, inhibiting catalysis.[13]
-
Incorrect Base: The base is critical for the catalytic cycle, but strong bases can cause side reactions or degradation.
-
Solution: Screen different bases. Weaker bases like K₃PO₄ or Cs₂CO₃ can be effective alternatives to strong bases like alkoxides, although they may require higher temperatures or longer reaction times.[13]
-
-
Low Halide Reactivity: The reactivity of halopyridazines follows the trend I > Br > Cl. Chloropyridazines are often the most challenging substrates.[13]
-
Solution: If using a chloropyridazine, ensure you are using a highly active catalyst system designed for activating C-Cl bonds. If possible, consider synthesizing the bromo- or iodo-pyridazine analogue instead.
-
-
Deactivation of Coupling Partner: Boronic acids can be prone to side reactions like protodeboronation, especially in the presence of the pyridazine ring.[13]
-
Solution: Consider using more stable coupling partners, such as potassium trifluoroborate salts, which often exhibit higher stability and reactivity.[13]
-
Data Presentation
Table 1: Example of Reaction Condition Optimization for Suzuki-Miyaura Coupling
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | <10 |
| 2 | Pd₂(dba)₃ (2) | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 65 |
| 3 | Pd(OAc)₂ (1) | XPhos | Cs₂CO₃ | t-AmylOH | 110 | 6 | 88 |
| 4 | Pd(II) ONO Pincer (0.1) | None | K₂CO₃ | Toluene/H₂O | 100 | 4 | 95[13] |
Data is illustrative, based on typical optimization trends for challenging cross-couplings. Entry 4 is based on reported high-yield conditions for a related diazine.
Experimental Protocols
Protocol 1: General Synthesis of a 3,6-Disubstituted Pyridazine via Condensation
This protocol describes a general method for preparing a pyridazine derivative from a 1,4-dicarbonyl compound.
Materials:
-
1,4-Dicarbonyl Compound (e.g., Hexane-2,5-dione) (10 mmol)
-
Hydrazine hydrate (12 mmol)
-
Ethanol (or Acetic Acid) (25 mL)
-
50 mL Round-bottom flask
-
Magnetic stirrer and reflux condenser
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve the 1,4-dicarbonyl compound (10 mmol) in the chosen solvent (e.g., ethanol, 25 mL).
-
Reagent Addition: Slowly add hydrazine hydrate (12 mmol) to the solution while stirring.
-
Reaction Execution: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate, 50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude dihydropyridazine or pyridazine product.
-
Oxidation (if necessary): If the isolated product is the dihydropyridazine intermediate, it must be oxidized. This can often be achieved by stirring with an oxidizing agent (e.g., MnO₂ in dichloromethane) or simply by exposure to air during workup, depending on the substrate.
-
Purification: Purify the final product by column chromatography on silica gel or by recrystallization to obtain the pure polysubstituted pyridazine.
Protocol 2: Suzuki-Miyaura Coupling of a 2-Chloropyridazine Derivative
This protocol is adapted from high-efficiency methods for electron-deficient heterocycles.[13]
Materials:
-
2-Chloropyridazine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) ONO pincer complex catalyst (0.01-0.1 mol%) or other suitable Pd catalyst/ligand system
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent system (e.g., Toluene/H₂O 4:1, 5 mL)
-
Schlenk flask or reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reagent Preparation: In a Schlenk flask, combine the 2-chloropyridazine (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction Execution: Stir the reaction mixture vigorously at the optimized temperature (e.g., 100 °C) under the inert atmosphere. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired polysubstituted pyridazine.
References
- 1. youtube.com [youtube.com]
- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 3. Bridging the pyridine-pyridazine synthesis gap by skeletal editing [pubmed.ncbi.nlm.nih.gov]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. iglobaljournal.com [iglobaljournal.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. chemtube3d.com [chemtube3d.com]
- 9. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Pyridazine synthesis [organic-chemistry.org]
- 11. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to optimize catalyst loading in critical cross-coupling reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, presented in a direct question-and-answer format.
Question 1: My reaction shows low or no conversion to the desired product. How can I troubleshoot this?
Answer: Low or no yield is a common problem that can often be traced back to the catalyst's activity or concentration.[1] A systematic approach is the best way to diagnose the issue:
-
Verify Catalyst Quality: Ensure your palladium source and ligands are pure and have been stored correctly under an inert atmosphere. Impure or degraded reagents are a frequent cause of reaction failure.[2] Consider using modern, air- and moisture-stable precatalysts, which offer more reliable and cleaner generation of the active catalyst.[2][3]
-
Increase Catalyst Loading: If you suspect catalyst deactivation or insufficient activity, incrementally increase the catalyst loading. For example, if you started at 1 mol%, try increasing to 3 mol% and then 5 mol%.[1] This can help overcome minor impurities or compensate for a sluggish catalytic cycle.
-
Check Ligand-to-Metal Ratio: The ratio of ligand to palladium can be crucial. For many systems, a ratio between 2:1 and 4:1 improves catalyst stability and performance.[1] An extra equivalent of ligand relative to the palladium source can sometimes enhance stability.[2]
-
Evaluate Reaction Conditions: Ensure your solvent is anhydrous and properly degassed, and that the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[1] Oxygen can oxidize and deactivate the active Pd(0) species.
Question 2: The reaction starts but stalls before the limiting reagent is fully consumed. What could be the cause?
Answer: Reaction stalling often points to catalyst deactivation or instability over the course of the reaction.
-
Catalyst Decomposition: The active catalytic species may be degrading over time at the reaction temperature. Consider if a more robust ligand or a lower reaction temperature could improve catalyst longevity. Bulky, electron-rich phosphine ligands are known to stabilize the active palladium species.[1]
-
Insufficient Loading for High Turnover: The initial catalyst loading may not be sufficient to achieve the total number of catalytic cycles (Turnover Number or TON) required for full conversion. While the goal is often to use low catalyst loadings, a particularly challenging or slow reaction may simply require more catalyst to reach completion in a reasonable timeframe.
-
Product Inhibition: In some cases, the product itself or a byproduct can coordinate to the metal center and inhibit the catalyst. Increasing the catalyst loading can sometimes mitigate this by ensuring enough active catalyst remains available.
Question 3: I am observing significant formation of side products, such as homocoupling of my starting materials. How can catalyst loading affect this?
Answer: Side product formation is often linked to an imbalance in the rates of the desired catalytic steps. Higher catalyst loadings can sometimes exacerbate these issues.[4][5]
-
Reduce Catalyst Loading: Unnecessarily high concentrations of the active catalyst can sometimes promote side reactions. Once optimal conditions are found, it is often possible to decrease the catalyst loading, which can lead to a cleaner reaction profile.[2]
-
Optimize Ligand Choice: The ligand plays a critical role. For instance, using monodentate phosphine ligands can sometimes lead to side reactions like beta-hydride elimination in couplings with alkyl nucleophiles.[6] Switching to a different ligand class may be necessary.
-
Control Reaction Rate: If the reaction is too fast, it can lead to side products. Sometimes, slightly lowering the temperature or the catalyst loading can improve selectivity for the desired product.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a cross-coupling reaction? A1: A common starting point for initial screening is in the range of 1-5 mol% of the palladium catalyst.[1] For highly efficient catalyst systems, this can often be reduced to 0.1-1.0 mol%.[1] Conversely, for challenging substrates, such as sterically hindered ones, loadings up to 10 mol% may be required to achieve a good yield.[1][7] Many studies report using 5 mol% as a popular choice for a variety of cross-coupling reactions.[4][5]
Q2: How does the choice of ligand impact the required catalyst loading? A2: The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[3][8] Modern, bulky, and electron-rich ligands (e.g., Buchwald-type phosphines, N-heterocyclic carbenes) can significantly accelerate these steps, allowing for much lower catalyst loadings compared to simpler ligands like triphenylphosphine.[1][6]
Q3: When should I use a precatalyst instead of generating the active catalyst in situ from a source like Pd(OAc)₂? A3: While traditional sources like Pd(OAc)₂ are cost-effective, they can be inefficient and may not lead to clean, quantitative generation of the active Pd(0) catalyst.[1][2] Modern precatalysts (e.g., Buchwald G3 palladacycles, PEPPSI™ catalysts) are designed to quickly and cleanly generate the active LPd(0) species upon activation.[2] They are often more reliable, provide better reproducibility, and are essential when working with complex or sensitive substrates.[2]
Q4: Can I simply reduce the catalyst loading when moving from a small-scale experiment to a large-scale process? A4: Yes, it is often possible and highly desirable to decrease the catalyst loading upon scaling up a reaction.[2] Lowering the catalyst loading reduces costs associated with the precious metal and ligand, and simplifies product purification by minimizing residual palladium, which is critical in pharmaceutical manufacturing.[9][10] However, this requires careful re-optimization, as lower catalyst concentrations can be more sensitive to impurities in reagents and solvents.[5]
Data on Catalyst Loading vs. Reaction Outcome
The following table summarizes representative data on how catalyst loading can affect the outcome of a typical Suzuki-Miyaura coupling reaction.
| Catalyst Loading (mol%) | Product Yield (%) | Turnover Number (TON) | Notes |
| 5.0 | 98 | 20 | High yield, but inefficient catalyst use. Potential for more side products. |
| 2.0 | 96 | 48 | Good yield with improved catalyst efficiency. A common optimization point. |
| 1.0 | 95 | 95 | Excellent yield and efficiency. Ideal for many standard applications. |
| 0.5 | 92 | 184 | Very good yield, demonstrating high catalyst activity. |
| 0.1 | 75 | 750 | Yield begins to drop, suggesting this loading is suboptimal for the conditions. |
| 0.01 | 15 | 1500 | Incomplete reaction; catalyst deactivation or slow kinetics become limiting. |
Note: Data is illustrative and actual results will vary based on substrates, ligands, and specific reaction conditions.
Experimental Protocol: Screening for Optimal Catalyst Loading
This protocol outlines a parallel microscale experiment to efficiently screen for the optimal catalyst loading in a Suzuki-Miyaura reaction.
Objective: To determine the minimum catalyst loading required to achieve >95% conversion.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid (1.2 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Palladium precatalyst (e.g., a Buchwald G3 precatalyst)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1)
-
Array of reaction vials (e.g., 24-well reaction block or individual Schlenk tubes)
-
Inert atmosphere glovebox or Schlenk line
-
Stir plate and heating block
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the aryl halide, boronic acid, and an internal standard (for analytical purposes) in the degassed solvent.
-
Prepare a separate stock solution of the palladium precatalyst at a known high concentration (e.g., 0.1 M).
-
-
Reaction Setup (Under Inert Atmosphere):
-
To a series of 6 labeled reaction vials, add the base (e.g., K₂CO₃).
-
Add a magnetic stir bar to each vial.
-
To each vial, add a precise volume of the substrate stock solution.
-
-
Catalyst Addition:
-
Perform serial dilutions of the catalyst stock solution to prepare solutions for dosing.
-
Add the appropriate volume of the catalyst solution to each vial to achieve the target loadings (e.g., 5%, 2%, 1%, 0.5%, 0.1%, 0.05% mol).
-
-
Reaction Execution:
-
Seal the vials tightly.
-
Place the vials in a preheated heating block (e.g., 80-100 °C) and stir vigorously for a set time (e.g., 12 hours).[1]
-
-
Analysis:
-
After cooling to room temperature, quench each reaction with a small amount of water.
-
Take an aliquot from each vial, dilute it, and analyze by a suitable method (e.g., HPLC, GC-MS, or ¹H NMR) to determine the percent conversion and yield relative to the internal standard.
-
-
Optimization:
-
Plot the reaction yield against the catalyst loading to identify the lowest concentration that provides the desired outcome.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues related to catalyst loading in cross-coupling reactions.
Caption: Workflow for troubleshooting catalyst loading issues.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 10. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4,6-Dichloro-3-methylpyridazine
For researchers and professionals in the fields of medicinal chemistry and drug development, the unambiguous structural elucidation of heterocyclic compounds is a critical step in the synthesis and characterization of novel chemical entities. This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4,6-dichloro-3-methylpyridazine, a substituted pyridazine of interest in synthetic chemistry. By comparing its spectral features with those of closely related analogues, this document aims to provide a clear framework for the interpretation and verification of this class of compounds.
Comparative NMR Data Analysis
The introduction of a methyl group at the 3-position and the specific arrangement of the chloro-substituents at the 4- and 6-positions in this compound are expected to significantly influence the chemical shifts and coupling patterns observed in its NMR spectra when compared to the simpler, symmetrical 3,6-dichloropyridazine. The following tables present the experimental data for 3,6-dichloropyridazine and provide predicted values for this compound based on established substituent effects. All spectra were recorded in DMSO-d₆.[1]
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | H-5 | Predicted: ~7.8 | Singlet (s) | 1H |
| CH₃ | Predicted: ~2.6 | Singlet (s) | 3H | |
| 3,6-Dichloropyridazine | H-4, H-5 | 7.82 | Singlet (s) | 2H |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Position | Chemical Shift (δ, ppm) |
| This compound | C-3 | Predicted: ~158 |
| C-4 | Predicted: ~152 | |
| C-5 | Predicted: ~128 | |
| C-6 | Predicted: ~155 | |
| CH₃ | Predicted: ~18 | |
| 3,6-Dichloropyridazine | C-3, C-6 | 153.2 |
| C-4, C-5 | 131.0 |
Note: Predicted values for this compound are estimations based on substituent effects observed in related pyridazine derivatives.
Structural Elucidation and Visualization
To aid in the assignment of NMR signals, the chemical structure and atom numbering for this compound are provided below.
Caption: Structure of this compound with atom numbering.
Experimental Protocols
The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra, adaptable for this compound and its analogues.
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer and Parameters:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Temperature: 30°C.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024-4096.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectra to the residual solvent peak or TMS.
This guide provides a foundational understanding of the NMR characteristics of this compound through a comparative approach. The provided data and protocols serve as a valuable resource for the synthesis, identification, and quality control of this and related pyridazine derivatives in a research and development setting.
References
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 4,6-Dichloro-3-methylpyridazine
For researchers, scientists, and drug development professionals, the precise identification and quantification of synthetic intermediates like 4,6-dichloro-3-methylpyridazine are paramount. This guide provides a comprehensive comparison of mass spectrometry-based analytical approaches for this compound, offering insights into its fragmentation behavior and guidance on selecting the optimal analytical technique.
At the heart of analytical characterization lies mass spectrometry (MS), a powerful technique that provides information on the molecular weight and structure of a compound by analyzing its fragmentation pattern upon ionization. This guide delves into the electron ionization (EI) mass spectrometry of a closely related isomer, 3,6-dichloro-4-methylpyridazine, to predict the fragmentation of this compound and compares the suitability of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its analysis.
Unraveling the Fragmentation Jigsaw: The Mass Spectrum of Dichloro-methylpyridazine
Based on the structure of this compound and general principles of mass spectral fragmentation, a plausible fragmentation pathway can be proposed. The initial event is the formation of the molecular ion (M⁺˙) at m/z 162/164/166, showing a characteristic isotopic pattern for two chlorine atoms. Subsequent fragmentation likely proceeds through the following pathways:
-
Loss of a Chlorine Radical: The molecular ion can readily lose a chlorine radical (Cl˙) to form a stable chloropyridazinyl cation.
-
Loss of a Methyl Radical: Cleavage of the methyl group (CH₃˙) can also occur, leading to a dichloropyridazine cation.
-
Ring Cleavage: The pyridazine ring can undergo fragmentation, leading to smaller charged species.
A proposed fragmentation pathway is illustrated below:
Choosing the Right Tool: A Comparison of GC-MS and LC-MS/MS
The selection of the appropriate analytical technique is crucial for achieving the desired sensitivity, selectivity, and throughput. For a semi-volatile and thermally stable compound like this compound, both GC-MS and LC-MS/MS present viable options.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase before mass analysis. | Separates compounds in the liquid phase before mass analysis. |
| Applicability | Well-suited for volatile and non-polar to semi-polar compounds. Organochlorine pesticides are a class of compounds where GC-MS often shows better performance.[3][4] | Applicable to a wider range of compounds, including non-volatile and thermally labile ones. It offers wider scope and better sensitivity for many pesticide classes.[4] |
| Ionization | Typically uses Electron Ionization (EI), which provides detailed fragmentation for structural elucidation. | Commonly employs soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often resulting in less fragmentation and a prominent molecular ion. |
| Sensitivity | Generally offers high sensitivity, particularly with selected ion monitoring (SIM). | Can achieve very high sensitivity, especially with multiple reaction monitoring (MRM), with limits of detection in the low ng/L range for many pesticides.[3] |
| Sample Preparation | May require derivatization for polar compounds to increase volatility. | Often requires less sample preparation and can directly analyze aqueous samples. |
| Matrix Effects | Can be susceptible to matrix interference, which may affect accuracy. | Also prone to matrix effects, which can suppress or enhance the analyte signal. |
| Typical Workflow | Sample Extraction -> (Derivatization) -> GC Separation -> EI Ionization -> Mass Analysis | Sample Extraction -> LC Separation -> ESI/APCI Ionization -> Mass Analysis (MS/MS) |
Experimental Protocols: A Starting Point for Method Development
GC-MS Method
A typical GC-MS analysis of a dichloromethylpyridazine would involve the following steps:
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is often used for the separation of halogenated compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 60°C, held for 1-2 minutes, followed by a ramp to 280°C at a rate of 10-20°C/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-200.
-
Ion Source Temperature: 230 °C.
-
LC-MS/MS Method
For an LC-MS/MS analysis, the following protocol can be used as a starting point:
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as acetonitrile or methanol.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a common choice.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring specific precursor-to-product ion transitions.
-
Conclusion: Making an Informed Decision
For the routine analysis of this compound, GC-MS with electron ionization is a robust and reliable technique , providing both quantitative data and valuable structural information through its characteristic fragmentation pattern. Its suitability for volatile and thermally stable halogenated compounds makes it a strong candidate.
However, for high-throughput screening of diverse sample matrices or when analyzing a broader range of analytes with varying polarities, LC-MS/MS offers significant advantages in terms of reduced sample preparation and potentially higher sensitivity . The choice between these powerful techniques will ultimately depend on the specific analytical requirements, available instrumentation, and the complexity of the sample matrix. Researchers are encouraged to validate their chosen method to ensure accurate and reproducible results.
References
- 1. Pyridazine, 3,6-dichloro-4-methyl- [webbook.nist.gov]
- 2. 3,6-Dichloro-4-methylpyridazine | C5H4Cl2N2 | CID 87923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Residue analysis of 500 high priority pesticides: better by GC-MS or LC-MS/MS? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4,6-Dichloro- vs. 3,6-Dichloropyridazines
For researchers, scientists, and drug development professionals working with pyridazine scaffolds, understanding the nuanced reactivity of its dichlorinated isomers is paramount for efficient synthesis design and the development of novel chemical entities. This guide provides an objective comparison of the reactivity of 4,6-dichloropyridazine and 3,6-dichloropyridazine, focusing on their behavior in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This analysis is supported by available experimental data and established principles of heterocyclic chemistry.
Structural and Electronic Overview
The inherent reactivity and regioselectivity of dichloropyridazines are dictated by the electron-deficient nature of the pyridazine ring, a consequence of the presence of two adjacent nitrogen atoms. These nitrogen atoms significantly influence the electron distribution within the ring, activating the carbon atoms towards nucleophilic attack.
In 3,6-dichloropyridazine , the chlorine atoms are positioned adjacent to the ring nitrogens (α-positions). This proximity leads to strong inductive electron withdrawal from the C-3 and C-6 positions, making them highly susceptible to nucleophilic attack. The molecule is symmetrical, so initial mono-substitution can occur at either position to yield the same product.
4,6-dichloropyridazine , on the other hand, has one chlorine atom adjacent to a nitrogen (C-6, α-position) and another further away (C-4, β-position). While the C-6 position is strongly activated, the C-4 position is also activated due to its para-relationship with one of the ring nitrogens. Like the 3,6-isomer, this molecule is also symmetrical.
The logical relationship of the factors influencing the reactivity of these isomers can be visualized as follows:
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are fundamental transformations for functionalizing dichloropyridazines. The relative reactivity of the chloro-substituents is a key consideration.
In 3,6-dichloropyridazine , both chlorine atoms are electronically equivalent and highly activated. Mono-substitution can be achieved with a variety of nucleophiles, including amines, alkoxides, and thiolates.[1] The introduction of a first substituent can influence the reactivity of the remaining chlorine atom.
For 4,6-dichloropyridazine , while both positions are activated, the C-6 position, being alpha to a nitrogen, is expected to be more reactive towards nucleophilic attack than the C-4 position. However, since the molecule is symmetrical, the initial mono-substitution will lead to a single product.
The following table summarizes representative SNAr reactions. Note that direct comparative studies under identical conditions are scarce in the literature; therefore, the data is compiled from different sources.
| Isomer | Nucleophile | Reaction Conditions | Product | Yield | Reference |
| 3,6-Dichloropyridazine | NH4OH | 120 °C, 30 min, Microwave | 3-Amino-6-chloropyridazine | 87% | [2] |
| 3,6-Dichloropyridazine | p-Toluenesulfonylhydrazine | Ethanol, reflux, 7 h | 3-Chloro-6-(p-toluenesulfonylhydrazinyl)pyridazine | - | [3] |
| 3,6-Dichloropyridazine | Sodium azide | - | 6-Chloro-[4][5][6]triazolo[4,3-b]pyridazine | - | [3] |
| 4,6-Dichloropyridazine-3-carboxylate | t-Butyl ethyl malonate | - | Regioselective substitution at C-4 | - |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation on the pyridazine core. The success and regioselectivity of these reactions are highly dependent on the catalyst system and reaction conditions.
For 3,6-dichloropyridazine , efficient mono-Suzuki coupling can be achieved.[7] The choice of catalyst and ligands is crucial for controlling the reaction.
Data on the Suzuki-Miyaura coupling of 4,6-dichloropyridazine is less prevalent in the literature. However, based on the reactivity of analogous 4,6-dichloropyrimidines, it is expected to undergo successful cross-coupling.[8]
The following table presents examples of Suzuki-Miyaura coupling reactions.
| Isomer | Coupling Partner | Catalyst/Ligand/Base | Solvent | Product | Yield | Reference |
| 3,6-Dichloropyridazine | 4-Methoxyphenylboronic acid | Pd(OAc)2/PPh3/K2CO3 | Toluene/H2O | 3-Chloro-6-(4-methoxyphenyl)pyridazine | 93% | |
| 3-Amino-6-chloropyridazine | Aryl/heteroarylboronic acid | Various | Various | 3-Amino-6-aryl/heteroarylpyridazine | - | [2] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh3)4/K3PO4 | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 60% | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key reactions.
Amination of 3,6-Dichloropyridazine (Microwave-Assisted)
This protocol describes the mono-amination of 3,6-dichloropyridazine using ammonium hydroxide under microwave irradiation.[2]
Reagents and Equipment:
-
3,6-Dichloropyridazine
-
Ammonium hydroxide solution (28-30% NH3 content)
-
Microwave reactor
-
Thick-wall borosilicate glass vial (20 mL) with a lid
-
Ethyl acetate
-
Hexane
-
Filtration apparatus
Procedure:
-
To a 20 mL thick-wall borosilicate glass vial, add 3,6-dichloropyridazine (1.5 g).
-
Add ammonium hydroxide solution (5 mL).
-
Seal the vial with a lid and place it in the microwave reactor.
-
Irradiate the reaction mixture for 30 minutes at 120 °C (300W power).
-
After cooling, a precipitate will form. Filter the precipitate.
-
Wash the solid with a mixture of ethyl acetate:hexane (3:7).
-
Dry the product to obtain 3-amino-6-chloropyridazine.
Suzuki-Miyaura Coupling of a Chloropyridazine Derivative
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a chloropyridazine with an arylboronic acid.[9]
Reagents and Equipment:
-
Chloropyridazine derivative (e.g., 3-bromo-6-(thiophen-2-yl)pyridazine)
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
2 M Sodium carbonate (Na2CO3) solution
-
Dimethoxyethane (DME)
-
Ethanol
-
Chloroform
-
Saturated sodium chloride (NaCl) solution
-
Nitrogen or Argon source
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Separatory funnel
Procedure:
-
In a Schlenk flask, combine the chloropyridazine derivative (0.5 mmol), the arylboronic acid (0.6 mmol), and Pd(PPh3)4 (5 mol%).
-
Add DME (8 mL), ethanol (2 mL), and aqueous 2 M Na2CO3 (1 mL).
-
Degas the mixture by bubbling nitrogen or argon through it for several minutes.
-
Heat the reaction mixture to 80 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the mixture with chloroform (3 x 20 mL).
-
Wash the combined organic layers with a saturated solution of NaCl (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
A typical experimental workflow for these reactions is depicted below:
Conclusion
Both 4,6-dichloro- and 3,6-dichloropyridazine are valuable building blocks in medicinal chemistry and materials science. Their reactivity is governed by the strong electron-withdrawing nature of the pyridazine ring. While 3,6-dichloropyridazine has been more extensively studied, the principles of its reactivity in SNAr and cross-coupling reactions can be largely extrapolated to the 4,6-isomer. For 3,6-dichloropyridazine, both chlorine atoms are highly activated, allowing for efficient mono- and di-substitution. In the case of 4,6-dichloropyridazine, the C-6 position is expected to be the more reactive site in many reactions. The choice of reaction conditions, particularly the catalyst and ligand system in cross-coupling reactions, is critical for achieving high yields and, where applicable, regioselectivity. The experimental protocols provided herein offer a starting point for researchers to explore the rich chemistry of these important heterocyclic scaffolds.
References
- 1. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. jofamericanscience.org [jofamericanscience.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 9. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for the Synthesis of Methylpyridazines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of methylpyridazines, a core scaffold in many biologically active compounds, is a focal point in medicinal chemistry. While classical synthetic routes are well-established, a range of alternative reagents offers significant advantages in terms of yield, reaction conditions, and environmental impact. This guide provides an objective comparison of these alternatives, supported by experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.
At a Glance: Comparison of Synthetic Routes for Methylpyridazines
The following table summarizes the performance of various reagents for the synthesis of methylpyridazines, offering a clear comparison of their efficacy.
| Synthetic Approach | Starting Materials | Key Reagents/Catalysts | Typical Reaction Conditions | Reported Yield (%) | Key Advantages |
| Classical Cyclocondensation | 1,4-Dicarbonyl Compounds (e.g., 2,5-Hexanedione) | Hydrazine Hydrate | Reflux in Ethanol | 56%[1] | Readily available starting materials, straightforward procedure. |
| Maleic Anhydride Derivatives | Hydrazine Hydrate | Reflux in water or acetic acid | High (e.g., 97%) | Access to pyridazinediones, which can be further functionalized. | |
| Functionalization of Pyridazinones | Methylpyridazinones | Phosphorus Oxychloride (POCl₃) | Reflux, 80-110 °C | 85-94%[1] | High yields for chlorination, providing a versatile intermediate. |
| Phosphorus Oxybromide (POBr₃) | 70 °C | 31%[2] | Alternative to chlorination for introducing bromine. | ||
| Palladium-Catalyzed Cross-Coupling | Chloro-methylpyridazines, Arylboronic Acids | Pd(PPh₃)₄, Pd(dppf)Cl₂, etc. | 90-120 °C, often with microwave irradiation | 22-81%[3][4] | High functional group tolerance, access to diverse aryl-substituted pyridazines. |
| Microwave-Assisted Synthesis | Dicarbonyls, Hydrazines, etc. | Various (can be catalyst-free) | 100-150 °C, 5-30 minutes | Often >80% | Drastically reduced reaction times, often higher yields, greener approach. |
| One-Pot Multi-Component Reactions | α-Sulfonyl Ketones, Methyl Ketones, Hydrazine | Riley Oxidation/Knoevenagel | Room temperature to reflux | 70-84%[5] | High efficiency, avoids isolation of intermediates. |
Reaction Pathways and Mechanisms
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.
Classical Cyclocondensation of 1,4-Dicarbonyls
The reaction of a 1,4-dicarbonyl compound with hydrazine proceeds through a nucleophilic addition of hydrazine to one carbonyl group, followed by an intramolecular cyclization and dehydration to form a dihydropyridazine. Subsequent oxidation yields the aromatic methylpyridazine.
Functionalization via Chlorination and Cross-Coupling
A modern and versatile approach involves the synthesis of a pyridazinone core, followed by chlorination and subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a variety of substituents.
Detailed Experimental Protocols
Synthesis of 3,6-Dimethylpyridazine from 2,5-Hexanedione (Classical Method)
This protocol details the synthesis of 3,6-dimethylpyridazine via the classical cyclocondensation reaction.
Materials:
-
2,5-Hexanedione
-
Hydrazine monohydrate
-
Ethanol
-
10% Palladium on activated carbon (Pd/C)
-
Anhydrous benzene
Procedure:
-
A mixture of 2,5-hexanedione (6 mL, 51 mmol) and hydrazine monohydrate (2.5 mL, 51 mmol) in ethanol (50 mL) is heated to reflux for 3 hours.[1]
-
The solvent is removed under reduced pressure.
-
The residue is combined with 10% Pd/C (1.1 g) in anhydrous benzene (200 mL) and heated at reflux overnight.[1]
-
After cooling to room temperature, the mixture is filtered through a pad of Celite.
-
The filtrate is concentrated, and the crude product is purified by silica gel column chromatography to yield 3,6-dimethylpyridazine.[1]
-
Yield: 3.1 g (56%)[1]
-
Synthesis of 3,6-Dichloro-4-methylpyridazine (Functionalization of Pyridazinone)
This protocol describes the chlorination of a methylpyridazinone, a key step for further functionalization.
Materials:
-
4-Methyl-1,2-dihydropyridazine-3,6-dione
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend 4-methyl-1,2-dihydropyridazine-3,6-dione (9.48 g, 75.2 mmol) in phosphorus oxychloride (70 mL, 750 mmol) under a nitrogen atmosphere and stir at room temperature.[1]
-
Heat the reaction mixture to a mild reflux for 4 hours until a homogeneous solution is formed.[1]
-
After cooling, remove the excess POCl₃ by distillation under reduced pressure.[1]
-
Slowly add the resulting viscous oil to an ice-cooled saturated sodium bicarbonate solution with vigorous stirring.[1]
-
Adjust the pH to 6 with solid sodium bicarbonate and extract with ethyl acetate.[1]
-
Combine the organic phases, wash with saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford 3,6-dichloro-4-methylpyridazine.[1]
-
Yield: 11.5 g (94%)[1]
-
Synthesis of 3-Amino-4-methyl-6-phenylpyridazine via Suzuki-Miyaura Coupling
This protocol illustrates a modern approach to introduce an aryl group onto a pre-functionalized methylpyridazine core.
Materials:
-
3-Amino-6-chloro-4-methylpyridazine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane/water mixture
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask, add 3-amino-6-chloro-4-methylpyridazine (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).[3]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[3]
-
Add a degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 6-12 hours.[3]
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.[3]
-
Filter the mixture through a pad of Celite and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to obtain the final product.[3]
-
Yields for similar Suzuki couplings: 22-65%[4]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives
This protocol highlights the efficiency of microwave-assisted synthesis for related heterocyclic compounds, which can be adapted for methylpyridazine synthesis.
Materials:
-
Ethyl acetoacetate
-
3-Nitrophenylhydrazine
-
3-Methoxy-4-ethoxy-benzaldehyde
Procedure:
-
In a 50-mL flask, place ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol).[6]
-
Irradiate the mixture in a domestic microwave oven at a power of 420 W for 10 minutes.[6]
-
After cooling, triturate the resulting solid with ethyl acetate and collect the product by suction filtration.[6]
-
Yield: 83%[6]
-
Conclusion
The choice of reagent for methylpyridazine synthesis depends on the desired substitution pattern, scalability, and available resources. Classical cyclocondensation methods are reliable for simple, symmetrically substituted methylpyridazines. For more complex and diverse derivatives, a strategy involving the functionalization of a pre-formed pyridazinone ring via chlorination and subsequent palladium-catalyzed cross-coupling reactions offers greater flexibility and access to a wider range of analogues. Furthermore, the adoption of greener technologies, particularly microwave-assisted synthesis, can significantly reduce reaction times and improve yields, aligning with the principles of sustainable chemistry. This guide provides a foundation for selecting the most appropriate synthetic route and will be a valuable resource for researchers in the field of medicinal and materials chemistry.
References
- 1. 3,6-Dichloro-4-methylpyridazine synthesis - chemicalbook [chemicalbook.com]
- 2. 3-bromo-6-methylpyridazine synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. One-pot synthesis of sulfonyl 3,6-diarylpyridazines via tandem condensation of α-sulfonyl ketones with methyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Validating the Structure of Pyridazine Derivatives: A Guide to X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for elucidating the absolute configuration of chemical compounds, providing unambiguous and accurate structural parameters essential for rational drug design and structure-based functional studies.[1] This guide offers a comparative framework for the structural validation of 4,6-Dichloro-3-methylpyridazine, leveraging crystallographic data from a closely related analogue and outlining a comprehensive experimental protocol.
While specific crystallographic data for this compound is not publicly available, we can draw valuable comparative insights from the structural analysis of similar pyridazine derivatives. The following table summarizes the crystallographic data for 4,5-Dichloro-2-methylpyridazin-3(2H)-one, offering a reference point for the anticipated structural parameters of related compounds.[2]
Comparative Crystallographic Data
| Parameter | 4,5-Dichloro-2-methylpyridazin-3(2H)-one[2] | Alternative Compound (Hypothetical Data) |
| Chemical Formula | C₅H₄Cl₂N₂O | - |
| Molecular Weight | 179.00 | - |
| Crystal System | Orthorhombic | - |
| Space Group | Pbca | - |
| Unit Cell Dimensions | a = 6.5157 (1) Åb = 15.9127 (4) Åc = 13.5175 (3) Å | - |
| Volume (V) | 1401.53 (5) ų | - |
| Molecules per unit cell (Z) | 8 | - |
| Calculated Density | 1.695 Mg/m³ | - |
| Radiation | Mo Kα (λ = 0.71073 Å) | - |
| Temperature | 100 K | - |
| R-factor | 0.030 | - |
Experimental Protocol for X-ray Crystallography
The following is a detailed methodology for the structural determination of a compound like this compound via single-crystal X-ray diffraction.
1. Crystal Growth: Single crystals suitable for X-ray analysis are typically grown by slow evaporation of a saturated solution. For pyridazine derivatives, a mixture of solvents such as DMF and ethanol can be effective.[2] The goal is to allow the molecules to arrange themselves in a well-ordered, crystalline lattice.
2. Data Collection: A suitable single crystal is mounted on a diffractometer. The X-ray diffraction data are collected using a detector, such as a Bruker SMART APEXII CCD area-detector, with Mo Kα radiation.[2][3] The crystal is maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.[2]
3. Data Reduction and Structure Solution: The collected diffraction data are processed to yield a set of structure factors. Cell refinement and data reduction are performed using software packages like SAINT.[2] The crystal structure is then solved using direct methods or Patterson synthesis with programs such as SHELXTL.[2]
4. Structure Refinement: The initial structural model is refined by least-squares methods to improve the agreement between the observed and calculated structure factors. This process refines the atomic positions, and thermal parameters. An absorption correction may be applied to the data.[2][3]
5. Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.
Experimental Workflow
The following diagram illustrates the key stages involved in the X-ray crystallographic validation of a molecular structure.
This comprehensive approach, combining comparative data from related structures with a detailed experimental framework, provides a robust strategy for the structural validation of this compound and other novel chemical entities. The insights gained from such analyses are critical for advancing drug discovery and development programs.
References
comparative study of different synthetic routes to dichloropyridazines
For researchers, scientists, and professionals engaged in drug development and fine chemical synthesis, the selection of an optimal synthetic pathway for key intermediates is paramount. This guide provides a comparative analysis of different synthetic routes to dichloropyridazines, with a focus on the industrially significant 3,6-dichloropyridazine. The comparison is based on reaction yield, purity, reaction conditions, and the nature of the starting materials and reagents, supported by experimental data from various sources.
Comparison of Synthetic Routes to 3,6-Dichloropyridazine
The synthesis of 3,6-dichloropyridazine predominantly commences from maleic hydrazide (also known as pyridazine-3,6-diol), which is then subjected to chlorination. The choice of chlorinating agent is the primary differentiating factor between the common synthetic routes. The following table summarizes the key quantitative data for the different methodologies.
| Parameter | Route 1: Using Phosphorus Oxychloride (POCl₃) | Route 2: Using Phosphorus Pentachloride (PCl₅) | Route 3: Using N-Chlorosuccinimide (NCS) |
| Starting Material | Maleic Hydrazide | Maleic Hydrazide | Maleic Hydrazide |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Phosphorus Pentachloride (PCl₅) | N-Chlorosuccinimide (NCS) |
| Solvent | Chloroform, Toluene, Benzene, or neat POCl₃[1][2] | None (neat)[1][3] | Ethanol[3] |
| Reaction Temperature | 50-80 °C[1][2][4] | 125 °C[1][3] | 40-45 °C[3] |
| Reaction Time | 1-16 hours[1][5] | 4 hours[1][3] | Not specified |
| Yield | 72-89%[1][2][4] | 82%[1][3] | Not specified |
| Purity | >98% (GC)[1] | Not specified | Not specified |
| Key Advantages | Milder reaction conditions compared to PCl₅, high purity achievable.[1][2] | High yield.[1][3] | More environmentally friendly, avoids the use of highly toxic and corrosive phosphorus halides.[3] |
| Key Disadvantages | Use of excess POCl₃ which is toxic and corrosive, requires careful handling and work-up.[5] | High reaction temperature, generation of phosphorus oxychloride as a byproduct.[1][3] | Requires careful temperature control.[3] |
Experimental Protocols
Route 1: Synthesis of 3,6-Dichloropyridazine using Phosphorus Oxychloride (POCl₃)
This protocol is a representative example of the synthesis of 3,6-dichloropyridazine from maleic hydrazide using phosphorus oxychloride.[1][4][5]
Materials:
-
Pyridazine-3,6-diol (Maleic hydrazide)
-
Phosphorus oxychloride (POCl₃)
-
Chloroform (or other suitable solvent)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add maleic hydrazide (1.0 eq) and chloroform (e.g., 20 ml for 4.48g of starting material).[1]
-
Carefully add phosphorus oxychloride (1.5 to 5.0 eq) to the suspension at room temperature under an inert atmosphere.[1][5]
-
Heat the reaction mixture to a temperature between 50 °C and 80 °C and maintain for 1 to 16 hours, monitoring the reaction progress by TLC or GC.[1][5]
-
After completion, cool the reaction mixture to room temperature and remove the solvent and excess POCl₃ by rotary evaporation.[1]
-
The crude product is then carefully quenched by pouring it onto crushed ice or into an ice-cold saturated solution of sodium bicarbonate to neutralize the excess acid.[4]
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.[5]
-
The solvent is removed under reduced pressure, and the resulting crude product can be purified by column chromatography or recrystallization to yield pure 3,6-dichloropyridazine.[1]
Route 2: Synthesis of 3,6-Dichloropyridazine using Phosphorus Pentachloride (PCl₅)
This protocol describes the synthesis of 3,6-dichloropyridazine from maleic hydrazide using phosphorus pentachloride.[1][3]
Materials:
-
3,6-Dihydroxypyridazine (Maleic hydrazide)
-
Phosphorus pentachloride (PCl₅)
-
Dichloromethane
-
n-Hexane
-
28% Ammonia water
Procedure:
-
In a three-necked flask, charge 3,6-dihydroxypyridazine (0.2 mol) and phosphorus pentachloride (1.12 mol).[3]
-
Heat the mixture to 125 °C and maintain for 4 hours.[3]
-
After the reaction is complete, the generated phosphorus oxychloride is evaporated under reduced pressure.[3]
-
Cool the remaining viscous liquid to room temperature and pour it into ice water for quenching.[3]
-
Adjust the pH of the solution to approximately 8 by dropwise addition of 28% ammonia water.[3]
-
The precipitated brown solid is collected by suction filtration. The filtrate is extracted with dichloromethane.[3]
-
The organic extracts are dried over anhydrous sodium sulfate, and the solvent is distilled off to obtain a solid, which is combined with the previously filtered solid.[3]
-
Recrystallization from n-hexane yields white crystals of 3,6-dichloropyridazine.[3]
Route 3: Synthesis of 3,6-Dichloropyridazine using N-Chlorosuccinimide (NCS)
This protocol outlines a more environmentally benign synthesis of 3,6-dichloropyridazine using N-chlorosuccinimide.[3]
Materials:
-
3,6-Dihydroxypyridazine
-
N-Chlorosuccinimide (NCS)
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Add ethanol, 3,6-dihydroxypyridazine, and hydrochloric acid into a reaction container. Heat and stir the mixture.[3]
-
Continuously add N-chlorosuccinimide to the reaction container while controlling the temperature between 40-45 °C to carry out the chlorination reaction.[3]
-
After the reaction is complete, cool the mixture to allow for crystallization.
-
Collect the filter cake by suction filtration to obtain 3,6-dichloropyridazine.[3]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Route 1: Synthesis via POCl₃ chlorination.
Caption: Route 2: Synthesis via PCl₅ chlorination.
References
- 1. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 2. eureka.patsnap.com [eureka.patsnap.com]
- 3. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 4. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
Spectroscopic Scrutiny: A Comparative Analysis of 4,6-Dichloro-3-methylpyridazine and Its Isomers
A detailed spectroscopic comparison of 4,6-dichloro-3-methylpyridazine and its positional isomer, 3,6-dichloro-4-methylpyridazine, is presented for researchers and professionals in drug development. This guide provides a summary of available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to aid in the differentiation and characterization of these closely related heterocyclic compounds. While comprehensive data for 3,6-dichloro-4-methylpyridazine is accessible, a notable gap exists in the publicly available spectroscopic information for this compound.
This guide aims to provide an objective comparison based on existing experimental data. The structural differences between the isomers, specifically the positions of the chlorine and methyl substituents on the pyridazine ring, give rise to distinct spectroscopic signatures. Understanding these differences is crucial for unambiguous identification in synthesis and quality control processes.
Isomeric Landscape
The dichloromethylpyridazine core structure allows for several positional isomers. The primary focus of this guide is on this compound and its commercially available isomer, 3,6-dichloro-4-methylpyridazine. Other potential, though less documented, isomers include 3,5-dichloro-4-methylpyridazine and 4,5-dichloro-3-methylpyridazine. The structural relationships are depicted below.
Spectroscopic Data Comparison
The following table summarizes the available quantitative spectroscopic data for the dichloromethylpyridazine isomers. It is important to note the absence of detailed, publicly accessible data for this compound, 3,5-dichloro-4-methylpyridazine, and 4,5-dichloro-3-methylpyridazine, highlighting an area for further experimental investigation.
| Spectroscopic Technique | This compound | 3,6-Dichloro-4-methylpyridazine |
| ¹H NMR | Data not available | Chemical Shift (δ ppm): 7.41 (s, 1H, H-5), 2.42 (s, 3H, CH₃) |
| ¹³C NMR | Data not available | Chemical Shift (δ ppm): 157.3, 155.6, 140.7, 130.1, 19.2 |
| IR Spectroscopy | Data not available | Key Peaks (cm⁻¹): 3054, 1567, 1434, 1351, 1326, 1145, 1121, 914, 720 |
| Mass Spectrometry | Data not available | Molecular Ion (m/z): 162 (M⁺), 164 (M+2)⁺, 166 (M+4)⁺ |
Experimental Protocols
Standard experimental procedures for the acquisition of spectroscopic data for pyridazine derivatives are outlined below. These protocols provide a general framework for researchers seeking to characterize these or similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general procedure for acquiring ¹H and ¹³C NMR spectra of pyridazine derivatives involves dissolving the sample in a deuterated solvent, with referencing to an internal standard.[1]
Infrared (IR) Spectroscopy
For solid samples such as dichloromethylpyridazine isomers, the potassium bromide (KBr) pellet method is a common technique for obtaining high-quality IR spectra.[2]
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry is a standard method for the analysis of small organic molecules. The following outlines a general procedure for chlorinated heterocyclic compounds.
References
A Comparative Guide to the Biological Activities of Pyridazine and Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The landscape of heterocyclic chemistry offers a rich source of scaffolds for drug discovery. Among these, pyridazine and pyrimidine, both six-membered diazines, have emerged as "privileged structures" due to their prevalence in a wide array of biologically active compounds. Their structural similarities and differences give rise to a diverse range of pharmacological activities, making a direct comparison of their biological profiles essential for informed drug design and development. This guide provides an objective comparison of the anticancer, antimicrobial, and antiviral activities of pyridazine and pyrimidine derivatives, supported by experimental data and detailed protocols.
At a Glance: Pyridazine vs. Pyrimidine
| Feature | Pyridazine | Pyrimidine |
| Structure | 1,2-diazine | 1,3-diazine |
| Nitrogen Atom Position | Adjacent | Separated by a carbon |
| Key Biological Activities | Anticancer, Antimicrobial, Antiviral, Antihypertensive, Anti-inflammatory | Anticancer, Antimicrobial, Antiviral, Anti-inflammatory, Anticonvulsant |
| Notable Drug Examples | Minaprine (antidepressant), Hydralazine (antihypertensive) | 5-Fluorouracil (anticancer), Zidovudine (antiviral), Trimethoprim (antibacterial) |
Anticancer Activity: A Tale of Two Scaffolds
Both pyridazine and pyrimidine derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of key enzymes involved in cell proliferation and survival, such as kinases.
Comparative Anticancer Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative pyridazine and pyrimidine derivatives against various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridazine | Pyridazinone-based diarylurea | VEGFR-2 | 0.0607 - 1.8 | [1] |
| Pyridazine | Indenopyridazine derivative 4g | Electric eel AChE | 0.01 | [2] |
| Pyridazine | Pyridazine derivative 5b | HCT-116 | <30.3 | [3] |
| Pyridazine | Pyridazine derivative 4b | MCF-7 | 21.2 | [3] |
| Pyrimidine | Pyrido[2,3-d]pyrimidine 52 | HepG-2 | 0.3 | [4] |
| Pyrimidine | Pyrido[2,3-d]pyrimidine 55 | HepG-2 | 0.3 | [4] |
| Pyrimidine | Pyrazolo[3,4-d]pyrimidine 9 | Human Malignant Cell Lines | 0.4 | [5] |
| Pyrimidine | 2,4-diaminopyrimidine derivative 1 | c-Met kinase | 0.0357 | [5] |
Key Signaling Pathways in Cancer
VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibition of this pathway is a major target for cancer therapy.
VEGFR-2 signaling cascade leading to angiogenesis.
CDK2 Signaling Pathway in Cancer: Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of the cell cycle, and its dysregulation is a hallmark of many cancers.[6]
CDK2's role in cell cycle progression.
Antimicrobial Activity: A Comparative Look
Both pyridazine and pyrimidine derivatives have been extensively investigated for their antimicrobial properties. Some studies suggest that pyrimidine derivatives may hold a slight advantage in terms of activity. For instance, one comparative study concluded that pyrimidine (1,3-diazine) compounds are more active than the corresponding pyridazine (1,2-diazine) derivatives.[7]
Comparative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for selected pyridazine and pyrimidine derivatives against various microbial strains. A lower MIC value indicates stronger antimicrobial activity.
| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Pyridazine | Pyridazinone-based congeners | S. aureus | 0.5 - 128 | [1] |
| Pyridazine | Pyridazinone-based congeners | MRSA | 0.5 - 128 | [1] |
| Pyridazine | Chloro derivatives | E. coli | 0.892 - 3.744 | [4] |
| Pyridazine | Chloro derivatives | P. aeruginosa | 0.892 - 3.744 | [4] |
| Pyrimidine | Thiazolidin-4-one bearing pyrimidine | S. aureus | - | [8] |
| Pyrimidine | Fused Pyrimidine and Pyridine derivatives | - | - | [8] |
| Pyrimidine | Pyrimidine sulphonamides | MRSA | 2 | [5] |
| Pyrimidine | Pyrimidine sulphonamides | VREs | 2 | [5] |
Antiviral Activity: An Emerging Frontier
The antiviral potential of both pyridazine and pyrimidine derivatives is a growing area of research. Pyrimidine analogs, in particular, have a well-established history in antiviral therapy, with several approved drugs.
Comparative Antiviral Activity Data
The following table summarizes the 50% effective concentration (EC50) values of representative pyridazine and pyrimidine derivatives against various viruses.
| Compound Class | Derivative | Virus | EC50 (µM) | Reference |
| Pyridazine | Imidazo[1,2-b]pyridazine derivative | Human Cytomegalovirus | - | [9] |
| Pyridazine | C-Nucleoside analogue 3c | Influenza A | - | [2] |
| Pyridazine | 4-(4-chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e][1][8][10]triazine-3(4H)-thione | Hepatitis A Virus (HAV) | Potent | [11] |
| Pyrimidine | 2-amino-4-(ω-hydroxyalkylamino)pyrimidine | Influenza A and B | 0.01 - 0.1 | [1] |
| Pyrimidine | Pyrimidine NNRTI 48 | HIV-1 (wild type and resistant) | 0.00343 - 0.0118 | [12] |
| Pyrimidine | N-phenyl pyrimidine thiogalactoside (6e) | SARS-CoV-2 | 18.47 (IC50) | [13] |
| Pyrimidine | N-P-chlorophenyl pyrimidine thiogalactoside (6f) | SARS-CoV-2 | 15.41 (IC50) | [13] |
Experimental Protocols
MTT Assay for Anticancer Activity
This protocol outlines the determination of the cytotoxic effects of a compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14][15][16][17][18]
Workflow of the MTT cytotoxicity assay.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[15] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][16] The amount of formazan produced is directly proportional to the number of living cells.[14]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[18]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[18]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[16]
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method.[3][19][20]
Workflow for MIC determination.
Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19]
Procedure:
-
Antimicrobial Agent Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth medium.[20]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).[20]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[20]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[20]
Conclusion
Both pyridazine and pyrimidine derivatives are versatile scaffolds that have yielded a multitude of compounds with significant biological activities. While pyrimidine derivatives have a more established presence in clinically approved drugs, particularly in antiviral and anticancer therapies, pyridazine-based compounds continue to show immense promise, with some exhibiting potent and selective activities. The choice between these two scaffolds in a drug discovery program will ultimately depend on the specific biological target and the desired pharmacological profile. Further head-to-head comparative studies are warranted to fully elucidate the subtle yet crucial differences in their biological activities and to guide the rational design of next-generation therapeutics.
References
- 1. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Cyclin-Dependent Kinase 2 Promotes Tumor Proliferation and Induces Radio Resistance in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Antimicrobial activity of some derivatives of pyrimidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. africaresearchconnects.com [africaresearchconnects.com]
- 12. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. MTT Assay [protocols.io]
- 18. benchchem.com [benchchem.com]
- 19. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
assessing the stability of 4,6-Dichloro-3-methylpyridazine under different conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the stability of 4,6-Dichloro-3-methylpyridazine under various conditions. Due to the limited availability of direct experimental data for this compound, this document leverages data from its close structural isomer, 3,6-Dichloro-4-methylpyridazine, and general principles of pyridazine chemistry to provide a useful reference for researchers. The guide includes detailed experimental protocols for stability testing based on established industry guidelines, enabling researchers to generate their own data for this compound and other novel heterocyclic molecules.
Comparative Stability Analysis
The stability of pyridazine derivatives is influenced by the nature and position of substituents on the ring. The electron-withdrawing effects of the two chlorine atoms in this compound are expected to make the pyridazine ring susceptible to nucleophilic attack. The methyl group may have a modest stabilizing effect through its electron-donating character.
Table 1: Comparative Stability Data of Dichloromethylpyridazines
| Condition | This compound | 3,6-Dichloro-4-methylpyridazine | Alternative Heterocycles (General) |
| Thermal Stability | Data not available. | Recommended storage: 10°C - 25°C.[1] | Stability varies widely based on ring system and substituents. Many heterocyclic compounds have high thermal stability.[2][3][4] |
| Hydrolytic Stability (pH) | Data not available. Prone to hydrolysis under strong acidic or basic conditions. | Data not available. Likely susceptible to hydrolysis, especially at elevated temperatures. | Highly dependent on the nature of the heterocycle and substituents. Can be stable or readily hydrolyzed. |
| Photostability | Data not available. Pyridazine ring can undergo photochemical reactions.[5] | Data not available. | Many heterocyclic systems are photosensitive and can undergo degradation or rearrangement upon exposure to UV or visible light.[6][7][8][9][10] |
| Reactivity with Nucleophiles | Expected to be reactive towards strong nucleophiles. | Data not available. Dichloropyridazines generally undergo nucleophilic substitution. | Reactivity is highly variable. Can be very reactive or inert depending on the specific compound. |
| Recommended Storage | Data not available. Inert atmosphere and controlled temperature are advisable. | Store at 10°C - 25°C under an inert gas like Nitrogen.[1] | Varies from refrigeration to room temperature, often with protection from light and moisture. |
Experimental Protocols for Stability Assessment
To facilitate the stability assessment of this compound and other novel compounds, the following detailed experimental protocols are provided. These are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[11][12][13][14]
1. Thermal Stability Assessment
-
Objective: To evaluate the effect of temperature on the thermal decomposition of the compound.
-
Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Accurately weigh 5-10 mg of this compound into a clean TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass loss as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.
-
For DSC, a similar procedure is followed to measure the heat flow to or from the sample as a function of temperature, which can indicate phase transitions and decomposition events.
-
2. Hydrolytic Stability (pH Profile)
-
Objective: To determine the rate of degradation of the compound in aqueous solutions at different pH values.
-
Methodology: HPLC analysis of samples incubated at various pH levels.
-
Prepare a series of buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12).
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Spike the stock solution into each buffer to a final concentration suitable for HPLC analysis, ensuring the organic solvent content is low (e.g., <1%).
-
Incubate the solutions at a constant temperature (e.g., 25°C, 40°C, and 60°C) and protect from light.
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Quench the reaction if necessary (e.g., by neutralizing the pH or cooling).
-
Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
Calculate the degradation rate constant at each pH and temperature.
-
3. Photostability Assessment (as per ICH Q1B Guidelines)
-
Objective: To evaluate the stability of the compound when exposed to light.
-
Methodology: Exposure to a standardized light source followed by HPLC analysis.
-
Prepare solid and solution samples of this compound.
-
Expose the samples to a light source that provides both visible and UV output, as specified in ICH Q1B (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).[7][9]
-
The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[7][9]
-
Prepare control samples that are protected from light (dark controls) and store them under the same temperature and humidity conditions.
-
After the exposure period, analyze both the exposed and dark control samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms to identify any degradation products and to quantify the loss of the parent compound.
-
Visualizing Experimental Workflows
Experimental Workflow for Stability Assessment
Caption: A generalized workflow for assessing the chemical stability of a compound under various stress conditions.
This guide provides a framework for understanding and evaluating the stability of this compound. By employing the outlined experimental protocols, researchers can generate the necessary data to ensure the proper handling, storage, and application of this and other related compounds in their research and development endeavors.
References
- 1. 3,6-Dichloro-4-methylpyridazine | 19064-64-3 | FD05940 [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biobostonconsulting.com [biobostonconsulting.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. scribd.com [scribd.com]
- 12. pharmaacademias.com [pharmaacademias.com]
- 13. database.ich.org [database.ich.org]
- 14. humiditycontrol.com [humiditycontrol.com]
Comparative Guide to Analytical Methods for the Quantitative Determination of 4,6-Dichloro-3-methylpyridazine
This guide provides a comparative overview of potential analytical methods for the quantitative determination of 4,6-Dichloro-3-methylpyridazine. The information is intended for researchers, scientists, and professionals in drug development and chemical analysis. Due to a lack of publicly available validated methods for this specific analyte, this guide presents methodologies based on common analytical approaches for structurally similar compounds, such as chlorinated pyridazine derivatives and other heterocyclic pesticides.
Overview of Potential Analytical Techniques
The quantitative analysis of this compound can likely be achieved using several established analytical techniques. The most common and suitable methods for such a compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method will depend on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.
Comparison of Quantitative Performance
The following table summarizes the expected performance characteristics of HPLC-UV and GC-MS for the quantitative analysis of this compound. The data presented are typical values based on the analysis of analogous compounds and should be validated for the specific application.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL | 0.001 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL | 0.003 - 0.15 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 5% | < 10% |
| Selectivity | Moderate to Good | Excellent |
| Sample Throughput | High | Moderate |
| Instrumentation Cost | Moderate | High |
Experimental Protocols
Detailed experimental protocols for the key analytical methods are provided below. These are generalized procedures and should be optimized and validated for the specific sample matrix and analytical requirements.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine analysis of this compound, offering a good balance of performance and cost-effectiveness.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The mobile phase composition should be optimized for best peak shape and separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined by scanning a standard solution (typically in the range of 220-280 nm).
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known volume in a volumetric flask. This will be the stock solution.
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
For unknown samples, perform a suitable extraction if the analyte is in a complex matrix (e.g., solid-phase extraction or liquid-liquid extraction).
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line and the correlation coefficient (R²).
-
Quantify the amount of this compound in the unknown sample by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher selectivity and sensitivity compared to HPLC-UV, making it ideal for trace-level analysis and confirmation of the analyte's identity.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Autosampler
-
Mass spectrometer (e.g., single quadrupole or triple quadrupole)
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or split.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: To identify the characteristic mass fragments of this compound.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor the most abundant and specific ions of the target analyte to enhance sensitivity and selectivity.
-
Sample Preparation:
-
Sample preparation is similar to that for HPLC, but the final solvent should be volatile and compatible with the GC system (e.g., hexane, ethyl acetate, or dichloromethane).
-
For complex matrices, a thorough cleanup step, such as solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), may be necessary to remove interfering compounds.
-
An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) is highly recommended for accurate quantification.
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
For quantification in SIM mode, construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Perform a linear regression analysis and use the resulting equation to determine the concentration of the analyte in unknown samples.
Visualizations
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a general workflow for the quantitative determination of this compound using chromatographic methods.
Caption: General workflow for quantitative analysis.
Logical Relationship of Analytical Method Selection
The choice between HPLC-UV and GC-MS often depends on the specific requirements of the analysis. The following diagram illustrates the decision-making process.
Caption: Decision tree for analytical method selection.
The Quest for Cost-Effective Oseltamivir: A Comparative Analysis of Synthetic Pathways
For Immediate Release
A comprehensive analysis of three prominent synthetic pathways to the antiviral drug oseltamivir (Tamiflu®) reveals significant differences in cost-effectiveness, safety, and efficiency. This guide, designed for researchers, scientists, and drug development professionals, provides a detailed comparison of the original Roche industrial synthesis, the Corey azide-free synthesis, and the innovative Hayashi one-pot synthesis, supported by experimental data and process diagrams.
The commercial production of oseltamivir, a critical tool in combating influenza A and B viruses, has historically been dominated by a route starting from (-)-shikimic acid, a natural product with a sometimes volatile supply chain.[1][2] This dependency has spurred extensive research into alternative, more economical, and safer synthetic strategies. This comparison delves into the specifics of three such routes, offering a valuable resource for optimizing the production of this essential medicine.
Comparative Analysis of Oseltamivir Synthetic Pathways
The efficiency and cost of synthesizing oseltamivir are influenced by several key factors, including the choice of starting materials, the number of chemical steps, the overall yield, and the use of hazardous reagents. The following table summarizes these critical parameters for the Roche, Corey, and Hayashi syntheses.
| Feature | Roche Industrial Synthesis | Corey Azide-Free Synthesis | Hayashi One-Pot Synthesis |
| Starting Material(s) | (-)-Shikimic Acid | 1,3-Butadiene, Trifluoroethyl acrylate | Commercially available aldehydes and nitroalkenes |
| Key Advantages | Established and scalable process. | Avoids hazardous azides; uses inexpensive starting materials.[3] | Highly efficient (one-pot); significant reduction in steps and time. |
| Key Disadvantages | Reliance on shikimic acid (variable supply/cost); use of potentially explosive azides.[1] | Longer sequence of 12 steps.[3] | Requires a specialized and potentially costly chiral catalyst. |
| Number of Linear Steps | ~8-12 | 12 | 5 (in a single pot) |
| Overall Yield | 17-22% | ~30%[3] | ~15% (in one-pot procedure) |
| Use of Hazardous Azides | Yes (in the primary industrial route)[1] | No[3] | No |
Experimental Protocols
A detailed understanding of the experimental procedures is crucial for a comprehensive cost-analysis. Below are the methodologies for the key transformations in each of the three synthetic pathways.
Roche Industrial Synthesis from (-)-Shikimic Acid
The established industrial synthesis begins with the naturally sourced chiral molecule, (-)-shikimic acid.
Step 1: Esterification and Ketal Protection (-)-Shikimic acid is first converted to its ethyl ester by treatment with ethanol and a thionyl chloride catalyst. The resulting diol is then protected as a pentylidene acetal by reacting with 3-pentanone.
Step 2: Mesylation and Epoxidation The remaining free hydroxyl group is activated by mesylation. Subsequent treatment with a base leads to the formation of a key epoxide intermediate.
Step 3: Azide-mediated Ring Opening The epoxide is opened regioselectively by the addition of an azide nucleophile, introducing the first nitrogen atom. This step is a significant safety consideration due to the use of azides.
Step 4: Second Azide Introduction and Reduction Further transformations, including the introduction of a second azide group and subsequent reduction, lead to the formation of the diamine core of oseltamivir.
Step 5: Acylation and Final Product Formation The final steps involve the acylation of one of the amino groups and deprotection to yield oseltamivir.
Corey Azide-Free Synthesis
Professor E.J. Corey's approach circumvents the need for shikimic acid and hazardous azides by starting with simple, inexpensive hydrocarbons.
Step 1: Asymmetric Diels-Alder Reaction The synthesis commences with an enantioselective Diels-Alder reaction between 1,3-butadiene and a trifluoroethyl acrylate derivative, catalyzed by a chiral oxazaborolidine catalyst. This key step establishes the stereochemistry of the cyclohexene ring.
Step 2: Iodolactonization and Protection The Diels-Alder adduct undergoes iodolactonization, followed by protection of the newly formed amine with a Boc group.
Step 3: Aziridination and Ring Opening A series of steps, including elimination and bromoamidation, leads to the formation of an aziridine. This aziridine is then regioselectively opened with 3-pentanol to introduce the characteristic pentyloxy side chain.
Step 4: Final Deprotection The synthesis is completed by the removal of the Boc protecting group to afford oseltamivir.
Hayashi One-Pot Synthesis
This highly efficient synthesis, developed by Professor Yujiro Hayashi, dramatically reduces the number of steps and purification procedures.
Step 1: Asymmetric Michael Addition The synthesis begins with an asymmetric Michael addition between an α-alkoxyaldehyde and a nitroalkene, catalyzed by a chiral diphenylprolinol silyl ether. This reaction sets two of the three stereocenters in a single step.
Step 2: Domino Michael/Horner-Wadsworth-Emmons Reaction The product of the Michael addition undergoes a domino reaction sequence, including a second Michael addition and an intramolecular Horner-Wadsworth-Emmons reaction, to construct the cyclohexene ring.
Step 3: Epimerization and Nitro Reduction A rapid epimerization step corrects the stereochemistry at one of the carbon centers. The nitro group is then reduced to an amine. All of these steps are performed sequentially in the same reaction vessel.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic pathway.
References
A Comparative Guide to 4,6-Dichloro-3-methylpyridazine and 3,6-dichloro-4-methylpyridazine in Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic route. This guide provides a detailed comparison of two isomeric dichloromethylpyridazines: 4,6-dichloro-3-methylpyridazine and 3,6-dichloro-4-methylpyridazine, highlighting their known synthetic pathways, physical properties, and reactivity profiles to aid in informed decision-making for chemical synthesis.
The strategic placement of chloro and methyl substituents on the pyridazine ring significantly influences the reactivity and utility of these isomers as intermediates in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. While 3,6-dichloro-4-methylpyridazine is a well-documented and commercially available reagent, its isomer, this compound, is less characterized in publicly available literature, presenting both a challenge and an opportunity for novel synthetic explorations.
Physicochemical Properties
A summary of the key physical and chemical properties of the two isomers is presented below. Data for this compound is limited, reflecting its less common status in the chemical catalog.
| Property | This compound | 3,6-Dichloro-4-methylpyridazine |
| CAS Number | 68240-43-7 | 19064-64-3[1] |
| Molecular Formula | C₅H₄Cl₂N₂ | C₅H₄Cl₂N₂[1] |
| Molecular Weight | 163.01 g/mol | 163.01 g/mol |
| Melting Point | Data not available | 86-88 °C |
| Boiling Point | Data not available | 149-151 °C at 21 mmHg |
| Appearance | Data not available | Yellow powder[1] |
Synthesis and Experimental Protocols
The synthetic routes to these isomers differ based on the starting materials and the desired substitution pattern.
Synthesis of 3,6-dichloro-4-methylpyridazine
A common and high-yielding synthesis of 3,6-dichloro-4-methylpyridazine involves the chlorination of 4-methyl-1,2-dihydropyridazine-3,6-dione using a chlorinating agent such as phosphoryl chloride (POCl₃).[1]
Experimental Protocol:
-
Reaction Setup: 4-Methyl-1,2-dihydropyridazine-3,6-dione is suspended in phosphoryl chloride under a nitrogen atmosphere at room temperature.
-
Chlorination: The mixture is heated to a gentle reflux and maintained for several hours until the reaction is complete, indicated by the formation of a homogenous solution.
-
Work-up: After cooling, the excess phosphoryl chloride is removed under reduced pressure. The residue is then carefully quenched by adding it to ice-cold saturated sodium bicarbonate solution.
-
Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product can be further purified by recrystallization to yield 3,6-dichloro-4-methylpyridazine as a yellow powder.[1]
References
Safety Operating Guide
Proper Disposal of 4,6-Dichloro-3-methylpyridazine: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 4,6-Dichloro-3-methylpyridazine (CAS No. 68240-43-7), a halogenated heterocyclic compound utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Immediate Safety and Handling Precautions
Prior to handling, consult the Safety Data Sheet (SDS) for this compound. This compound is a toxic, irritant, and environmentally hazardous substance. All handling and disposal procedures must be conducted by trained personnel wearing appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification |
| Gloves | Nitrile rubber, minimum 0.11 mm thickness |
| Eye Protection | Chemical safety goggles or face shield |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridge |
| Protective Clothing | Lab coat, closed-toe shoes |
Step-by-Step Disposal Protocol
Disposal of this compound must be managed through a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Waste Segregation:
-
Collect all waste containing this compound, including pure compound, contaminated solutions, and rinsates, in a dedicated, properly labeled hazardous waste container.
-
This waste stream is classified as halogenated organic waste . Do not mix with non-halogenated waste streams to avoid increased disposal costs and complexities.[1]
-
Ensure the waste container is made of a compatible material (e.g., high-density polyethylene) and has a secure, vapor-tight lid.
-
-
Waste Labeling:
-
Label the hazardous waste container clearly with the words "Hazardous Waste."
-
Identify the contents as "Waste this compound" and list all other chemical constituents and their approximate percentages.
-
Include the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant, and environmental hazard symbol).
-
-
Waste Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area.
-
This area must be a well-ventilated, cool, and dry location, away from incompatible materials such as strong oxidizing agents.
-
Ensure secondary containment is in place to prevent the spread of material in case of a spill.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with a complete and accurate description of the waste.
-
Regulatory Classification
While this compound is not explicitly listed by name in the Resource Conservation and Recovery Act (RCRA), it is likely to be classified under the following waste codes due to its properties as a toxic and halogenated organic compound:
-
F-listed waste: As a spent solvent or from a non-specific source, it may fall under codes such as F001 or F002 if used in degreasing or as a general solvent.[2][3][4][5][6]
-
U-listed waste: If the discarded chemical is unused, it could potentially be classified under a generic U-code for toxic chemicals, though a specific listing is not present.[7][8][9][10][11]
Your institution's EHS department will make the final determination of the appropriate waste code.
Spill Management Protocol
In the event of a spill, immediately evacuate the area and alert your EHS department. If trained to do so, follow these steps for small spills:
-
Control the source of the spill.
-
Ventilate the area.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
Chemical Inactivation (for reference only)
Chemical inactivation of halogenated heterocyclic compounds is a complex process that should only be attempted by highly trained professionals in a controlled laboratory setting with appropriate safety measures. The following is a general, illustrative example of a potential chemical degradation pathway and is not a recommendation for on-site treatment .
Experimental Protocol: Reductive Dehalogenation (Illustrative)
-
Principle: Reductive dehalogenation can be achieved using a strong reducing agent in a suitable solvent.
-
Reagents:
-
Sodium borohydride (NaBH₄)
-
Palladium on carbon (Pd/C) catalyst
-
Anhydrous ethanol
-
-
Procedure (under inert atmosphere):
-
Dissolve this compound in anhydrous ethanol in a round-bottom flask.
-
Add a catalytic amount of 10% Pd/C.
-
Slowly add an excess of sodium borohydride in small portions.
-
Stir the reaction at room temperature and monitor the reaction progress by an appropriate analytical method (e.g., GC-MS).
-
Upon completion, quench the reaction carefully with water.
-
The resulting waste stream would still need to be evaluated and disposed of as hazardous waste, though potentially with a lower hazard classification.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Disclaimer: This document is intended as a guide and does not supersede local, state, or federal regulations. Always consult your institution's Environmental Health and Safety department for specific guidance.
References
- 1. chemscene.com [chemscene.com]
- 2. wmsolutions.com [wmsolutions.com]
- 3. wku.edu [wku.edu]
- 4. F-Listed Hazardous Waste - Environmental Health and Safety [umaryland.edu]
- 5. memphis.edu [memphis.edu]
- 6. media.clemson.edu [media.clemson.edu]
- 7. pca.state.mn.us [pca.state.mn.us]
- 8. docs.gato.txst.edu [docs.gato.txst.edu]
- 9. Hazardous Waste: EPA U-List Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 10. P and U Waste Codes for Chemical Products | Lion Technology [lion.com]
- 11. U-Listed Wastes | Office of Clinical and Research Safety [vumc.org]
Personal protective equipment for handling 4,6-Dichloro-3-methylpyridazine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 4,6-Dichloro-3-methylpyridazine (CAS No. 68240-43-7). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Below is a summary of its hazard classifications according to the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The following equipment must be worn at all times in the laboratory.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and dust, preventing serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact, which can cause irritation.[1][2] |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects against accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | Suitable respirator | Required when handling the powder outside of a fume hood or in case of inadequate ventilation to prevent respiratory tract irritation.[1][3] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound, from preparation to disposal, is crucial. The following workflow diagram outlines the necessary steps to be taken in a laboratory setting.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2][4] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[2][4] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2][4] |
| Ingestion | If swallowed, call a poison control center or doctor immediately for treatment advice. Rinse mouth with water. Do NOT induce vomiting.[1][3] |
Storage and Disposal
Proper storage and disposal are essential to prevent contamination and ensure safety.
Storage:
-
Store in a tightly closed container.[3]
-
Keep in a cool, dry, well-ventilated area away from incompatible substances.[3]
-
Recommended storage temperature is -20°C, sealed and away from moisture.[1]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[2][3]
-
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.
-
Do not allow this chemical to enter the environment.[3] Contaminated packaging should be treated as the product itself.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
